Tenofovir diphosphate disodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H14N5Na2O10P3 |
|---|---|
分子量 |
491.14 g/mol |
IUPAC 名称 |
disodium;[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);;/q;2*+1/p-2/t6-;;/m1../s1 |
InChI 键 |
UVTVQFZBKQKROA-QYCVXMPOSA-L |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide on the Synthesis of Tenofovir and the Analysis of its Active Metabolite, Tenofovir Diphosphate
Executive Summary
Tenofovir is a cornerstone of antiretroviral therapy for HIV and Hepatitis B infections. Administered as prodrugs—Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF)—it is converted intracellularly to the parent compound, tenofovir (PMPA). Cellular enzymes then phosphorylate tenofovir to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP), which acts as a reverse transcriptase inhibitor.[1][2]
This technical guide delineates the chemical synthesis of the key precursor, tenofovir (PMPA), and the distinct analytical methodologies required for the purification and quantification of the active metabolite, tenofovir diphosphate (TFV-DP), from biological matrices. While large-scale chemical manufacturing focuses on tenofovir and its prodrugs, the synthesis of TFV-DP is typically reserved for creating analytical standards.[3][4] The "purification" of TFV-DP in a clinical and research context refers to its extraction and isolation from patient samples for therapeutic drug monitoring and adherence assessment.
Chemical Synthesis of Tenofovir (PMPA)
Recent advancements in process chemistry have led to more efficient and scalable syntheses of tenofovir (PMPA). A notable strategy begins with the acyclic precursor diaminomalononitrile, offering a more convergent and higher-yielding route compared to earlier commercial processes.[5][6] This approach improves vertical integration possibilities for manufacturers and avoids problematic reagents like magnesium tert-butoxide.[5][6]
Synthesis Pathway of Tenofovir (PMPA)
The following diagram illustrates a modern, efficient synthetic route to Tenofovir (PMPA) starting from diaminomalononitrile.
Caption: Improved synthetic pathway to Tenofovir (PMPA).
Experimental Protocols for Tenofovir (PMPA) Synthesis
The protocols below are adapted from reported efficient synthesis methodologies.[5]
Step 1: Synthesis of (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (HPA), 6
-
To a 500-mL 3-necked round bottom flask, add (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile (HPI) (25.0 g, 150 mmol, 1.0 equiv) and formamidinium acetate (26.6 g, 256 mmol, 1.7 equiv) in DMF (50 mL).[5]
-
Equip the vessel with an internal temperature probe and heat the mixture to an internal temperature of 100 °C for 16 hours.[5]
-
Monitor reaction completion via HPLC.
-
Upon completion, turn off heating and add isopropyl alcohol (150 mL).[5]
-
Cool the mixture to room temperature (25 °C), then further cool to an internal temperature of -15 °C and stir for three hours.[5]
-
Filter the resulting suspension and wash the solid with cold isopropanol (2 x 38 mL).[5]
-
Dry the isolated solid in a vacuum oven at 65 °C for two hours to afford HPA as a white solid.[5]
Step 2: Synthesis of Tenofovir (PMPA)
-
The key (R)-intermediate (HPA) is alkylated with tosylated diethyl(hydroxymethyl) phosphonate in the presence of a base such as sodium tert-butoxide.[7][8]
-
The resulting phosphonate ester is then deprotected. A common method for this cleavage is the use of bromotrimethylsilane (TMSBr).[7][8][9]
-
The final product, Tenofovir (PMPA), is isolated and purified, typically through crystallization from an aqueous solution after pH adjustment.[10]
Quantitative Data for Tenofovir (PMPA) Synthesis
The following table summarizes yields and purity data from various reported synthetic routes.
| Step/Route | Starting Material | Product | Yield (%) | Purity (%) | Key Conditions/Notes |
| HPA Synthesis[5] | HPI | HPA | 93% | 99% (by HPLC) | DMF, 100°C, 16h; Crystallization from IPA |
| PMPA Synthesis[6] | HPA | PMPA | 70% | 96% (LCAP) | Convergent one-step procedure from HPA |
| Chemoenzymatic Route[9] | 1-(6-chloro-9H-purin-9-yl) propan-2-one | (R)-alcohol intermediate | 86% | >99% (ee) | Stereoselective reduction using ADH |
| Chemoenzymatic Route[7] | rac-1-(6-chloro-9H-purin-9-yl) propan-2-ol | (R)-ester intermediate | 47% | 99% (ee) | Kinetic resolution using immobilized lipase |
Purification of Tenofovir Prodrugs
The purification of the synthesized tenofovir prodrug, such as Tenofovir Disoproxil Fumarate (TDF), is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). The process is designed to remove unreacted starting materials, by-products, and other impurities.
Purification Workflow for Tenofovir Disoproxil Fumarate (TDF)
The diagram below outlines a typical purification process for TDF crude product.
Caption: Purification workflow for Tenofovir Disoproxil Fumarate.
Experimental Protocol for TDF Purification
This protocol is based on a patented purification method for TDF.[11]
-
Disperse the crude tenofovir disoproxil fumarate in ethyl acetate.[11]
-
Wash the organic mixture with a sodium bicarbonate solution to dissociate and remove acidic impurities.[11]
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer using a drying agent like anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to obtain an enriched material.[11]
-
Dissolve the concentrated residue in isopropanol.[11]
-
Add fumaric acid to the solution to induce salification.[11]
-
Cool the mixture to promote crystallization, allowing the pure tenofovir disoproxil fumarate to precipitate.[11]
-
Filter and dry the crystals to obtain the final, purified product.
Analysis and Purification of Tenofovir Diphosphate (TFV-DP)
The purification of TFV-DP is performed on biological samples (e.g., dried blood spots, erythrocytes, or peripheral blood mononuclear cells) to quantify the active drug concentration.[12][13] This is a critical tool for assessing patient adherence to therapy and for pharmacokinetic studies.[12][14] The methods typically involve solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][15]
Analytical Workflow for TFV-DP from Dried Blood Spots (DBS)
The following diagram illustrates the workflow for extracting, purifying, and quantifying TFV-DP from DBS samples.
Caption: Analytical workflow for TFV-DP quantification from DBS.
Experimental Protocol for TFV-DP Analysis from DBS
This protocol is a composite of validated methods for TFV-DP quantification.[12][15]
-
Sample Collection: Collect a 3mm punch from a dried blood spot card. A 3mm punch contains an average of 11.9 million erythrocytes.[12]
-
Extraction: Extract the DBS punch into a 70:30 methanol:water solution to lyse the cells and release the intracellular contents.[12]
-
Purification:
-
Dephosphorylation (Indirect Method): In some methods, the purified TFV-DP is dephosphorylated to tenofovir using acid or alkaline phosphatase. The resulting tenofovir is then quantified, which corresponds to the initial amount of TFV-DP.[12][13]
-
Desalting & Concentration: The sample is desalted and concentrated, often using a second SPE step.[12]
-
LC-MS/MS Analysis:
-
Separate the analyte using liquid chromatography. For direct TFV-DP analysis, an anion exchange column with a pH gradient can be effective.[15] For indirect analysis, a reverse-phase column (e.g., Phenomenex Synergi Polar RP) is used.[12]
-
Detect and quantify the analyte using tandem mass spectrometry (MS/MS). For TFV-DP, the transition of the protonated precursor ion at m/z 448.0 to the product ion m/z 350.0 is monitored.[15]
-
Quantitative Data for TFV-DP Analytical Methods
The table below presents key validation parameters for published TFV-DP analytical methods.
| Parameter | Matrix | Method | Value | Reference |
| Linearity Range | Dried Blood Spots (DBS) | Direct LC-MS/MS | 50–6400 fmol/punch | [15] |
| Lower Limit of Quantitation (LLOQ) | Dried Blood Spots (DBS) | Direct LC-MS/MS | 50 fmol/punch | [15] |
| Intra-extraction Precision | Dried Blood Spots (DBS) | Indirect LC-MS/MS | ≤11.6% | [12] |
| Inter-extraction Precision | Dried Blood Spots (DBS) | Indirect LC-MS/MS | ≤11.6% | [12] |
| Linearity Range | Human PBMCs | Indirect LC-MS/MS | 50–10,000 fmol/sample | [13] |
| LLOQ | Human PBMCs | Indirect LC-MS/MS | 10 fmol per million cells | [13] |
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. CN105198928A - Purification method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 12. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
The Core Mechanism of Tenofovir Diphosphate in Halting HIV Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infection, is administered as a prodrug, either as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). Upon cellular uptake, these prodrugs are metabolized to the active antiviral agent, tenofovir diphosphate (TFV-DP). This guide provides a detailed examination of the molecular mechanism by which TFV-DP inhibits HIV replication, focusing on its interaction with the viral reverse transcriptase enzyme. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
From Prodrug to Active Inhibitor: The Intracellular Activation of Tenofovir
Tenofovir itself has poor oral bioavailability and cellular permeability. To overcome this, it is formulated as the prodrugs TDF or TAF.[1] Once absorbed, TDF is hydrolyzed in the plasma to tenofovir, which then enters cells and undergoes two phosphorylation steps by cellular kinases to form the active TFV-DP.[1] TAF, a newer prodrug, is more stable in plasma and is primarily metabolized to tenofovir within peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV.[1] This targeted delivery results in higher intracellular concentrations of TFV-DP and lower plasma levels of tenofovir compared to TDF.[1]
The intracellular phosphorylation cascade is a critical prerequisite for tenofovir's antiviral activity. Cellular adenylate kinase catalyzes the first phosphorylation of tenofovir to tenofovir monophosphate, and subsequently, other cellular kinases complete the conversion to the active diphosphate form.[2]
References
An In-depth Technical Guide on Tenofovir Diphosphate as a Competitive Inhibitor of Reverse Transcriptase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tenofovir (TFV) is a cornerstone of antiretroviral therapy, primarily used in the treatment and prevention of HIV and in the management of chronic hepatitis B. As an acyclic nucleotide analog of adenosine monophosphate, its efficacy relies on its intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning TFV-DP's function, focusing on its role as a competitive inhibitor of viral reverse transcriptase (RT). We will explore its metabolic activation pathway, the kinetics of its interaction with RT, the structural basis for its inhibitory action, and the standard experimental protocols used for its evaluation.
Cellular Uptake and Metabolic Activation
Tenofovir itself has poor cell permeability due to the negative charges on its phosphonate group.[1] To overcome this, it is administered as a prodrug, most commonly Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[2][3]
-
Tenofovir Disoproxil Fumarate (TDF): TDF is designed to improve oral absorption.[4] Following oral administration, it is rapidly hydrolyzed by plasma and gut esterases into the parent tenofovir molecule.[5]
-
Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly, notably by the lysosomal serine protease cathepsin A (CatA), to release tenofovir.[5][6] This intracellular activation leads to significantly higher concentrations of the active TFV-DP in target cells like peripheral blood mononuclear cells (PBMCs) compared to TDF, allowing for much lower oral dosing.[6][7]
Once tenofovir is present within the host cell, it undergoes two sequential phosphorylation steps to become the pharmacologically active TFV-DP.[8][9] This process is catalyzed by host cellular kinases.
-
First Phosphorylation: Tenofovir is phosphorylated to tenofovir monophosphate (TFV-MP). This step is catalyzed by adenylate kinase 2 (AK2).[8][9]
-
Second Phosphorylation: TFV-MP is subsequently phosphorylated to tenofovir diphosphate (TFV-DP). Enzymes such as pyruvate kinase (PKM and PKLR) have been identified as catalysts for this final activation step.[9]
Mechanism of Reverse Transcriptase Inhibition
The antiviral activity of TFV-DP is targeted at the viral reverse transcriptase, an enzyme essential for retroviruses like HIV to convert their RNA genome into DNA for integration into the host genome.[2] TFV-DP employs a dual mechanism to halt this process.
A. Competitive Inhibition: TFV-DP is an analog of the natural substrate deoxyadenosine triphosphate (dATP).[8][10] It directly competes with dATP for binding to the active site of the reverse transcriptase enzyme.[8] The binding affinity of TFV-DP to the enzyme is a critical determinant of its inhibitory potential.
B. Chain Termination: Once TFV-DP is incorporated into the nascent viral DNA strand by the reverse transcriptase, it acts as an obligate chain terminator.[6][11] The tenofovir molecule lacks the 3'-hydroxyl (3'-OH) group that is essential for forming the phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).[2][3] This absence permanently halts the elongation of the viral DNA chain, thus preventing the completion of reverse transcription and inhibiting viral replication.[2][3]
Quantitative Analysis of Inhibition
The potency of tenofovir and its active form is quantified through various biochemical and cell-based assays. The data below, compiled from multiple studies, highlight its efficacy against both HIV and Hepatitis B Virus (HBV).
Table 1: Biochemical and Enzymatic Inhibition Data
| Parameter | Inhibitor | Target Enzyme | Value | Source(s) |
|---|---|---|---|---|
| Ki | Tenofovir-DP | HBV Polymerase | 0.18 µM | [12][13] |
| IC50 | Tenofovir-DP | HIV-1 RT (MMOA Model) | 0.1 µM | [14] |
| IC50 | Tenofovir | HIV-1 RT | ~2 µM | [15] |
| IC50 | Efavirenz (inhibits TFV removal) | HIV-1 RT (PPT sequence) | 51 nM | [16] |
| IC50 | Efavirenz (inhibits TFV removal) | HIV-1 RT (PBS sequence) | 35 nM | [16] |
| Binding Affinity | (R)-Tenofovir-DP | HBV-RT (in silico) | -11.54 Kcal/mol | [17] |
| Binding Affinity | dATP | HBV-RT (in silico) | -7.40 Kcal/mol |[17] |
Table 2: Cell-Based Antiviral Activity and Intracellular Concentrations
| Parameter | Compound | Cell Type / Strain | Value | Source(s) |
|---|---|---|---|---|
| EC50 | Tenofovir | MT-4 cells (HIV-1) | 14 nM | [15] |
| IC50 | Tenofovir Disoproxil Fumarate | TZM-bl cells (HIV-1 AD8) | 11 nM | [18] |
| IC50 | Tenofovir Disoproxil Fumarate | TZM-bl cells (HIV-1 NL4-3) | 16 nM | [18] |
| IC50 | Tenofovir | TZM-bl cells (HIV-1BaL) | 0.203 µM | [19] |
| IC50 | Tenofovir Alafenamide | TZM-bl cells (HIV-1BaL) | 0.0006 µM | [19] |
| Intracellular Conc. | Tenofovir-DP | Primary Hepatocytes | 4.7 µM | [12] |
| Intracellular Conc. | Tenofovir-DP | HepG2 Cells | 6.0 µM | [12] |
| Intracellular Conc. | Tenofovir-DP | CEM Lymphoid Cells | 5.2 µM | [12] |
| Median Cmax | Tenofovir-DP | PBMCs (Single TDF dose) | 16 fmol/106 cells |[20] |
Key Experimental Protocols
Evaluating the efficacy of reverse transcriptase inhibitors requires robust and standardized methodologies. Below are outlines of two critical experimental protocols.
Protocol 1: Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT in vitro.
Objective: To determine the IC50 value of Tenofovir Diphosphate against HIV-1 RT.
Methodology:
-
Plate Preparation: A 96-well microtiter plate is coated with streptavidin.
-
Enzyme/Template Complex: A reaction mixture is prepared containing purified recombinant HIV-1 Reverse Transcriptase and a template-primer complex, typically poly(A) RNA as the template and biotinylated oligo(dT) as the primer.[21]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (TFV-DP) are added to the wells. A control with no inhibitor is included.
-
Reaction Initiation: The polymerization reaction is initiated by adding a mix of deoxynucleoside triphosphates (dNTPs), including a labeled substrate such as DIG-dUTP (digoxigenin-labeled dUTP).[21]
-
Incubation: The plate is incubated at 37°C to allow for DNA synthesis.
-
Capture and Detection: The reaction is stopped. The biotinylated primer, now extended with a DIG-labeled DNA strand, is captured by the streptavidin-coated plate. An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase) is added.[22]
-
Signal Quantification: After washing away unbound antibody, a colorimetric or chemiluminescent substrate is added. The resulting signal, which is proportional to the amount of DNA synthesized, is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Protocol 2: Analysis of Intracellular Tenofovir Metabolites via LC/MS/MS
This protocol quantifies the levels of tenofovir and its phosphorylated metabolites (TFV-MP, TFV-DP) within cells.
Objective: To measure the intracellular concentration of the active TFV-DP in target cells after exposure to tenofovir or its prodrugs.
Methodology:
-
Cell Culture and Dosing: Target cells (e.g., HepG2, primary hepatocytes, or PBMCs) are cultured and incubated with a known concentration of the drug (e.g., 10 µM tenofovir) for specified time points (e.g., 2, 6, 24 hours).[12]
-
Cell Harvesting: At each time point, the drug-containing medium is aspirated. Cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.[12]
-
Metabolite Extraction: Cells are lysed and metabolites are extracted, typically by scraping the cells into 500 µL of 70% methanol and storing at -20°C to facilitate protein precipitation and extraction.[12]
-
Sample Preparation: The cell lysate is centrifuged at high speed (e.g., 15,000 rpm) to pellet cellular debris. The supernatant containing the intracellular metabolites is collected and dried under vacuum.[12]
-
LC/MS/MS Analysis: The dried extract is reconstituted in an appropriate solvent and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
-
Chromatography: The sample is injected into an HPLC system, where the metabolites (TFV, TFV-MP, TFV-DP) are separated on a chromatographic column.
-
Mass Spectrometry: The separated compounds are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are used to quantify each metabolite with high sensitivity and specificity.
-
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to a standard curve generated from known concentrations of pure TFV, TFV-MP, and TFV-DP. Results are typically normalized to the cell count and expressed as µM or pmol/106 cells.
Structural Basis of Interaction and Resistance
Crystallographic studies of HIV-1 RT in complex with a DNA template and TFV-DP have provided detailed insights into the binding mechanism.[23][24] Key residues within the enzyme's active site, such as K65 and R72, are crucial for binding the phosphonate and phosphate moieties of the incoming inhibitor.[23]
HIV can develop resistance to NRTIs through specific mutations in the RT enzyme. The most notable mutation affecting tenofovir susceptibility is K65R (a lysine to arginine substitution at position 65).[25] This mutation reduces the rate of TFV-DP incorporation compared to the wild-type enzyme, thereby conferring reduced susceptibility (resistance) to the drug.[15][25] Understanding these structural interactions is critical for the development of new inhibitors that can overcome existing resistance mechanisms.
References
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 4. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-EPMC8118264 - Antiviral kinetics of tenofovir alafenamide and tenofovir disoproxil fumarate over 24 weeks in women of childbearing potential with chronic HBV. - OmicsDI [omicsdi.org]
- 8. ClinPGx [clinpgx.org]
- 9. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levels of intracellular phosphorylated tenofovir and emtricitabine correlate with natural substrate concentrations in peripheral blood mononuclear cells of persons prescribed daily oral Truvada™ for HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Understanding the molecular mechanism of sequence dependent Tenofovir removal by HIV-1 reverse transcriptase: differences in primer binding site versus polypurine tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]
- 21. benchchem.com [benchchem.com]
- 22. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 23. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Antiviral Activity of Tenofovir Diphosphate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tenofovir is a cornerstone nucleotide analog reverse transcriptase inhibitor (NRTI) with potent antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). In its parent form, tenofovir has poor membrane permeability. To overcome this, it is administered as prodrugs, primarily Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1][2] Once inside the target cells, these prodrugs are metabolized to tenofovir, which is then phosphorylated by host cell kinases to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[2][3] This guide provides a comprehensive overview of the in vitro antiviral activity of TFV-DP, detailing its mechanism of action, intracellular activation, quantitative potency, and the experimental protocols used for its evaluation.
Intracellular Activation Pathway
The efficacy of tenofovir is dependent on its conversion to the active diphosphate metabolite, TFV-DP, within the target cell. After the prodrugs TDF or TAF deliver tenofovir into the cell, it undergoes a two-step phosphorylation process mediated by cellular enzymes.
-
First Phosphorylation: Tenofovir is first phosphorylated by AMP kinase to form tenofovir monophosphate (TFV-MP).[2]
-
Second Phosphorylation: TFV-MP is subsequently phosphorylated by nucleoside diphosphate kinase to yield the active antiviral agent, tenofovir diphosphate (TFV-DP).[2]
This intracellular trapping of the phosphorylated form leads to a long intracellular half-life, particularly for TFV-DP in hepatic cells (approximately 95 hours), contributing to its sustained antiviral effect.[4][5][6]
Mechanism of Antiviral Action
TFV-DP exerts its antiviral effect through a dual mechanism that targets the viral replication process. It acts as a competitive inhibitor of the viral polymerase and as a DNA chain terminator.[7]
-
Competitive Inhibition: TFV-DP is an analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP).[3][8] It competes with dATP for binding to the active site of viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[7][9]
-
Chain Termination: Once incorporated into the nascent viral DNA strand by the polymerase, TFV-DP halts further elongation.[7][9] This is because it lacks the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming nucleotide, thus acting as an obligatory chain terminator.[3][7]
This targeted inhibition is selective for viral polymerases over human DNA polymerases, which contributes to the drug's favorable safety profile.[7]
Quantitative In Vitro Antiviral Activity
The potency of TFV-DP has been quantified against both HIV and HBV using enzymatic and cell-based assays. The key parameters are the 50% inhibitory concentration (IC50), the 50% effective concentration (EC50), and the inhibitor constant (Ki).
Table 1: Enzyme Inhibitory Activity of Tenofovir Diphosphate (TFV-DP)
| Target Enzyme | Virus | Parameter | Value (µM) | Reference(s) |
| Reverse Transcriptase (RNA-dependent) | HIV-1 | Ki | 0.022 | [10] |
| Reverse Transcriptase (DNA-dependent) | HIV-1 | Ki | 1.55 | [10] |
| Reverse Transcriptase | HIV-1 | Ki | 0.16 | [5] |
| Reverse Transcriptase | HIV-1 | IC50 | 0.1 - 0.45 | [8][11] |
| DNA Polymerase | HBV | Ki | 0.18 | [4][5][6][12] |
Table 2: Cell-Based Antiviral Activity of Tenofovir and its Prodrugs
| Compound | Virus | Cell Type(s) | Parameter | Value (µM) | Reference(s) |
| Tenofovir | HIV-1 | Lymphoblastoid cells, Monocytes, Lymphocytes | EC50 | 0.04 - 8.5 | [13][14] |
| Tenofovir | HBV | HepG2 Cells | EC50 | 1.1 | [4][5][12] |
| Tenofovir Disoproxil Fumarate (TDF) | HBV | HepG2 Cells | EC50 | 0.02 | [5] |
| Tenofovir Alafenamide (TAF) | HIV-1, HIV-2 | Various | EC50 | Nanomolar Potency | [15] |
Note: EC50 values reflect the activity of the parent compound or prodrug, which is then converted intracellularly to the active TFV-DP.
Experimental Protocols
The in vitro antiviral activity of tenofovir is determined through standardized assays that measure either the direct inhibition of the viral enzyme or the suppression of viral replication in cell culture.
This assay directly measures the ability of TFV-DP to inhibit the activity of the purified viral enzyme.
-
Objective: To determine the inhibitor constant (Ki) or IC50 of TFV-DP against viral reverse transcriptase or polymerase.
-
Methodology:
-
Enzyme Preparation: Recombinant, purified wild-type or mutant viral polymerase is obtained.[16]
-
Assay Setup: The reaction is typically set up in a 96-well plate. Each well contains the enzyme, a template-primer (e.g., poly(A)•oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), which includes a labeled nucleotide for detection.[16]
-
Inhibitor Addition: Serial dilutions of TFV-DP are added to the wells to achieve a range of concentrations. A no-inhibitor control is included.[16]
-
Reaction & Incubation: The plate is incubated at 37°C to allow the polymerization reaction to proceed.[16]
-
Quantification: The amount of newly synthesized DNA is quantified using a non-radioactive method, such as a colorimetric or fluorescent ELISA-based assay that detects the incorporated labeled nucleotide.[16]
-
Data Analysis: The percentage of inhibition is calculated for each TFV-DP concentration, and the data are used to determine the IC50 or Ki value.
-
These assays measure the ability of a compound to inhibit viral replication in a cellular context.
-
Objective: To determine the 50% effective concentration (EC50) of a compound (e.g., Tenofovir, TDF, TAF) against a virus in cell culture.
-
Methodology:
-
Cell Preparation: Susceptible target cells (e.g., MT-2 cells for HIV, HepG2 for HBV) are seeded into 96-well plates at a predetermined density.[3][16]
-
Compound Addition: A series of dilutions of the test compound are prepared in culture medium and added to the wells.[3]
-
Virus Infection: A standardized amount of virus stock (at a specific multiplicity of infection, MOI) is added to the wells containing cells and the compound.[3]
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for multiple rounds of viral replication.[16]
-
Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:
-
p24 Antigen ELISA: For HIV, the amount of p24 capsid protein in the culture supernatant is quantified as a marker of virus production.[16]
-
Cytopathic Effect (CPE) Reduction Assay: Cell viability is measured (e.g., using an MTT assay) to assess the compound's ability to protect cells from virus-induced death.[17]
-
Virus Yield Assay: The amount of viral RNA or infectious virus particles released into the supernatant is quantified.[17]
-
-
Data Analysis: The percentage of inhibition of viral replication is plotted against the drug concentration, and a dose-response curve is fitted to calculate the EC50 value.
-
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus rather than general toxicity to the host cells.
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the compound.
-
Methodology: The protocol is similar to the cell-based antiviral assay but without the addition of the virus. Cell viability is measured after incubation with the compound, typically using an MTT or similar colorimetric assay.[3] The CC50 value is used to calculate the Selectivity Index (SI = CC50/EC50), an important indicator of the compound's therapeutic window.
Conclusion
Tenofovir diphosphate is a potent and selective inhibitor of HIV reverse transcriptase and HBV DNA polymerase. Its mechanism of action, involving competitive inhibition and DNA chain termination, is well-characterized. The requirement for intracellular phosphorylation to its active form is a key feature of its pharmacology. Quantitative in vitro assays consistently demonstrate its potent activity at sub-micromolar to low micromolar concentrations. The established experimental protocols for both enzymatic and cell-based assays provide a robust framework for evaluating its antiviral profile and that of its prodrugs, guiding further drug development and clinical application.
References
- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 8. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tenofovir diphosphate concentrations and prophylactic effect in a macaque model of rectal simian HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell-based assays | VirusBank Platform [virusbankplatform.be]
An In-depth Technical Guide to the Interaction of Tenofovir Diphosphate with Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir, a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections, exerts its antiviral effect through its active metabolite, tenofovir diphosphate (TFV-DP). This acyclic nucleoside phosphonate analog acts as a competitive inhibitor and chain terminator of viral polymerases, specifically HIV reverse transcriptase (RT) and HBV polymerase. Its efficacy is rooted in a high affinity for these viral enzymes and a comparatively low affinity for human cellular DNA polymerases, ensuring a favorable safety profile. This guide provides a comprehensive technical overview of the molecular interactions between TFV-DP and viral polymerases, including quantitative kinetic data, detailed experimental protocols for characterization, and visualizations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action
Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance oral bioavailability.[1] Once inside the cell, these prodrugs are metabolized to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[2][3]
TFV-DP is a structural analog of deoxyadenosine triphosphate (dATP) and acts via a dual mechanism against viral polymerases:[4]
-
Competitive Inhibition: TFV-DP competes with the natural substrate, dATP, for the active site of the viral polymerase.[5] The high affinity of TFV-DP for viral polymerases compared to dATP contributes significantly to its potent antiviral activity.
-
Chain Termination: Following incorporation into the nascent viral DNA chain, TFV-DP halts further elongation.[4] This is because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).[5]
The selectivity of tenofovir is crucial to its clinical success. TFV-DP exhibits a significantly lower affinity for human DNA polymerases, including DNA polymerase α, β, and mitochondrial DNA polymerase γ, thereby minimizing cellular toxicity.[2][6]
Quantitative Data: Inhibition of Viral and Cellular Polymerases
The following tables summarize the key quantitative parameters defining the interaction of tenofovir diphosphate with various viral and human polymerases. This data is essential for understanding the potency and selectivity of the drug.
Table 1: Inhibition of Viral Polymerases by Tenofovir Diphosphate
| Viral Polymerase | Virus | Parameter | Value (µM) |
| Reverse Transcriptase | HIV-1 | Ki (RNA-dependent) | 0.022[2] |
| Reverse Transcriptase | HIV-1 | Ki (DNA-dependent) | 1.55[2] |
| Reverse Transcriptase | HIV-1 | IC50 | 0.1[7] |
| Polymerase | HBV | K_i_ | 0.18[2] |
| Polymerase | EBV | IC50 (TDF in cells) | 0.30[8] |
| Polymerase | EBV | IC50 (TAF in cells) | 0.084[8] |
Table 2: Inhibition of Human DNA Polymerases by Tenofovir Diphosphate
| Human Polymerase | Parameter | Value (µM) |
| DNA Polymerase α | K_i_ | 5.2[2] |
| DNA Polymerase β | K_i_ | 81.7[2] |
| DNA Polymerase γ (mitochondrial) | K_i_ | 59.5[2] |
| DNA Polymerase δ | K_i_ | >100 |
| DNA Polymerase ε | K_i_ | >100 |
Signaling Pathway and Experimental Workflow Visualizations
Cellular Activation of Tenofovir Prodrugs
The following diagram illustrates the intracellular conversion of tenofovir prodrugs (TDF and TAF) to the active antiviral agent, tenofovir diphosphate.
Caption: Cellular metabolic pathway of tenofovir prodrugs.
Experimental Workflow: Polymerase Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory activity of tenofovir diphosphate against a viral polymerase.
Caption: Experimental workflow for polymerase inhibition assay.
Detailed Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is adapted from standard methods for assessing the inhibition of HIV-1 RT.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of tenofovir diphosphate against HIV-1 RT.
Materials:
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled [α-³²P]dTTP or [³H]dTTP
-
Tenofovir diphosphate (TFV-DP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.05% Triton X-100)
-
Stop solution (e.g., 20 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare the Template-Primer: Anneal the oligo(dT) primer to the poly(A) template by heating to 90°C and slowly cooling to room temperature.
-
Prepare Reagent Mix: Prepare a master mix containing the reaction buffer, annealed template-primer, and dNTPs (including the radiolabeled dTTP).
-
Set up Reactions: In a series of microcentrifuge tubes, add varying concentrations of TFV-DP. Also include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Add the HIV-1 RT to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.
-
Stop Reaction: Terminate the reactions by adding the stop solution.
-
Precipitate DNA: Precipitate the newly synthesized DNA by adding ice-cold TCA.
-
Filter and Wash: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol to remove unincorporated nucleotides.
-
Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log of the TFV-DP concentration to determine the IC50 value. For Ki determination, perform the assay at multiple substrate (dATP) concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk plot).[6]
HBV Polymerase Activity Assay
This protocol describes a method to assess the activity of HBV polymerase, which can be adapted for inhibition studies.[10][11]
Objective: To measure the priming activity of HBV polymerase and its inhibition by TFV-DP.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged HBV polymerase and the epsilon RNA (pCMV-HE)
-
Transfection reagent (e.g., calcium phosphate)
-
Lysis buffer
-
Anti-FLAG antibody-conjugated beads
-
Reaction buffer (containing dNTPs and [α-³²P]dATP)
-
Tenofovir diphosphate
-
Wash buffers
-
SDS-PAGE reagents and equipment
-
Phosphorimager
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with the HBV polymerase and epsilon RNA expression plasmids.
-
Cell Lysis: After 48-72 hours, lyse the cells to release the polymerase-epsilon RNA complex.
-
Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody-conjugated beads to capture the polymerase complex.
-
Inhibition Assay: Resuspend the beads in the reaction buffer containing a mix of dNTPs, [α-³²P]dATP, and varying concentrations of TFV-DP.
-
Incubation: Incubate at 37°C to allow for the priming reaction (incorporation of the radiolabeled dATP).
-
Washing: Wash the beads to remove unincorporated nucleotides.
-
Elution and Electrophoresis: Elute the proteins from the beads and separate them by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen. Analyze the radiolabeled polymerase band using a phosphorimager.
-
Data Analysis: Quantify the signal intensity of the radiolabeled polymerase in the presence of different TFV-DP concentrations to determine the IC50.
Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS
This protocol outlines the standard method for quantifying the active metabolite of tenofovir in cells.[4][12]
Objective: To measure the concentration of TFV-DP in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque for PBMC isolation
-
Phosphate-buffered saline (PBS)
-
Methanol (70%, ice-cold)
-
Internal standard (e.g., ¹³C₅-TFV-DP)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting: Count the isolated PBMCs to normalize the final results.
-
Cell Lysis and Protein Precipitation: Lyse the cells with ice-cold methanol containing the internal standard to release intracellular contents and precipitate proteins.
-
Extraction: Centrifuge to pellet cell debris and collect the supernatant containing TFV-DP.
-
Solid-Phase Extraction (SPE): Further purify the sample and concentrate the analyte using SPE.
-
LC-MS/MS Analysis: Analyze the purified extract using a validated LC-MS/MS method.
-
Chromatography: Use a suitable column (e.g., HILIC) to separate TFV-DP from other cellular components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of TFV-DP and the internal standard.
-
-
Data Analysis: Quantify the TFV-DP concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix similar to the cell lysate. Express the final concentration as fmol per million cells.
X-ray Crystallography of Viral Polymerase with Tenofovir Diphosphate
This protocol provides a general framework for determining the crystal structure of a viral polymerase in complex with TFV-DP.[13][14]
Objective: To elucidate the three-dimensional structure of the binding of TFV-DP to the active site of a viral polymerase.
Materials:
-
Tenofovir diphosphate
-
Crystallization buffer screen
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Protein Expression and Purification: Express and purify the viral polymerase to a high degree of homogeneity.[15][16]
-
Complex Formation: Incubate the purified polymerase with a molar excess of TFV-DP and the appropriate template-primer to form a stable complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration) using vapor diffusion (hanging or sitting drop) to obtain well-ordered crystals of the polymerase-TFV-DP complex.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination:
-
Data Processing: Process the diffraction data to obtain a set of structure factor amplitudes.
-
Phasing: Solve the phase problem using molecular replacement with a known structure of the polymerase as a search model.
-
Model Building and Refinement: Build an atomic model of the polymerase-TFV-DP complex into the electron density map and refine the model to achieve the best fit to the experimental data.
-
-
Structural Analysis: Analyze the final structure to identify the specific interactions between TFV-DP and the amino acid residues in the active site of the polymerase.
Conclusion
The interaction of tenofovir diphosphate with viral polymerases is a well-characterized example of effective antiviral drug design. Its high affinity and selective inhibition of viral enzymes, coupled with its chain-terminating mechanism, provide a potent and durable suppression of HIV and HBV replication. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of virology and drug development, facilitating further studies into the mechanisms of action and resistance of this important class of antiretroviral agents. The continued application of these techniques will be crucial for the development of next-generation antivirals with improved efficacy and safety profiles.
References
- 1. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and purification of retroviral HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Tenofovir prodrugs potently inhibit Epstein-Barr virus lytic DNA replication by targeting the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-level expression and purification of untagged and histidine-tagged HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ice-hbv.org [ice-hbv.org]
- 11. ice-hbv.org [ice-hbv.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 14. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
The Decisive Role of Cellular Kinases in the Activation of Tenofovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir, a cornerstone of antiretroviral therapy, is a nucleotide reverse transcriptase inhibitor that requires intracellular phosphorylation to its active diphosphate form to exert its therapeutic effect. This process is entirely dependent on the activity of host cellular kinases. A comprehensive understanding of the specific kinases involved, their kinetic properties, and the tissue-specific nature of this bioactivation is critical for optimizing drug efficacy, predicting potential drug-drug interactions, and understanding inter-individual variability in patient response. This technical guide provides an in-depth analysis of the cellular kinases responsible for the two-step phosphorylation of tenofovir, presenting key quantitative data, detailed experimental methodologies, and visual representations of the activation pathways and experimental workflows.
Introduction: The Path to Tenofovir Activation
Tenofovir is an acyclic nucleoside phosphonate analogue of adenosine monophosphate.[1][2] As a monophosphate analogue, it requires two sequential phosphorylation steps to be converted into its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[1][2][3] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator upon incorporation into viral DNA.[4] The efficiency of this two-step phosphorylation process, mediated entirely by host cellular kinases, is a key determinant of the intracellular concentration of TFV-DP and, consequently, the drug's antiviral potency.
The Kinase Cascade: A Two-Step Phosphorylation Pathway
The activation of tenofovir is a sequential process involving distinct cellular kinases for each phosphorylation step. Notably, the second phosphorylation step is characterized by tissue-specific enzyme activity.
First Phosphorylation: Tenofovir to Tenofovir Monophosphate (TFV-MP)
The initial phosphorylation of tenofovir to tenofovir monophosphate (TFV-MP) is predominantly catalyzed by adenylate kinase 2 (AK2) .[1][2][5][6] This has been demonstrated in key cellular and tissue compartments susceptible to HIV infection, including peripheral blood mononuclear cells (PBMCs), vaginal tissue, and colorectal tissue.[1][2][5][6] AK2 is primarily located in the mitochondrial intermembrane space, which has implications for the subcellular localization of tenofovir activation.[1][7] While other adenylate kinase isoforms such as AK1, AK3, and AK4 exist, AK2 has been identified as the most significant contributor to the first phosphorylation of tenofovir.[8][9] In vitro studies have shown that AK1 also exhibits activity towards tenofovir, resulting in the formation of both TFV-MP and TFV-DP.[9]
Second Phosphorylation: A Tissue-Specific Phenomenon
The second phosphorylation, converting TFV-MP to the active TFV-DP, is catalyzed by different kinases depending on the cellular environment. This tissue-specific activation has significant implications for the variable efficacy of tenofovir in different anatomical compartments.
-
In Peripheral Blood Mononuclear Cells (PBMCs) and Vaginal Tissue: The key enzymes responsible for the formation of TFV-DP are pyruvate kinase muscle (PKM) and pyruvate kinase liver, red blood cell (PKLR) .[1][2][5][6]
-
In Colorectal Tissue: Creatine kinase muscle (CKM) is the primary kinase catalyzing the conversion of TFV-MP to TFV-DP.[1][2][5][6]
-
In Brain and Liver Tissue: In vitro studies have demonstrated that creatine kinase brain-type (CKB) can also form TFV-DP.[3][10][11]
Other kinases, such as nucleoside diphosphate kinase (NDPK) and 3-phosphoglycerate kinase (PGK), have been investigated but show little to no significant activity in phosphorylating TFV-MP.[8][12]
Quantitative Analysis of Kinase Activity
The efficiency of tenofovir phosphorylation by different kinases varies significantly. The following tables summarize the available quantitative data on the kinetic parameters and relative activities of these enzymes.
Table 1: Kinase Activity in the Second Phosphorylation Step of Tenofovir
| Kinase | Substrate | Relative Activity Compared to Natural Substrate (ADP) | Inhibition Constant (Ki) of Tenofovir | Source(s) |
| Creatine Kinase (CK) | Tenofovir Monophosphate | ~45-fold lower | 2.9 mM | [8][12] |
| Pyruvate Kinase (PK) | Tenofovir Monophosphate | ~1000-fold lower | 4.8 mM (for PGK, similar for PK) | [8][12] |
| Nucleoside Diphosphate Kinase (NDPK) | Tenofovir Monophosphate | No detectable activity | Not reported | [8][12] |
| 3-Phosphoglycerate Kinase (PGK) | Tenofovir Monophosphate | No detectable activity | 4.8 mM | [8][12] |
Table 2: Impact of Adenylate Kinase 2 (AK2) Genetic Variants on Tenofovir Monophosphate (TFV-MP) Formation
| AK2 Variant | Fold Decrease in TFV-MP Formation Compared to Wild-Type | Source(s) |
| V19G | 1.5 | [9] |
| K28R | 3.5 | [9] |
| A55V | 1.5 | [9] |
| K62E | 1.5 | [9] |
| T194I | 2.5 | [9] |
Visualizing the Pathways and Processes
Tenofovir Phosphorylation Pathway
The following diagram illustrates the two-step intracellular phosphorylation of tenofovir, highlighting the key cellular kinases involved.
Caption: Intracellular phosphorylation pathway of tenofovir.
Experimental Workflow: Kinase Identification via siRNA Knockdown
This diagram outlines the experimental workflow used to identify the specific kinases responsible for tenofovir phosphorylation.
References
- 1. Expression and purification of fused kinase from insect cells for in vitro kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of kinases on the activation of tenofovir, an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tenofovir Activation Is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Tenofovir Diphosphate in Human PBMCs by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a critical component of antiretroviral therapy for HIV infection and is also utilized in the treatment of hepatitis B.[1] Administered as prodrugs, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), it undergoes intracellular phosphorylation to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase and hepatitis B virus DNA polymerase, leading to DNA chain termination and suppression of viral replication.[2]
The concentration of TFV-DP within peripheral blood mononuclear cells (PBMCs) is a key biomarker for assessing treatment adherence and cumulative drug exposure, correlating with therapeutic efficacy.[2][4] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of intracellular TFV-DP due to its high specificity and sensitivity.[2] This application note provides a detailed protocol for the quantification of TFV-DP in human PBMCs using LC-MS/MS.
Principle
This method involves the isolation of PBMCs from whole blood, followed by cell lysis to release intracellular components. TFV-DP is then extracted from the cell lysate, often using solid-phase extraction (SPE), and analyzed by LC-MS/MS. The method can be a direct measurement of TFV-DP or an indirect approach where TFV-DP is enzymatically dephosphorylated to tenofovir (TFV) prior to analysis.[5][6][7] An isotopically labeled internal standard is used to ensure accuracy and precision.
Experimental Workflow
A generalized workflow for the quantification of TFV-DP in PBMCs is presented below.
Caption: General workflow for TFV-DP measurement in PBMCs by LC-MS/MS.
Detailed Protocols
PBMC Isolation
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.[2]
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[2]
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer (the "buffy coat").[2]
-
Wash the collected cells by adding 10 mL of sterile PBS and centrifuging at 300 x g for 10 minutes.[1] Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration and viability.[2]
Sample Lysis and Extraction
This protocol details the lysis of PBMCs and extraction of TFV-DP.
Materials:
-
Isolated PBMC pellet (typically 2-5 million cells)
-
Internal Standard (e.g., ¹³C₅-TFV-DP or deuterated TFV-DP)[2][7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of high speeds (e.g., 14,000 x g)
Procedure:
-
Centrifuge the counted cells and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold 70% methanol/30% water.[1][4]
-
Add the internal standard at this stage.
-
Vortex the mixture vigorously to ensure complete cell lysis.
-
Incubate on ice for 30 minutes.[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1][2]
-
Transfer the supernatant containing the cell extract to a new tube for further processing or direct analysis.
Solid Phase Extraction (SPE) - Optional Cleanup
For cleaner samples, a weak anion exchange SPE can be employed.
Procedure:
-
Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the cell lysate supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute TFV-DP using an appropriate elution solvent.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Instrumentation:
-
A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: Anion exchange column or a column suitable for hydrophilic interaction liquid chromatography (HILIC), such as an amino stationary phase.[3][7]
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium phosphate).[2][8]
-
Flow Rate: Dependent on the column dimensions (e.g., micro-LC may use lower flow rates).
-
Injection Volume: Typically 2-10 µL.
MS/MS Parameters (Example):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
TFV-DP: Precursor ion m/z 448.0 -> Product ion m/z 350.0[7]
-
¹³C-TFV-DP (Internal Standard): Precursor ion m/z 453.0 -> Product ion m/z 355.0 (example)
-
Note: Specific transitions may vary based on instrumentation and ionization mode. For instance, doubly charged ions might be monitored (e.g., m/z 222.5 -> m/z 366).[9]
-
Data Presentation
The following tables summarize quantitative data from various published methods for the analysis of TFV-DP.
Table 1: LC-MS/MS Method Performance
| Parameter | Reported Value | Matrix | Reference |
| Linearity Range | 50 - 10,000 fmol/sample | PBMCs | [5][6] |
| 2.5 - 6,000 fmol/sample | PBMCs | [4] | |
| 50 - 6,400 fmol/punch | Dried Blood Spots | [7] | |
| 0.5 - 512 ng/mL | Whole Blood | [3] | |
| Lower Limit of Quantification (LLOQ) | 10 fmol/million cells | PBMCs | [5][6] |
| 50 fmol/punch | Dried Blood Spots | [7] | |
| 0.5 ng/mL | Whole Blood | [3][10] | |
| Accuracy | 91.63 – 109.18% | Whole Blood | [3][10] |
| Precision (CV%) | 2.48 – 14.08% | Whole Blood | [3][10] |
Table 2: Reported Intracellular TFV-DP Concentrations in PBMCs
| Dosing Regimen (Drug) | Adherence Level | Mean TFV-DP Concentration (fmol/10⁶ cells) | Reference |
| F/TDF | 100% (Daily) | 81.7 | [4] |
| F/TDF | 67% (4-5 doses/week) | 57.4 | [4] |
| F/TDF | 33% (2 doses/week) | 32.3 | [4] |
| F/TAF | 100% (Daily) | 593 | [4] |
| F/TAF | 67% (4-5 doses/week) | 407 | [4] |
| F/TAF | 33% (2 doses/week) | 215 | [4] |
| TDF/FTC | Steady State | ~100 - 143 | [8][11] |
F/TDF: Emtricitabine/Tenofovir Disoproxil Fumarate; F/TAF: Emtricitabine/Tenofovir Alafenamide
Signaling Pathway
Tenofovir prodrugs are metabolized intracellularly to the active diphosphate form through sequential phosphorylation steps catalyzed by cellular kinases.
Caption: Metabolic activation of tenofovir prodrugs within a PBMC.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of TFV-DP in human PBMCs. This analytical technique is essential for pharmacokinetic studies, monitoring patient adherence to therapy, and evaluating the efficacy of pre-exposure prophylaxis (PrEP) regimens. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 8. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tenofovir, Emtricitabine, and Tenofovir Diphosphate in Dried Blood Spots for Determining Recent and Cumulative Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tenofovir Diphosphate in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). As a key indicator of cumulative drug exposure and adherence to HIV pre-exposure prophylaxis (PrEP) and treatment regimens, its accurate quantification is crucial.[1][2] Dried blood spots (DBS) have emerged as a valuable matrix for monitoring TFV-DP levels due to their minimally invasive collection, ease of transport, and stability.[3][4][5] This document provides detailed application notes and protocols for the analytical methods used to quantify TFV-DP in DBS, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
TFV-DP is a highly polar compound, which can present challenges for traditional reversed-phase chromatography.[6] Therefore, specialized analytical approaches have been developed. These methodologies can be broadly categorized into two main types:
-
Direct Method: This approach involves the direct measurement of TFV-DP using techniques like anion exchange chromatography to achieve retention and separation.[6]
-
Indirect Method: This more established technique involves the enzymatic conversion (dephosphorylation) of TFV-DP back to its parent drug, tenofovir (TFV), which is then quantified by LC-MS/MS.[1][6]
This document will detail both a direct and an indirect LC-MS/MS method, providing comprehensive protocols for sample preparation, extraction, and analysis, along with key validation parameters.
Quantitative Data Summary
The following tables summarize key quantitative data from validated LC-MS/MS methods for TFV-DP in DBS, providing a comparative overview of their performance characteristics.
Table 1: Linearity and Sensitivity of TFV-DP Assays in DBS
| Parameter | Direct Method | Indirect Method | Reference |
| Lower Limit of Quantification (LLOQ) | 50 fmol/punch | 200 fmol/3mm punch | [1][6] |
| Upper Limit of Quantification (ULOQ) | 6400 fmol/punch | 3000 fmol/3mm punch | [1][6] |
| Linearity Range | 50 - 6400 fmol/punch | 200 - 3000 fmol/3mm punch | [1][6] |
Table 2: Precision of TFV-DP Assays in DBS
| Parameter | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| Direct Method | ≤ 11.6% | ≤ 11.6% | [7] |
| Indirect Method | Not explicitly stated | Not explicitly stated | |
| General LC-MS/MS for TFV/FTC in DBS | ≤ 8.8% | Within ±12.4% | [5] |
Table 3: Stability of TFV-DP in DBS under Various Storage Conditions
| Storage Condition | Duration | Stability (% Difference from -80°C) | Reference |
| Room Temperature | ~2 weeks | -47% (fell outside ±15% range) | [3] |
| Room Temperature | Up to 5 days | Acceptable (%Diff ≤ ±5.8%) | [7] |
| 4°C | Up to 7 months | -6% | [3] |
| -20°C | Up to 7 months | -0.3% | [3] |
| -20°C | Up to 18 months | Acceptable | [7] |
| -80°C | Long-term | Reference condition | [3][7] |
| Freeze/Thaw Cycles (-20°C or -80°C) | 4 cycles | Stable | [7] |
Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows for both the direct and indirect methods of TFV-DP quantification in DBS.
Experimental Protocols
Protocol 1: Direct Quantification of TFV-DP in DBS using LC-MS/MS
This protocol is based on a direct analysis method, which offers a more streamlined workflow by avoiding the dephosphorylation step.[6]
1. Materials and Reagents
-
Tenofovir diphosphate (TFV-DP) reference standard
-
Deuterated TFV-DP internal standard (IS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide (for mobile phase pH adjustment)
-
Formic acid (for mobile phase)
-
Whatman 903 Protein Saver cards or equivalent
-
3 mm hole puncher
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. DBS Sample Collection and Preparation
-
Collect whole blood via finger prick or venipuncture into an EDTA-containing tube.
-
Spot 50 µL of whole blood onto the designated circles on the Whatman 903 card.
-
Allow the spots to dry completely at ambient temperature for at least 3 hours.
-
Store the dried blood spot cards in a sealed bag with a desiccant at -20°C or -80°C until analysis.[7]
3. Sample Extraction
-
Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.[6][7]
-
Add 500 µL of extraction solution (70% methanol in water) containing the deuterated TFV-DP internal standard to each tube.[4][8]
-
Vortex the tubes for 30 minutes at room temperature to ensure complete lysis of the red blood cells and extraction of the analyte.
-
Centrifuge the tubes at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Anion exchange column (essential for retaining the highly polar TFV-DP).[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (A pH gradient may also be employed for optimal separation).[6]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient should be developed to ensure the separation of TFV-DP from other endogenous components.
-
-
Mass Spectrometry:
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of TFV-DP to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Quantify the TFV-DP concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Indirect Quantification of TFV-DP in DBS using LC-MS/MS
This protocol is based on the dephosphorylation of TFV-DP to TFV, followed by quantification.[1]
1. Materials and Reagents
-
Tenofovir (TFV) reference standard
-
Stable isotope-labeled TFV internal standard (e.g., d6-TFV)
-
Alkaline Phosphatase
-
Solid-Phase Extraction (SPE) cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Other reagents as required for SPE and dephosphorylation buffers.
2. DBS Sample Collection and Preparation
Follow the same procedure as described in Protocol 1, Section 2.
3. Sample Extraction and Dephosphorylation
-
Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.[1]
-
Lyse the red blood cells from the paper using an appropriate buffer.
-
Perform an initial solid-phase extraction (SPE) to separate TFV-DP from partially dephosphorylated TFV analytes.[1]
-
Elute the TFV-DP and subsequently dephosphorylate it to TFV using alkaline phosphatase.[1]
4. Sample Clean-up and Analysis
-
Perform a second SPE step to purify the resulting TFV.[1]
-
Elute the TFV, dry the eluate, and reconstitute it in the mobile phase.[1]
-
Inject the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient should be developed for the separation of TFV.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the appropriate precursor and product ions for TFV and its stable isotope-labeled internal standard.
-
6. Data Analysis
Follow the same procedure as described in Protocol 1, Section 5, using TFV as the analyte.
Conclusion
The quantification of tenofovir diphosphate in dried blood spots is a robust and valuable tool for monitoring adherence to tenofovir-based antiretroviral therapies. Both direct and indirect LC-MS/MS methods have been successfully validated and implemented. The choice of method may depend on laboratory resources, desired throughput, and the specific research question. The direct method offers a simpler and faster workflow, while the indirect method is also well-established. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical research.
References
- 1. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir, Emtricitabine, and Tenofovir Diphosphate in Dried Blood Spots for Determining Recent and Cumulative Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 7. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Reverse Transcriptase Inhibition Assay with TFV-DP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir diphosphate (TFV-DP) is the active metabolite of the prodrug Tenofovir, a widely used nucleotide reverse transcriptase inhibitor (NRTI) in the treatment of HIV and Hepatitis B infections.[1][2] Understanding the inhibitory activity of TFV-DP against the reverse transcriptase (RT) enzyme is crucial for antiviral drug development and monitoring therapeutic efficacy. This document provides detailed protocols for an in vitro reverse transcriptase inhibition assay using TFV-DP, along with its mechanism of action and relevant quantitative data.
Mechanism of Action of TFV-DP
Tenofovir is administered as a prodrug, such as Tenofovir disoproxil fumarate (TDF) or Tenofovir alafenamide (TAF), which is then metabolized intracellularly to its active form, TFV-DP.[1] TFV-DP is a nucleotide analogue of deoxyadenosine triphosphate (dATP) and acts as a competitive inhibitor of viral reverse transcriptase.[1] Upon incorporation into the nascent viral DNA strand, TFV-DP lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, thereby causing chain termination and halting DNA synthesis.[1][2] This dual mechanism of competitive inhibition and chain termination effectively suppresses viral replication.[2]
Signaling Pathway of TFV-DP Action
Caption: Mechanism of action of Tenofovir Diphosphate (TFV-DP).
Quantitative Data: Inhibitory Activity of TFV-DP
The inhibitory potency of TFV-DP against HIV-1 reverse transcriptase has been quantified in various studies. The following table summarizes key inhibitory constants and clinically relevant concentrations.
| Parameter | Value | Enzyme/System | Reference |
| Ki (RNA-dependent) | 0.022 µM | HIV Reverse Transcriptase | [3] |
| Ki (DNA-dependent) | 1.55 µM | HIV Reverse Transcriptase | [3] |
| Adequate PrEP Adherence | ≥ 700 fmol/punch | TFV-DP in Dried Blood Spots (DBS) | [4] |
| Perfect PrEP Adherence | ≥ 1250 fmol/punch | TFV-DP in Dried Blood Spots (DBS) | [4] |
Experimental Protocol: In Vitro Reverse Transcriptase Inhibition Assay
This protocol is based on a fluorescence-based assay, such as the REverSe TRanscrIptase Chain Termination (RESTRICT) assay, which measures the inhibition of DNA synthesis by recombinant HIV reverse transcriptase using an intercalating dye.[4][5][6]
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
TFV-DP (or other inhibitors)
-
Deoxynucleotide solution mix (dNTPs: dATP, dCTP, dGTP, dTTP)
-
DNA template and primer
-
Assay Buffer (e.g., 60 mM Tris-HCl, 30 mM KCl, 8 mM MgCl₂, 10 mM DTT, pH 7.8)[4]
-
Nuclease-free water
-
Intercalating fluorescent dye (e.g., PicoGreen)
-
96-well microplate, black, flat-bottom
-
Microplate reader with fluorescence detection
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro RT inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and store it on ice.
-
Prepare a stock solution of the dNTP mix. The final concentration in the reaction will depend on the desired assay sensitivity.[6]
-
Anneal the DNA template and primer.
-
Prepare serial dilutions of TFV-DP in nuclease-free water or assay buffer to cover a range of concentrations for determining the IC50 value.
-
Dilute the recombinant HIV-1 RT to the desired concentration in a suitable buffer.
-
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer, dNTP mix, and the annealed template/primer.
-
In a 96-well plate, add the desired volume of the master mix to each well.
-
Add the different concentrations of TFV-DP to the respective wells. Include control wells with no inhibitor (positive control for RT activity) and no RT enzyme (background control).
-
To initiate the reaction, add the diluted HIV-1 RT to each well, except for the background control wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure a linear reaction rate.[6]
-
-
Detection:
-
Stop the reaction by adding a solution containing an intercalating fluorescent dye (e.g., PicoGreen) diluted in a suitable buffer (e.g., 1x TE).[6]
-
Incubate for a short period (e.g., 1-5 minutes) to allow the dye to bind to the newly synthesized double-stranded DNA.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control (no RT) from all other readings.
-
Normalize the data by setting the fluorescence of the positive control (no inhibitor) to 100% activity.
-
Calculate the percent inhibition for each TFV-DP concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the TFV-DP concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic regression) to determine the IC50 value, which is the concentration of TFV-DP that inhibits 50% of the RT activity.
-
Conclusion
The in vitro reverse transcriptase inhibition assay is a fundamental tool for the preclinical evaluation of antiretroviral compounds like TFV-DP. The provided protocol offers a robust and sensitive method for determining the inhibitory potency of such compounds. Accurate determination of parameters like IC50 and Ki values is essential for the development of new and improved therapies for retroviral infections.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pilot evaluation of an enzymatic assay for rapid measurement of antiretroviral drug concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenofovir Diphosphate (TFV-DP) Extraction from Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a critical component of antiretroviral therapy for HIV infection and is also utilized in the treatment of hepatitis B. Its efficacy relies on its intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP), which acts as a chain terminator for viral reverse transcriptase.[1] Peripheral blood mononuclear cells (PBMCs) are primary targets for HIV, making the quantification of intracellular TFV-DP in these cells a crucial tool for pharmacokinetic studies, adherence monitoring, and evaluating the efficacy of pre-exposure prophylaxis (PrEP).[2]
Tenofovir is administered as one of two prodrugs: tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). TAF is more stable in plasma and is selectively cleaved by cathepsin A within PBMCs, leading to higher intracellular concentrations of TFV-DP compared to TDF.[2][3] This targeted delivery allows for lower plasma tenofovir levels, reducing the risk of renal and bone toxicity associated with TDF.[2]
These application notes provide detailed protocols for the isolation of PBMCs, extraction of intracellular TFV-DP, and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this analysis.[4][5]
Data Presentation
The following tables summarize quantitative data on TFV-DP concentrations in PBMCs from clinical studies, highlighting the differences between the TDF and TAF prodrugs and the impact of dosing adherence.
Table 1: Steady-State TFV-DP Concentrations in PBMCs with Different Dosing Adherence
| Prodrug | Dosing Adherence | Median TFV-DP Concentration (fmol/10⁶ cells) | Reference |
| F/TDF | 100% (Daily) | 81.7 | [2] |
| F/TDF | 67% | 57.4 | [2] |
| F/TDF | 33% | 32.3 | [2] |
| F/TAF | 100% (Daily) | 593 | [2] |
| F/TAF | 67% | 407 | [2] |
| F/TAF | 33% | 215 | [2] |
F/TDF: Emtricitabine/Tenofovir Disoproxil Fumarate; F/TAF: Emtricitabine/Tenofovir Alafenamide
Table 2: Comparative Pharmacokinetic Parameters of TFV-DP in PBMCs
| Parameter | Value | Prodrug Context | Reference |
| Half-life | ~2.1 - 2.9 days | F/TDF vs. F/TAF | [2] |
| Half-life | 48 - 180 hours | General | [2] |
| Cmax (single dose) | 20 fmol/10⁶ cells (median) | TDF | [6][7] |
| Time to Cmax (single dose) | Biphasic peaks at ~12h and 96h | TDF | [6][7] |
| LLOQ of Assay | 10 fmol/million cells | Using 5 million PBMCs | [8] |
| LLOQ of Assay | 0.5 fmol/10⁶ cells | Using 5 million PBMCs | [9] |
| Assay Linearity | 50 - 10,000 fmol/sample | General | [8] |
| Assay Linearity | 2.5 - 6,000 fmol/sample | General | [2] |
Cmax: Maximum concentration; LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: Isolation of PBMCs from Whole Blood
This protocol details the standard procedure for isolating PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Ficoll-Paque PLUS or similar density gradient medium
-
Phosphate Buffered Saline (PBS), sterile
-
Centrifuge tubes (15 mL or 50 mL)
-
Serological pipettes
-
Automated cell counter or hemocytometer and microscope
-
Trypan blue solution
Procedure:
-
Dilute the whole blood with an equal volume of sterile PBS at room temperature.
-
In a new centrifuge tube, add a volume of Ficoll-Paque equal to the original whole blood volume.
-
Carefully layer the diluted blood over the Ficoll-Paque, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four layers will be visible. From top to bottom: plasma, a "buffy coat" layer of PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new centrifuge tube.
-
Wash the isolated PBMCs by adding 10 mL of sterile PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash.
-
After the final wash, resuspend the PBMC pellet in a known volume of PBS or cell culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the total number of viable cells. A Trypan blue exclusion assay can be used to assess viability.
Protocol 2: Extraction of TFV-DP from PBMCs
This protocol describes the lysis of isolated PBMCs and the extraction of intracellular TFV-DP for subsequent analysis.
Materials:
-
Isolated PBMC pellet
-
Ice-cold 70% methanol in water
-
Internal standard (e.g., a stable isotope-labeled TFV-DP)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Aliquot a known number of PBMCs (typically 2-5 million cells) into a microcentrifuge tube.
-
Centrifuge the cells and discard the supernatant.
-
To the cell pellet, add 500 µL of ice-cold 70% methanol/30% water.[1][2]
-
Add the internal standard at this stage to correct for extraction variability.
-
Vortex the mixture vigorously to ensure complete cell lysis.
-
Incubate the mixture on ice for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.[1][5]
-
Carefully transfer the supernatant, which contains the intracellular TFV-DP, to a new clean tube.
-
The extract is now ready for analysis by LC-MS/MS. Depending on the downstream analytical method, a solid-phase extraction (SPE) step may be required to further purify and concentrate the analyte.[5][8]
Protocol 3: Quantification of TFV-DP by LC-MS/MS
This section provides a general overview of the analytical method. Specific parameters will need to be optimized based on the available instrumentation.
General Procedure:
-
Sample Preparation: The cell extract from Protocol 2 may be directly injected or subjected to further processing like evaporation to dryness and reconstitution in the mobile phase.[5]
-
Chromatographic Separation: An appropriate liquid chromatography column (e.g., anion exchange) is used to separate TFV-DP from other cellular components.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and specific detection of TFV-DP and the internal standard. The instrument is typically operated in multiple reaction monitoring (MRM) mode.
-
Quantification: A standard curve is generated using known concentrations of TFV-DP. The concentration of TFV-DP in the unknown samples is determined by comparing its peak area ratio to the internal standard against the standard curve. The final concentration is then normalized to the number of cells in the original pellet and is typically reported in fmol per 10⁶ PBMCs.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Single Dose Pharmacokinetics of Oral Tenofovir in Plasma, Peripheral Blood Mononuclear Cells, Colonic Tissue, and Vaginal Tissue [dspace.mit.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Note: Simultaneous Quantification of Tenofovir and its Phosphates by HPLC-MS/MS
Introduction
Tenofovir, a cornerstone in the treatment and prevention of HIV and Hepatitis B virus infections, is administered as prodrugs like tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[1][2] Upon administration, these prodrugs are metabolized to tenofovir, which is then intracellularly phosphorylated to its active form, tenofovir diphosphate (TFV-DP).[1][3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to DNA chain termination and halting viral replication.[1] Monitoring the levels of tenofovir and its phosphorylated metabolites is crucial for pharmacokinetic studies, assessing therapeutic efficacy, and monitoring patient adherence.[4][5] This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous analysis of tenofovir, tenofovir monophosphate (TFV-MP), and tenofovir diphosphate (TFV-DP) in biological matrices.
Principle
This method employs High-Performance Liquid Chromatography (HPLC) for the chromatographic separation of tenofovir and its phosphorylated metabolites from endogenous matrix components. Subsequent detection and quantification are achieved using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), which offers high selectivity and sensitivity. The use of stable isotope-labeled internal standards (SIL-IS) for each analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
1. Materials and Reagents
-
Standards: Tenofovir, Tenofovir-d6, Tenofovir Monophosphate, Tenofovir Diphosphate, and Tenofovir Diphosphate-d6 reference standards.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium acetate, ammonia, and ice-cold 70% methanol.[1]
-
Biological Matrix: Human plasma (K2EDTA), peripheral blood mononuclear cells (PBMCs), or dried blood spots (DBS).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (weak anion exchange), protein precipitation reagents (e.g., acetonitrile, trifluoroacetic acid[6]), and cell lysis buffer.
2. Standard Solution Preparation
-
Prepare individual stock solutions of tenofovir, TFV-MP, and TFV-DP and their respective internal standards in an appropriate solvent (e.g., water/methanol with 0.05% NaOH for tenofovir).[4]
-
Prepare working solutions by diluting the stock solutions in methanol or water.[4]
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate biological matrix with known concentrations of the analytes.
3. Sample Preparation
The choice of sample preparation method depends on the biological matrix.
3.1. Plasma (Protein Precipitation) [2][6]
-
To 100 µL of plasma, add the internal standard solution.
-
Add 200 µL of a precipitating agent like acetonitrile or 100 µL of 1 M trifluoroacetic acid.[2][6]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[6]
-
Centrifuge at high speed (e.g., 13,300 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]
3.2. Peripheral Blood Mononuclear Cells (PBMCs) [1]
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[1]
-
Perform a cell count and centrifuge the counted cells.
-
Lyse the cell pellet with ice-cold 70% methanol containing the internal standards.[1]
-
Vortex vigorously and incubate on ice for 30 minutes.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
The supernatant can be directly injected or further purified using SPE.
3.3. Dried Blood Spots (DBS) [7]
-
Punch a 3 mm disc from the DBS card.
-
Add 25 µL of 50% methanol and 400 µL of the internal standard solution for extraction.[7]
-
Vortex and centrifuge.
-
The supernatant is ready for analysis.
4. HPLC-MS/MS Analysis
Due to the high polarity of the analytes, hydrophilic interaction liquid chromatography (HILIC) or an anion exchange column is recommended.[4][8]
-
HPLC System: A system capable of gradient elution.
-
Analytical Column: Luna NH2, 150 × 0.3 mm, 3.0 µm or equivalent.[4][5]
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer with an ESI source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 10 | 90 |
| 2.0 | 90 | 10 |
| 3.0 | 90 | 10 |
| 3.1 | 10 | 90 |
| 5.0 | 10 | 90 |
Table 2: Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tenofovir (TFV) | 288.0 | 176.2[9] |
| Tenofovir-d6 (TFV-IS) | 294.0 | 182.0 |
| Tenofovir Monophosphate (TFV-MP) | 368.0 | 176.0 |
| Tenofovir Diphosphate (TFV-DP) | 448.0 | 350.0[8] |
| Tenofovir Diphosphate-d4 (TFV-DP-IS) | 452.0 | 354.0 |
Table 3: Method Validation Parameters
| Parameter | Tenofovir | Tenofovir Diphosphate |
| Linearity Range (ng/mL) | 0.25 - 256[4] | 0.5 - 512[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25[4] | 0.5[4] |
| Accuracy (%) | 91.63 – 109.18[4] | 91.63 – 109.18[4] |
| Precision (%CV) | 2.48 – 14.08[4] | 2.48 – 14.08[4] |
Visualization
Metabolic Activation of Tenofovir
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Plasma and Intracellular Population Pharmacokinetic Analysis of Tenofovir in HIV-1-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 9. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay-Based Detection of Tenofovir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir, a cornerstone of HIV treatment and pre-exposure prophylaxis (PrEP).[1][2][3] Accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies, monitoring medication adherence, and evaluating therapeutic efficacy. While liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for TFV-DP quantification, immunoassays offer a simpler, higher-throughput, and more cost-effective alternative.[1][2][3] These application notes provide an overview and detailed protocols for the development and implementation of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of TFV-DP.
Principle of the Competitive Immunoassay
The detection of the small molecule tenofovir diphosphate is achieved through a competitive immunoassay format. In this setup, free TFV-DP in a sample competes with a labeled or immobilized TFV analog for binding to a limited number of specific anti-tenofovir antibodies. The resulting signal is inversely proportional to the concentration of TFV-DP in the sample.
Experimental Protocols
This section provides a detailed methodology for a competitive ELISA to detect TFV-DP. Optimization of specific concentrations and incubation times may be required depending on the specific antibodies and reagents used.
Materials and Reagents
-
High-binding 96-well microplates
-
Tenofovir-protein conjugate (e.g., TFV-BSA) for coating
-
Monoclonal anti-tenofovir antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Tenofovir diphosphate standard
-
Phosphate-buffered saline (PBS)
-
Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Workflow
Detailed Protocol
-
Plate Coating:
-
Dilute the tenofovir-protein conjugate to 1-5 µg/mL in Coating Buffer.
-
Add 50 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate twice with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate twice with 200 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the TFV-DP standard and the unknown samples.
-
In a separate plate or tube, pre-incubate the standards or samples with the anti-tenofovir monoclonal antibody (e.g., at 1 µg/mL) for 30 minutes at room temperature.
-
Transfer 50 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Aspirate the solution from the wells.
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody according to the manufacturer's instructions (e.g., 0.5 µg/mL in Blocking Buffer).
-
Add 50 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
-
Substrate Addition:
-
Add 50 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
-
Read Absorbance:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The performance of the immunoassay can be characterized by its sensitivity, specificity, and dynamic range. The following table summarizes key quantitative data from published studies on immunoassays for tenofovir and its metabolites.
| Parameter | Tenofovir (TFV) | Tenofovir Diphosphate (TFV-DP) | Reference |
| IC₅₀ | 0.48 µM | 1.4 µM | [2] |
| 1.2 ng/mL (in saliva) | - | [4] | |
| Lower Limit of Detection (LOD) | 0.5 ng/mL (visual, LFIA in saliva) | - | [4] |
| Dynamic Range | 0.4 - 10 ng/mL (in saliva) | - | [4] |
| Specificity | High specificity against adenosine phosphates (AMP, ATP)[1][2] | High specificity against adenosine phosphates (AMP, ATP)[1][2] | [1][2] |
| Clinical Range (Whole Blood) | - | 75 - 850 nM | [2] |
| Clinical Range (Plasma) | 15 - 170 nM | - | [2] |
Antibody Development
The generation of high-affinity and specific monoclonal antibodies is a critical first step in the development of a robust immunoassay.
Hapten Synthesis and Conjugation
Tenofovir is a small molecule and therefore not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[1][2] Different conjugation strategies can be employed, for example, by linking the carrier protein to the phosphonate group or the primary amine of tenofovir.[2]
Monoclonal Antibody Production
Standard hybridoma technology is typically used for the production of monoclonal antibodies. This involves immunizing mice with the tenofovir-KLH conjugate, followed by fusion of spleen cells with myeloma cells to generate hybridoma cell lines that produce specific antibodies.[2]
Conclusion
The development of immunoassays for tenofovir diphosphate provides a valuable tool for adherence monitoring and pharmacokinetic studies in the context of HIV treatment and prevention. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to establish and validate a competitive ELISA for TFV-DP detection. The high-throughput nature and cost-effectiveness of immunoassays make them particularly suitable for large-scale clinical and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and In-House Validation of an Enzyme-Linked Immunosorbent Assay and a Lateral Flow Immunoassay for the Dosage of Tenofovir in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Competitive Lateral Flow Assay for the Detection of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tenofovir Diphosphate in Pre-Exposure Prophylaxis (PrEP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the use of tenofovir diphosphate (TFV-DP) as a key biomarker in pre-exposure prophylaxis (PrEP) research. TFV-DP, the active metabolite of tenofovir prodrugs, is a critical tool for assessing adherence and predicting the efficacy of PrEP regimens.
Tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) are both prodrugs that are metabolized intracellularly to the active antiviral agent, tenofovir diphosphate (TFV-DP).[1][2] This intracellular metabolite has a long half-life, making it an excellent biomarker for monitoring cumulative adherence to PrEP over weeks to months.[3][4] The concentration of TFV-DP in red blood cells, often measured from dried blood spots (DBS), has been strongly correlated with HIV protection in numerous clinical trials.[5][6]
Data Presentation
The following tables summarize the quantitative relationship between TFV-DP levels in dried blood spots (DBS), adherence to different PrEP dosing regimens, and the associated protective efficacy against HIV infection.
Table 1: TFV-DP Concentrations in Dried Blood Spots (DBS) by PrEP Dosing Adherence
| Dosing Regimen (doses/week) | Mean/Median TFV-DP Concentration (fmol/punch) | Study Population | Reference |
| 7 (Perfect Adherence) | 1375 (25th percentile) | HIV-negative adults | [3] |
| 4 (Moderate Adherence) | 779 (25th percentile) | HIV-negative adults | [3] |
| 2 (Low Adherence) | 466 (25th percentile) | HIV-negative adults | [3] |
| Daily Dosing (Median) | 1299 (IQR 1021–1627) | Men who have sex with men (MSM) | [7] |
| ≥6 doses/week | 994 (average, SD 517) | HIV serodiscordant couples in East Africa | [8] |
| 7 doses/week | 928 (average, SD 390) | HIV serodiscordant couples in East Africa | [8] |
Table 2: Correlation of Plasma Tenofovir and Intracellular TFV-DP Levels with HIV Protection
| Analyte and Concentration | Associated HIV Protection | Study | Reference |
| Plasma Tenofovir >40 ng/mL | 88% (TDF arm), 91% (FTC/TDF arm) | Partners PrEP Study | [5][9] |
| TFV-DP in DBS >700 fmol/punch | Substantial reduction in HIV infection risk | Multiple PrEP trials | [3][4] |
| Modeled HIV risk reduction with 2 doses/week | 76% | Men who have sex with men (MSM) | [5] |
| Modeled HIV risk reduction with 4 doses/week | 96% | Men who have sex with men (MSM) | [5] |
| Modeled HIV risk reduction with 7 doses/week | 99% | Men who have sex with men (MSM) | [5] |
Experimental Protocols
Protocol 1: Quantification of Tenofovir Diphosphate in Dried Blood Spots (DBS)
This protocol outlines the key steps for the quantification of TFV-DP from DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Collection and Preparation:
-
Collect whole blood via finger prick or venipuncture.
-
Spot 25-75 µL of whole blood onto a Whatman 903 Protein Saver card.[10]
-
Allow the DBS cards to dry at ambient temperature for a minimum of 2 hours.[10]
-
Store the dried cards in low-gas-permeability plastic bags with a desiccant at -80°C until analysis.[10]
2. Sample Extraction:
-
From the center of the blood spot, punch a 3-mm disc.[10][11]
-
Place the punch into a clean microcentrifuge tube.
-
Add an extraction solution, typically a mixture of methanol and water (e.g., 70:30 v/v), containing a stable isotope-labeled internal standard (e.g., ¹³C-TFV-DP).[12]
-
Vortex and incubate the sample to ensure complete lysis of red blood cells and extraction of TFV-DP.
3. Sample Cleanup and Dephosphorylation:
-
Purify the extract using solid-phase extraction (SPE) to remove interfering substances.[12]
-
Elute the analyte from the SPE cartridge.
-
Perform enzymatic dephosphorylation to convert TFV-DP to tenofovir (TFV) using an acid phosphatase.[12][13] This indirect measurement is necessary because TFV-DP is difficult to analyze directly by LC-MS/MS.
-
Perform a second SPE step to desalt and concentrate the resulting TFV.[12]
4. LC-MS/MS Analysis:
-
Reconstitute the final extract in a suitable mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Separate tenofovir from other components using a suitable analytical column (e.g., C18).[11]
-
Detect and quantify tenofovir using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Construct a calibration curve using known concentrations of TFV-DP that have undergone the same extraction and dephosphorylation process.
-
Determine the concentration of TFV-DP in the original DBS punch by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically reported as fmol/punch.
Protocol 2: Quantification of Tenofovir Diphosphate in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the methodology for quantifying TFV-DP in human PBMCs.
1. PBMC Isolation:
-
Collect whole blood in CPT tubes or use standard Ficoll-Paque density gradient centrifugation to isolate PBMCs.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Count the cells to determine the cell number per sample.
2. Cell Lysis and Extraction:
-
Lyse the known number of PBMCs (e.g., 5 million cells) using a lysis buffer (e.g., 70% methanol).[13]
-
Add a stable isotope-labeled internal standard.
-
Vortex and centrifuge to pellet cellular debris.
3. Sample Cleanup and Dephosphorylation:
-
Isolate TFV-DP from the cell lysate using anion exchange solid-phase extraction.[13]
-
Dephosphorylate the isolated TFV-DP to tenofovir using an acid phosphatase.[13]
-
Desalt and concentrate the resulting tenofovir using a final SPE step.[13]
4. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS analysis and data analysis steps as described in Protocol 1.
-
Results are typically reported as fmol/10⁶ cells.
Visualizations
Caption: Metabolic activation of tenofovir prodrugs to the active tenofovir diphosphate.
Caption: Workflow for TFV-DP quantification in dried blood spots.
References
- 1. Intracellular tenofovir‐diphosphate concentrations in HIV pre‐exposure prophylaxis users who underwent bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HIV Protective Efficacy and Correlates of Tenofovir Blood Concentrations in a Clinical Trial of PrEP for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. sti.bmj.com [sti.bmj.com]
- 8. Tenofovir-Diphosphate as a Marker of HIV Pre-exposure Prophylaxis Use Among East African Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Intracellular Tenofovir Diphosphate for Adherence Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV infection, is administered as the prodrugs tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[1] Upon absorption, these prodrugs are metabolized intracellularly to the active antiviral agent, tenofovir diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination and suppression of viral replication. The long intracellular half-life of TFV-DP, particularly within red blood cells (approximately 17 days), makes it an invaluable biomarker for assessing cumulative drug exposure and adherence to TDF- and TAF-based regimens.[2]
Objective measurement of TFV-DP levels can provide crucial insights into patient adherence, which is a critical determinant of therapeutic and prophylactic efficacy.[3] This document provides detailed application notes and experimental protocols for the quantification of intracellular TFV-DP in dried blood spots (DBS) and peripheral blood mononuclear cells (PBMCs), primarily utilizing the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Presentation: Quantitative TFV-DP Levels and Adherence
The following tables summarize TFV-DP concentrations in DBS and PBMCs from clinical studies, correlating drug levels with varying degrees of adherence to TDF- and TAF-based regimens. These values can serve as benchmarks for interpreting adherence in research and clinical settings.
Table 1: Tenofovir Diphosphate (TFV-DP) Levels in Dried Blood Spots (DBS) and Corresponding Adherence to Tenofovir Disoproxil Fumarate (TDF)
| Adherence Level (Doses/Week) | Mean/Median TFV-DP (fmol/punch) | Study Population | Reference |
| 7 (Perfect) | 1375 (25th percentile) | HIV-negative adults | [2] |
| 4 (Moderate) | 779 (25th percentile) | HIV-negative adults | [2] |
| 2 (Low) | 466 (25th percentile) | HIV-negative adults | [2] |
| ≥6 | ≥1050 | East African men and women | [4] |
| ≥4 | ≥700 | East African men and women | [4] |
| Virologically Suppressed | 808 (mean) | Persons with HIV | [5] |
| Virologic Failure with Resistance | 589 (mean) | Persons with HIV | [5] |
| Virologic Failure without Resistance | 527 (mean) | Persons with HIV | [5] |
Table 2: Tenofovir Diphosphate (TFV-DP) Levels in Peripheral Blood Mononuclear Cells (PBMCs) and Corresponding Adherence to TDF and Tenofovir Alafenamide (TAF)
| Drug Regimen | Adherence Level (Doses/Week) | Median TFV-DP (fmol/10⁶ cells) | Reference |
| F/TDF | 7 (100%) | 71 | [6] |
| F/TDF | ~4-5 (67%) | 46 | [6] |
| F/TDF | ~2 (33%) | 21 | [6] |
| F/TAF | 7 (100%) | 685 | [6] |
| F/TAF | ~4-5 (67%) | 354 | [6] |
| F/TAF | ~2 (33%) | 194 | [6] |
| F/TAF (100%) | 593 (Css) | HIV-negative adults | [7] |
| F/TDF (100%) | 81.7 (Css) | HIV-negative adults | [7] |
| F/TAF (67%) | 407 (Css) | HIV-negative adults | [7] |
| F/TDF (67%) | 57.4 (Css) | HIV-negative adults | [7] |
| F/TAF (33%) | 215 (Css) | HIV-negative adults | [7] |
| F/TDF (33%) | 32.3 (Css) | HIV-negative adults | [7] |
Css: Steady-state concentration
Signaling Pathways and Experimental Workflows
Intracellular Activation of Tenofovir Prodrugs
Tenofovir is administered in an inactive prodrug form, either as TDF or TAF, to enhance its oral bioavailability. Once inside the body, these prodrugs undergo a series of enzymatic conversions to become the pharmacologically active TFV-DP. This process primarily occurs within target cells such as lymphocytes and macrophages.
General Experimental Workflow for TFV-DP Quantification
The quantification of TFV-DP from biological matrices is a multi-step process that requires careful sample handling and sophisticated analytical instrumentation. The general workflow is applicable to both DBS and PBMC samples, with specific variations in the initial sample preparation steps.
Experimental Protocols
Protocol 1: Quantification of TFV-DP in Dried Blood Spots (DBS) by LC-MS/MS
This protocol outlines the procedure for quantifying TFV-DP from DBS samples.
1. Materials and Reagents
-
Whatman 903 Protein Saver Cards
-
3 mm hole puncher
-
Microcentrifuge tubes (1.5 mL)
-
Extraction Solution: 70:30 (v/v) methanol:water
-
Internal Standard (IS): Stable isotope-labeled TFV-DP (e.g., ¹³C₅-TFV-DP)
-
Solid-Phase Extraction (SPE) cartridges (weak anion exchange)
-
LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)
2. DBS Collection and Storage
-
Collect whole blood via venipuncture or finger prick into an EDTA tube.
-
Spot 25-50 µL of whole blood onto each circle of the Whatman 903 card.
-
Allow the spots to air dry horizontally for at least 3 hours at room temperature.
-
Store the dried cards in a sealed bag with a desiccant pack at -20°C or -80°C until analysis.
3. Sample Preparation and Extraction
-
Using a 3 mm hole puncher, punch out a disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of Extraction Solution containing the internal standard to the tube.
-
Vortex the tube for 5 minutes and sonicate for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for SPE.
4. Solid-Phase Extraction (SPE)
-
Condition the weak anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from step 3.5 onto the conditioned cartridge.
-
Wash the cartridge with an appropriate wash solution to remove interfering substances.
-
Elute TFV-DP with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reverse-phase C18 or an anion exchange column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase is used to elute TFV-DP.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for TFV-DP and its internal standard. A common transition for TFV-DP is m/z 448 -> 176.
-
6. Data Analysis
-
Generate a calibration curve using known concentrations of TFV-DP.
-
Quantify the amount of TFV-DP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Express the final concentration as fmol/punch.
Protocol 2: Quantification of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs) by LC-MS/MS
This protocol details the isolation of PBMCs and subsequent quantification of intracellular TFV-DP.
1. Materials and Reagents
-
Ficoll-Paque or similar density gradient medium
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
Cell counting solution (e.g., Trypan Blue)
-
Lysis Solution: 70:30 (v/v) methanol:water
-
Internal Standard (IS): Stable isotope-labeled TFV-DP
-
SPE cartridges and LC-MS/MS reagents as described in Protocol 1.
2. PBMC Isolation
-
Dilute whole blood collected in EDTA tubes 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS, centrifuging at 250 x g for 10 minutes.
-
If necessary, perform an RBC lysis step using an appropriate lysis buffer.
-
Resuspend the final PBMC pellet in PBS and perform a cell count.
3. Cell Lysis and Extraction
-
Centrifuge the desired number of cells (e.g., 5 x 10⁶) and discard the supernatant.
-
Add 500 µL of Lysis Solution containing the internal standard to the cell pellet.
-
Vortex vigorously for 1 minute to ensure complete cell lysis.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube for SPE.
4. Solid-Phase Extraction and LC-MS/MS Analysis
-
Follow steps 4, 5, and 6 as described in Protocol 1 for DBS samples.
5. Data Analysis
-
Generate a calibration curve and quantify the amount of TFV-DP as described for DBS.
-
Normalize the result to the number of cells used in the extraction and express the final concentration as fmol/10⁶ cells.
Conclusion
The measurement of intracellular TFV-DP is a powerful tool for objectively monitoring adherence to TDF- and TAF-containing regimens. The protocols provided herein, utilizing the highly sensitive and specific LC-MS/MS technique, offer a robust framework for researchers and clinicians to quantify this key biomarker in both DBS and PBMC samples. The quantitative data presented can aid in the interpretation of results and provide valuable insights into the relationship between drug exposure and clinical outcomes in the context of HIV treatment and prevention.
References
- 1. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a validated HPLC method for the determination of tenofovir disoproxil fumarate using a green enrichment process - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying HIV Drug Resistance Mechanisms Using Tenofovir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tenofovir diphosphate (TFV-DP) as a tool to investigate the mechanisms of drug resistance in Human Immunodeficiency Virus (HIV). Detailed protocols for key experimental procedures are included to facilitate research in this critical area of antiretroviral drug development.
Introduction
Tenofovir, a cornerstone of antiretroviral therapy (ART), is a nucleotide reverse transcriptase inhibitor (NRTI). It is administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), which are metabolized intracellularly to the active antiviral agent, tenofovir diphosphate (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and a chain terminator of viral DNA synthesis.[1][2][3] Despite its efficacy, the emergence of drug-resistant strains of HIV-1 poses a significant challenge to long-term treatment success. Understanding the molecular mechanisms by which HIV develops resistance to tenofovir is paramount for the design of novel and more robust antiretroviral agents.
Mechanism of Action of Tenofovir Diphosphate
Tenofovir is a prodrug that requires intracellular metabolic conversion to its active form, tenofovir diphosphate.[1][2] Cellular enzymes phosphorylate tenofovir to TFV-DP. This active metabolite mimics the natural deoxyadenosine 5'-triphosphate (dATP) substrate of HIV-1 reverse transcriptase.[3] TFV-DP competes with dATP for incorporation into the growing viral DNA chain during reverse transcription.[3] Upon incorporation, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting DNA synthesis.[3]
HIV-1 Resistance to Tenofovir
The primary mechanism of resistance to tenofovir involves mutations in the HIV-1 reverse transcriptase enzyme. These mutations reduce the susceptibility of the enzyme to TFV-DP.
Key Resistance Mutations:
-
K65R: This is the signature and most common mutation associated with tenofovir resistance.[4][5][6] The substitution of lysine (K) to arginine (R) at codon 65 of the reverse transcriptase gene reduces the incorporation of TFV-DP.[4] This mutation confers a clinically relevant reduction in susceptibility to tenofovir.[7]
-
Thymidine Analogue Mutations (TAMs): These include mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. While primarily associated with resistance to zidovudine and stavudine, the accumulation of multiple TAMs can lead to cross-resistance to tenofovir.[8]
-
Other Mutations: Other mutations like L74V and Q151M can also contribute to reduced tenofovir susceptibility, often in combination with other resistance mutations.[9]
Interestingly, the K65R mutation can increase susceptibility to zidovudine (AZT), and there is an antagonistic relationship between K65R and TAMs, meaning they rarely occur together.[9][10]
Data Presentation
The following tables summarize quantitative data related to tenofovir diphosphate's activity and resistance profiles.
Table 1: In Vitro Activity of Tenofovir Diphosphate against HIV-1 Reverse Transcriptase
| Parameter | Wild-Type RT | K65R Mutant RT | Reference(s) |
|---|---|---|---|
| IC50 (µM) | ~1.0 | >3.0 | [3] |
| Ki/Km (TFV-DP vs dATP) | 1.0 | 7.1 |[10] |
Table 2: Phenotypic Susceptibility of HIV-1 to Tenofovir
| Virus Strain | Key Mutation(s) | IC50 Fold Change vs. Wild-Type | Reference(s) |
|---|---|---|---|
| Wild-Type | None | 1.0 | [3] |
| K65R Mutant | K65R | 2.5 - 6.5 | [2][6] |
| TAMs Mutant | M41L, L210W, T215Y | ~6.0 | [2] |
| K65R + M184V | K65R, M184V | <1.5 |[7] |
Table 3: Intracellular Tenofovir Diphosphate Concentrations in Clinical Studies
| Matrix | Adherence Level | TFV-DP Concentration (fmol/punch) | Reference(s) |
|---|---|---|---|
| Dried Blood Spots (DBS) | Daily Dosing | >1250 | [11] |
| Dried Blood Spots (DBS) | 4-6 doses/week | 700 - 1249 | [11] |
| Dried Blood Spots (DBS) | 2-3 doses/week | 350 - 699 | [11] |
| Dried Blood Spots (DBS) | <2 doses/week | <350 |[11] |
Experimental Protocols
Protocol 1: In Vitro Selection of Tenofovir-Resistant HIV-1
This protocol describes the process of generating tenofovir-resistant HIV-1 strains in cell culture through serial passage in the presence of increasing drug concentrations.
Materials:
-
Cell Line: MT-2 cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
Virus Strain: Wild-type HIV-1 (e.g., NL4-3)
-
Tenofovir: Stock solution of known concentration
-
Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
p24 Antigen ELISA kit
Procedure:
-
Cell Preparation: Maintain MT-2 cells in continuous culture or stimulate PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
Initiation of Selection: Infect the prepared cells with wild-type HIV-1 at a low multiplicity of infection (MOI) of approximately 0.01. Add tenofovir at a starting concentration below its EC50.
-
Serial Passage:
-
Culture the infected cells for 3-4 days.
-
Monitor viral replication by measuring p24 antigen in the culture supernatant.
-
When viral replication is detected (p24 levels > 1 ng/mL), harvest the cell-free supernatant.
-
Use the harvested virus to infect fresh, uninfected cells.
-
Double the concentration of tenofovir in the new culture.
-
If no viral replication is detected after 7-10 days, the drug concentration may be too high, and the passage should be repeated with a lower concentration.
-
-
Virus Stock Preparation: Once a resistant virus population is established (i.e., it can replicate in high concentrations of tenofovir), prepare a high-titer virus stock.
-
Genotypic Analysis: Extract viral RNA from the resistant stock, reverse transcribe to cDNA, and perform PCR amplification of the pol gene (RT region). Sequence the PCR product to identify resistance mutations.
Protocol 2: Phenotypic Drug Susceptibility Assay
This protocol determines the 50% inhibitory concentration (IC50) of tenofovir for wild-type and resistant HIV-1 strains.
Materials:
-
Resistant and wild-type HIV-1 virus stocks
-
Target cells (e.g., MT-2 cells or PHA-stimulated PBMCs)
-
Tenofovir stock solution
-
96-well cell culture plates
-
p24 antigen ELISA kit or a reporter gene assay system
Procedure:
-
Cell Preparation: Seed target cells in a 96-well plate at an appropriate density.
-
Drug Dilution: Prepare a series of two-fold serial dilutions of tenofovir in culture medium in the 96-well plate. Include a no-drug control.
-
Infection: Add a standardized amount of either wild-type or resistant virus to each well.
-
Incubation: Incubate the plates for 3-7 days.
-
Quantification of Viral Replication: Measure the amount of p24 antigen in the culture supernatants using an ELISA or measure reporter gene activity.
-
Data Analysis: Plot the percentage of viral inhibition versus the drug concentration. Calculate the IC50 value using non-linear regression. The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.[3]
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory activity of TFV-DP on the enzymatic activity of purified wild-type and mutant HIV-1 RT.
Materials:
-
Purified recombinant wild-type and mutant (e.g., K65R) HIV-1 RT
-
Tenofovir diphosphate (TFV-DP)
-
Commercially available non-radioactive RT assay kit (e.g., colorimetric or fluorescent)
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs)
-
96-well plates
Procedure:
-
Assay Setup: In a 96-well plate, combine the RT enzyme, the poly(A)•oligo(dT) template/primer, and a mixture of dNTPs (including a labeled nucleotide such as BrdUTP).
-
Inhibitor Addition: Add serial dilutions of TFV-DP to the wells. Include a no-inhibitor control.
-
Reaction: Incubate the plate at 37°C to allow the reverse transcription reaction to proceed.
-
Detection: Follow the kit manufacturer's instructions to stop the reaction and detect the incorporated labeled nucleotide.
-
Data Analysis: Plot the percentage of RT inhibition against the TFV-DP concentration and determine the IC50 value.
Protocol 4: Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS
This protocol outlines the quantification of TFV-DP in peripheral blood mononuclear cells (PBMCs), considered the gold standard method.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque for PBMC isolation
-
Phosphate-buffered saline (PBS)
-
Methanol (70%) for cell lysis
-
Internal standard (e.g., stable isotope-labeled TFV-DP)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
PBMC Isolation:
-
Dilute whole blood with PBS.
-
Layer the diluted blood over Ficoll-Paque.
-
Centrifuge to separate blood components.
-
Carefully collect the mononuclear cell layer (buffy coat).
-
Wash the cells with PBS.
-
-
Cell Lysis and Extraction:
-
Resuspend the PBMC pellet in 70% methanol and add the internal standard.
-
Vortex and incubate on ice to lyse the cells.
-
Centrifuge to pellet cell debris.
-
-
Solid-Phase Extraction (SPE):
-
Load the cell lysate supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute TFV-DP with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate TFV-DP from other components using liquid chromatography.
-
Detect and quantify TFV-DP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using standards of known TFV-DP concentrations to quantify the amount in the samples.
Conclusion
The study of tenofovir diphosphate provides a powerful model for understanding the fundamental mechanisms of HIV drug resistance. The protocols and data presented here offer a framework for researchers to investigate the emergence of resistance, characterize the phenotypic and biochemical consequences of resistance mutations, and quantify the active drug metabolite in relevant biological matrices. This knowledge is crucial for the continued development of effective and durable antiretroviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and Tenofovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of tenofovir alafenamide (TAF) against HIV-1 clinical isolates harboring K65R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cms.hivdb.org [cms.hivdb.org]
- 8. hiv.bio.ed.ac.uk [hiv.bio.ed.ac.uk]
- 9. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The K65R reverse transcriptase mutation in HIV-1 reverses the excision phenotype of zidovudine resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Retention of Tenofovir Diphosphate in Reverse-Phase HPLC
Welcome to the technical support center for the analysis of tenofovir diphosphate (TFV-DP). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the retention of this highly polar analyte in reverse-phase high-performance liquid chromatography (RP-HPLC). Here, you will find troubleshooting guides and frequently asked questions to help you optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my tenofovir diphosphate (TFV-DP) showing poor or no retention on a standard C18 column?
Tenofovir diphosphate is a highly polar molecule, primarily due to its multiple phosphate groups, which are negatively charged at typical HPLC mobile phase pH levels.[1][2] In reverse-phase chromatography, the stationary phase (like C18) is non-polar, and the mobile phase is polar. Highly polar compounds like TFV-DP have a much stronger affinity for the polar mobile phase than the non-polar stationary phase.[3] This results in minimal interaction and retention, causing the analyte to elute very early, often at or near the column's void volume.
Q2: How can I improve the retention of TFV-DP using my existing reversed-phase HPLC system?
The most common and effective strategy is to use ion-pairing chromatography . This involves adding an ion-pairing reagent to the mobile phase.[4][5] This reagent pairs with the charged TFV-DP molecule, effectively neutralizing its charge and adding a hydrophobic component, which significantly increases its retention on a non-polar stationary phase like C18.[6] Additionally, using a highly aqueous mobile phase can increase retention, but care must be taken to avoid "dewetting" or "phase collapse" on traditional C18 columns by using columns specifically designed for aqueous stability.[3]
Q3: What are ion-pairing agents and how do they work for TFV-DP analysis?
Ion-pairing agents are molecules that contain both a charged ionic head and a hydrophobic tail. For the negatively charged TFV-DP, a reagent with a positive charge, such as a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (TBAHS), is used.[4][6] The positively charged head of the TBAHS interacts with the negatively charged phosphate groups of TFV-DP. The long, non-polar butyl chains (the hydrophobic tail) can then interact strongly with the C18 stationary phase, retaining the entire ion pair on the column for a longer duration.
Q4: Are there alternative column chemistries better suited for TFV-DP analysis?
Yes. If ion-pairing is not suitable for your application (e.g., due to incompatibility with mass spectrometry), several alternative column technologies can provide better retention for highly polar analytes:
-
Polar-Embedded/Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end of it. This modification makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and provides an alternative interaction mechanism for retaining polar compounds.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase high in organic solvent (typically acetonitrile). Water acts as the strong eluting solvent. This mode is ideal for very polar compounds that are poorly retained in reversed-phase.[3][8]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering multiple retention mechanisms to effectively retain and separate polar and charged compounds.[3]
Q5: My retention times are drifting during an analysis using an ion-pairing method. What is the likely cause?
Retention time variability is a common issue in ion-pairing chromatography. The most frequent causes include:
-
Insufficient Column Equilibration: Ion-pairing reagents take a significant amount of time to adsorb onto the stationary phase and reach equilibrium. Inadequate equilibration will lead to continuously shifting retention times. It is recommended to flush the column with the mobile phase containing the ion-pairing reagent for an extended period (30-60 minutes or longer) before starting the analysis.
-
Mobile Phase Inaccuracy: Small variations in the concentration of the ion-pairing reagent or the organic solvent can lead to significant shifts in retention.[9] Ensure the mobile phase is prepared accurately and consistently.
-
Temperature Fluctuations: HPLC separations, particularly ion-pairing methods, can be sensitive to temperature changes. Using a column oven is crucial for maintaining stable retention times.[10]
Troubleshooting Guides
Guide 1: Implementing an Ion-Pairing RP-HPLC Method
This guide provides a logical workflow and a sample protocol for developing a robust ion-pairing method for TFV-DP.
Detailed Experimental Protocol (Example)
This protocol is a starting point based on established methods for tenofovir analysis and should be optimized for your specific instrumentation and sample matrix.[6]
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV or MS detector.
-
-
Chromatographic Conditions:
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Phosphate Buffer with 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS), pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute TFV-DP. An example gradient could be:
-
0-5 min: 10% B
-
5-15 min: 10% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 10% B
-
22-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.[11]
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare the mobile phases, ensuring all salts are fully dissolved. Filter through a 0.45 µm filter.
-
Install the C18 column and set the column oven temperature.
-
Flush the entire system, including the column, with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 30-60 minutes to ensure full equilibration with the ion-pairing reagent.
-
Prepare TFV-DP standards and samples in a diluent similar to the initial mobile phase.
-
Inject the standards and samples and acquire the chromatograms.
-
Optimize the gradient, pH, or ion-pair concentration as needed to achieve desired retention and resolution.
-
Guide 2: Summary of HPLC Parameters for Tenofovir Analogs
The following table summarizes various reported HPLC conditions for the analysis of tenofovir and its related compounds, which can serve as a reference for method development.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Tenofovir | C18 | Na₂HPO₄ buffer, TBAHS, and Acetonitrile | Not Specified | UV | [4] |
| Tenofovir | Lichrocart C18 | Acetonitrile and Potassium Dihydrogen buffer with tert-butylamine | 1.0 | UV | [5] |
| Tenofovir Disoproxil Fumarate | C18 | Acetonitrile : 0.01M TBAHS (50:50 v/v) | 1.0 | UV at 210 nm | [6] |
| Tenofovir, Emtricitabine, Efavirenz | C18 | Methanol and 10 mM Phosphate Buffer (pH 5.0) (70:30 v/v) | 1.0 | UV | [12] |
| Tenofovir | C18 | Acetonitrile and Phosphate Buffer (pH 4.5) | 1.0 | UV | [13] |
| Tenofovir | C18 | Buffer : Acetonitrile (60:40 v/v) | 1.0 | UV at 260 nm | [14] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tenofovir diphosphate | C9H16N5O10P3 | CID 5481180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Sensitive determination of tenofovir in human plasma samples using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: Ensuring the Stability of Tenofovir Diphosphate in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tenofovir diphosphate (TFV-DP) in various biological samples during storage. Accurate quantification of TFV-DP is critical for pharmacokinetic studies, adherence monitoring, and clinical trial efficacy assessments. This guide will help you navigate common challenges to ensure the integrity of your samples and the reliability of your data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable TFV-DP levels in freshly processed samples | Inefficient cellular uptake or phosphorylation of the tenofovir prodrug (TDF or TAF). | - Verify the cell type and its phosphorylation capacity.[1] - Ensure the correct prodrug is being used for the specific cell type (e.g., TAF is more efficient at loading PBMCs than TDF). - Optimize incubation time and drug concentration during in vitro experiments. |
| Rapid degradation of TFV-DP post-collection due to improper handling. | - Minimize the time between sample collection and processing/freezing. - Keep samples on ice during processing steps.[1] - For whole blood, spot onto DBS cards within 24 hours of collection when stored at room temperature.[2] | |
| Declining TFV-DP concentrations in stored samples | Suboptimal storage temperature. | - For long-term storage, -80°C is the recommended temperature for all sample types (DBS, PBMCs, RBCs).[2][3] - Storage at -20°C is acceptable for DBS for up to 18 months.[2] - Avoid storage at 4°C for extended periods and room temperature for more than a few days, as significant degradation occurs.[3][4] |
| Enzymatic degradation by intracellular phosphatases. | - Process and lyse cells in a manner that denatures enzymes quickly (e.g., using ice-cold methanol).[5] - Consider the addition of phosphatase inhibitors to the lysis buffer, though specific inhibitors for TFV-DP dephosphorylation are still under investigation. | |
| Repeated freeze-thaw cycles. | - Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the bulk sample. - Studies on DBS have shown stability for up to four freeze-thaw cycles when stored at -20°C or -80°C.[4] | |
| High variability in TFV-DP levels between replicate samples | Inconsistent sample collection or processing. | - Standardize blood volume for DBS and cell numbers for PBMC/RBC pellets. - Ensure consistent and thorough cell lysis and extraction procedures. |
| Non-uniform distribution of cells in DBS. | - Punch from the center of the dried blood spot for analysis, although studies have shown minimal difference between center and edge punches for TFV-DP. | |
| Contamination during sample processing. | - Use fresh, clean equipment and reagents for each sample to prevent cross-contamination. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the maximum time I can store whole blood at room temperature before processing it for TFV-DP analysis?
For creating Dried Blood Spots (DBS), whole blood collected in an EDTA vacutainer can be stored for up to 24 hours at room temperature before spotting without significant degradation of TFV-DP.[2] For isolating Peripheral Blood Mononuclear Cells (PBMCs), it is recommended to process the blood as soon as possible, ideally within a few hours of collection, to ensure cell viability and analyte stability.
Q2: What is the best anticoagulant to use for blood collection?
EDTA is the most commonly used and validated anticoagulant for blood collection for TFV-DP analysis in both DBS and isolated cells.
Storage Conditions
Q3: What is the optimal temperature for long-term storage of biological samples for TFV-DP analysis?
For long-term stability, storing samples at -80°C is considered the gold standard for DBS, PBMCs, and Red Blood Cells (RBCs).[2][3]
Q4: Can I store my samples at -20°C?
For DBS, storage at -20°C has been shown to be acceptable for up to 18 months with minimal degradation of TFV-DP.[2] However, for isolated PBMCs and RBCs, -80°C is strongly recommended for long-term storage to minimize enzymatic activity.
Q5: How stable is TFV-DP in DBS at room temperature or during shipping?
TFV-DP in DBS is stable for up to five days at room temperature, which allows for shipment at ambient temperatures using 2-day delivery.[2] However, for storage beyond five days, significant degradation can occur.[3][4]
Biological Matrices
Q6: What is the difference in TFV-DP half-life between PBMCs and RBCs?
TFV-DP has a significantly longer half-life in RBCs (approximately 17 days) compared to PBMCs (approximately 4.2 days or 100 hours).[3] This makes TFV-DP in RBCs (often measured from DBS) a better marker for long-term or cumulative drug exposure, while TFV-DP in PBMCs reflects more recent dosing.[3]
Q7: Can I measure TFV-DP in plasma?
No, TFV-DP is an intracellular metabolite and is not found in significant concentrations in plasma. Plasma is suitable for measuring the parent drug, tenofovir.
Quantitative Stability Data
The following tables summarize the stability of TFV-DP in various biological matrices under different storage conditions.
Table 1: Stability of TFV-DP in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Percent Difference from -80°C | Reference |
| Room Temperature | ~2 weeks | -47% | [3] |
| 4°C | 7 months | -6% | [3] |
| -20°C | 7 months | -0.3% | [3] |
| -20°C | 538 days | Comparable to -80°C | [4] |
| -80°C | 538 days | Control | [4] |
Table 2: Intracellular Half-Life of TFV-DP
| Biological Matrix | Intracellular Half-Life | Reference |
| Red Blood Cells (RBCs) | ~17 days | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | ~4.2 days (100 hours) | [3] |
| Primary Human Hepatocytes | ~95 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of Dried Blood Spots (DBS)
-
Collect whole blood in an EDTA-containing tube.
-
Using a calibrated pipette, spot 25 µL of whole blood onto a Whatman 903 Protein Saver card.[7]
-
Allow the spots to dry horizontally at room temperature for at least 2 hours, and up to overnight.[7]
-
Once completely dry, store the DBS cards in low-gas-permeability plastic bags with a desiccant pack.
-
For long-term storage, place the bags in a -80°C freezer.[7]
Protocol 2: Isolation and Lysis of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood (collected in EDTA tubes) 1:1 with sterile, room temperature Phosphate-Buffered Saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake off.
-
Aspirate the upper layer (plasma) and carefully collect the "buffy coat" layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
After the final wash, resuspend the PBMC pellet and perform a cell count.
-
To lyse the cells, centrifuge the required number of cells to form a pellet, remove the supernatant, and add ice-cold 70% methanol/30% water.[5]
-
Vortex vigorously and store the lysate at -80°C until analysis.
Visualizations
Diagram 1: Tenofovir Phosphorylation and Degradation Pathway
This diagram illustrates the intracellular conversion of tenofovir to its active form, TFV-DP, and its subsequent dephosphorylation, a key degradation pathway.
References
- 1. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir, Emtricitabine, and Tenofovir Diphosphate in Dried Blood Spots for Determining Recent and Cumulative Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Tenofovir Diphosphate
Welcome to the technical support center for the LC-MS/MS analysis of tenofovir diphosphate (TFV-DP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the analytical methods for sensitive and reliable quantification of intracellular TFV-DP.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of tenofovir diphosphate?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as tenofovir diphosphate, due to co-eluting, undetected components from the sample matrix (e.g., cell lysate, plasma).[1][2] This is a major concern in quantitative LC-MS/MS analysis because it can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[1][2] Given that tenofovir diphosphate is a polar molecule analyzed from complex biological matrices like peripheral blood mononuclear cells (PBMCs), it is particularly susceptible to matrix effects which can lead to an under- or overestimation of its true intracellular concentration.[2][3][4]
Q2: What are the common sources of matrix effects in tenofovir diphosphate assays?
A2: The primary sources of matrix effects are endogenous compounds from the biological sample itself. For intracellular TFV-DP analysis, these include phospholipids from cell membranes, salts, and proteins that can co-elute with the analyte.[2][5] The electrospray ionization (ESI) process is highly susceptible to these interferences, as co-eluting matrix components can compete with TFV-DP for charge or affect the efficiency of droplet evaporation in the ion source.[2] Sample preparation methods, especially simpler ones like protein precipitation, can result in significant matrix effects for polar analytes like TFV-DP.[2][6]
Q3: How can I determine if my assay is experiencing matrix effects?
A3: The most common method to assess the presence and magnitude of matrix effects is the post-extraction spike analysis.[1] This involves comparing the peak response of TFV-DP spiked into an extracted blank matrix (from multiple sources) with the response of TFV-DP in a neat solution (pure solvent). The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[7]
Another qualitative method is the post-column infusion experiment, where a constant flow of TFV-DP solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation in the baseline signal at the retention time of interfering compounds indicates where matrix effects are occurring.[1]
Q4: My TFV-DP signal is showing significant ion suppression. What are the initial troubleshooting steps?
A4: If you are observing ion suppression, consider the following initial steps:
-
Optimize Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids and other interfering compounds.[2][8] Implementing a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE), specifically with weak anion exchange cartridges, is highly recommended for the polar TFV-DP.[2][9] Some methods also suggest a pre-precipitation wash with a non-polar solvent like hexane to remove lipids.[10]
-
Chromatographic Separation: Improve the chromatographic separation to resolve TFV-DP from co-eluting matrix components.[11] Since TFV-DP is highly polar, traditional reversed-phase columns may provide poor retention.[4][12] Consider using a column with alternative chemistry, such as an amino or anion-exchange column, in HILIC mode.[10][12][13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₅-TFV-DP, TFV-DP-d6) is the most effective way to compensate for matrix effects.[1][10][14] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate ratio of the analyte to the IS, which corrects for these variations.[11][15]
Q5: I am using a stable isotope-labeled internal standard, but still see poor reproducibility. What could be the issue?
A5: While a SIL-IS is excellent for correcting matrix effects, poor reproducibility can still arise from other factors:
-
Inconsistent Sample Preparation: Ensure that your sample extraction and clean-up process is consistent across all samples, including calibrators and quality controls. Variability in extraction recovery can lead to inconsistent results.
-
Analyte Stability: TFV-DP can be unstable in biological matrices due to enzymatic degradation by phosphatases.[10] It is crucial to handle samples on ice and consider the use of phosphatase inhibitors.[10] Assess the stability of TFV-DP under your specific sample handling and storage conditions (e.g., freeze-thaw cycles, benchtop stability).[10][13]
-
LC-MS System Performance: Check for issues with the LC-MS system, such as inconsistent injection volumes, fluctuations in pump pressure, or a contaminated ion source. Regular system maintenance is critical for reproducible results.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for tenofovir diphosphate, highlighting acceptable ranges for key validation parameters.
| Parameter | Typical Acceptance Criteria | Reference |
| Matrix Effect (Matrix Factor) | 0.85 - 1.15 (or CV < 15%) | --INVALID-LINK-- |
| Recovery (%) | Consistent, precise, and reproducible (typically >60%) | [16] |
| Accuracy (% Bias) | Within ± 15% of the nominal concentration (± 20% at LLOQ) | [10][13][17][18] |
| Precision (% CV/RSD) | ≤ 15% (≤ 20% at LLOQ) | [10][13][17][18] |
Experimental Protocols
1. Protocol for Matrix Effect Evaluation (Post-Extraction Spike Method)
-
Objective: To quantitatively assess the extent of ion suppression or enhancement.
-
Materials:
-
Blank biological matrix (e.g., PBMC lysate from at least 6 different donors)
-
Tenofovir Diphosphate (TFV-DP) analytical standard
-
Appropriate solvents for extraction and reconstitution
-
LC-MS/MS system
-
-
Methodology:
-
Prepare Set A: Spike a known concentration of TFV-DP into the reconstitution solvent (neat solution).
-
Prepare Set B: Process blank matrix samples through the entire extraction procedure. Spike the same concentration of TFV-DP as in Set A into the final extracted matrix just before LC-MS/MS analysis.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
-
2. Protocol for PBMC Isolation and Intracellular TFV-DP Extraction
-
Objective: To isolate PBMCs from whole blood and extract intracellular TFV-DP for analysis.
-
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% Methanol
-
Stable Isotope-Labeled Internal Standard (e.g., ¹³C₅-TFV-DP)
-
Centrifuge, vortex mixer
-
-
Methodology:
-
PBMC Isolation:
-
Cell Lysis and Extraction:
-
Centrifuge the counted cells and discard the supernatant.
-
Resuspend the cell pellet in a defined volume of ice-cold 70% methanol to achieve a specific cell concentration (e.g., 1x10⁶ cells/mL).[19][20]
-
Add the SIL-IS at this stage.
-
Vortex vigorously and incubate on ice for at least 30 minutes to ensure complete cell lysis.[9]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[9][19]
-
Transfer the supernatant for further clean-up (e.g., SPE) or direct analysis.
-
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in TFV-DP LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction for Tenofovir Diphosphate from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the solid-phase extraction (SPE) of tenofovir diphosphate (TFV-DP) from plasma samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Low recovery and high variability are common challenges in the extraction of highly polar analytes like tenofovir diphosphate from complex matrices such as plasma. This section provides a systematic approach to troubleshooting common issues.
Problem: Low or No Recovery of Tenofovir Diphosphate
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate Sorbent Chemistry | Select a weak anion exchange (WAX) or mixed-mode anion exchange (MAX) SPE sorbent. | Tenofovir diphosphate is negatively charged at neutral pH due to its phosphate groups. Anion exchange sorbents will provide stronger retention than reversed-phase (e.g., C18) sorbents. |
| Improper Sample pH | Adjust the pH of the plasma sample to be between 6.0 and 7.0 before loading onto the SPE cartridge. | This ensures that the phosphate groups of TFV-DP are ionized, allowing for optimal interaction with an anion exchange sorbent. |
| Suboptimal Elution Solvent | Increase the ionic strength or pH of the elution solvent. For a WAX sorbent, a common elution solvent is a mixture of an organic solvent (e.g., methanol or acetonitrile) with an aqueous buffer containing a high salt concentration or a basic pH (e.g., ammonium hydroxide). | A stronger elution solvent is needed to disrupt the ionic interaction between the negatively charged TFV-DP and the positively charged sorbent. |
| Premature Elution (Breakthrough) | Analyze the flow-through and wash fractions for the presence of TFV-DP. If detected, the loading or wash conditions are too strong. | This can be caused by a high percentage of organic solvent in the sample or wash solution, or a pH that neutralizes the analyte. |
| Insufficient Elution Volume | Increase the volume of the elution solvent in increments and analyze the recovery at each step. | The analyte may be strongly retained, requiring a larger volume of solvent for complete elution. |
Problem: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Step | Explanation |
| Inadequate Removal of Phospholipids | Incorporate a wash step with a solvent mixture designed to remove phospholipids, such as a high percentage of methanol or isopropanol, before eluting the analyte. | Phospholipids from the plasma matrix are a common source of ion suppression in LC-MS analysis. |
| Co-elution of Interfering Substances | Optimize the wash steps by using solvents of intermediate strength that can remove interfering compounds without eluting the TFV-DP. | A multi-step wash with solvents of increasing organic content can effectively remove impurities. |
| Insufficient Chromatographic Separation | Modify the LC method to improve the separation of TFV-DP from co-eluting matrix components. Consider using a hydrophilic interaction liquid chromatography (HILIC) column. | HILIC is well-suited for the retention and separation of highly polar compounds like TFV-DP.[1][2] |
Problem: Poor Reproducibility (High %RSD)
| Possible Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Pre-treatment | Ensure that all samples are treated identically before loading, including pH adjustment and the addition of internal standards. | Uniformity in sample preparation is critical for reproducible results. |
| Variable Flow Rates | Use an automated SPE system or ensure consistent manual flow rates during all steps of the extraction process. | Inconsistent flow rates can lead to variable retention and elution, affecting recovery. |
| Drying of the SPE Sorbent Bed | Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps. | A dry sorbent bed can lead to channeling and inconsistent interaction with the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for tenofovir diphosphate extraction from plasma?
Due to the highly polar and anionic nature of tenofovir diphosphate, a weak anion exchange (WAX) or a mixed-mode anion exchange (MAX) sorbent is recommended.[1][3] These sorbents will retain the negatively charged phosphate groups of TFV-DP, allowing for effective separation from many plasma components. Traditional reversed-phase sorbents like C18 are generally not suitable for retaining such a polar compound.[4]
Q2: How can I improve the retention of tenofovir diphosphate on the SPE cartridge?
To improve retention, ensure the pH of the plasma sample is adjusted to a range where the phosphate groups are ionized (typically pH 6-7). This will promote a strong ionic interaction with the anion exchange sorbent. Also, keep the organic solvent content of the sample low during the loading step.
Q3: My recovery of tenofovir diphosphate is still low even with a WAX sorbent. What should I do?
If recovery remains low, focus on the elution step. You may need to use a stronger elution solvent. This can be achieved by increasing the ionic strength (e.g., adding a higher concentration of salt to the elution buffer) or by increasing the pH (e.g., adding a small percentage of ammonium hydroxide to the elution solvent).[5]
Q4: I am seeing significant ion suppression in my LC-MS/MS analysis. How can I reduce matrix effects?
Matrix effects, particularly from phospholipids in plasma, are a common issue. To mitigate this, optimize your wash steps to effectively remove these interfering substances. A wash with a high percentage of an organic solvent like methanol can be effective at removing phospholipids before eluting TFV-DP. Additionally, optimizing your chromatographic method, for instance by using a HILIC column, can help separate TFV-DP from any remaining matrix components.[1][2]
Q5: Is it possible to analyze tenofovir and tenofovir diphosphate simultaneously using SPE?
Simultaneous analysis is challenging due to the significant difference in polarity between the two molecules. A mixed-mode SPE sorbent that has both reversed-phase and anion exchange properties could potentially retain both compounds. However, developing a single method for the efficient elution of both may require extensive optimization. It is often more practical to use separate extraction methods optimized for each analyte.
Data Presentation
Table 1: Representative SPE Performance Data for Tenofovir in Human Plasma
This table provides an example of typical performance data for the related, less polar compound, tenofovir. This data is intended to serve as a general reference.
| Parameter | Method 1 | Method 2 |
| SPE Sorbent | C18 | C18 |
| Plasma Volume | 100 µL[1] | 200 µL[6] |
| Mean Recovery (%) | 46.5[1] | 97.4[6] |
| RSD of Recovery (%) | 8.8[1] | 2.5[6] |
| Matrix Effect (%) | Not significant[1] | Not reported |
| Limit of Quantification (LOQ) | 15.6 ng/mL[1] | 20 ng/mL[6] |
Table 2: Expected SPE Performance for Tenofovir Diphosphate in Human Plasma
Note: Detailed, validated SPE performance data for tenofovir diphosphate in plasma is limited in publicly available literature. The following values are representative of what might be expected for a highly polar analyte and should be confirmed through method validation.
| Parameter | Expected Performance |
| SPE Sorbent | Weak Anion Exchange (WAX) |
| Plasma Volume | 200 - 500 µL |
| Mean Recovery (%) | > 70% |
| RSD of Recovery (%) | < 15% |
| Matrix Effect (%) | < 20% |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
Experimental Protocols
Representative Weak Anion Exchange (WAX) SPE Protocol for Tenofovir Diphosphate from Plasma
This protocol is a representative method based on the principles of anion exchange chromatography for polar analytes and may require optimization for your specific application and instrumentation.
1. Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma, add 200 µL of a 2% zinc sulfate solution in water to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of an internal standard solution (e.g., stable isotope-labeled TFV-DP).
-
Adjust the pH of the supernatant to ~6.5 with a small amount of diluted ammonium hydroxide or formic acid.
2. SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.5).
3. Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (e.g., 0.5 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.5) to remove unretained matrix components.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove weakly bound impurities.
5. Elution:
-
Elute the tenofovir diphosphate with 1 mL of 5% ammonium hydroxide in methanol.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
Visualizations
Caption: Figure 1. General Solid-Phase Extraction Workflow for TFV-DP.
Caption: Figure 2. Troubleshooting Logic for Low TFV-DP Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tenofovir Diphosphate Mass Spectrometry
Welcome to the technical support center for the analysis of tenofovir diphosphate (TFV-DP) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the mass spectrometry analysis of tenofovir diphosphate (TFV-DP)?
The main difficulties in analyzing TFV-DP by LC-MS/MS stem from its high polarity and the complexity of the biological matrices in which it is measured.[1][2] Key challenges include:
-
Ion Suppression: Co-eluting endogenous components from biological samples, such as phospholipids and salts, can interfere with the ionization of TFV-DP in the mass spectrometer source, leading to a decreased signal and inaccurate quantification.[3][4]
-
Poor Chromatographic Retention: Due to its high polarity, TFV-DP exhibits poor retention on traditional reversed-phase C18 columns, which can lead to co-elution with matrix interferences.[1][5]
-
Analyte Stability: TFV-DP can be unstable in biological samples, potentially degrading to tenofovir monophosphate (TFV-MP) and tenofovir (TFV).[6]
-
Low Intracellular Concentrations: As the active metabolite, TFV-DP is present at low concentrations within cells, requiring highly sensitive assays.[1]
Q2: What causes ion suppression in TFV-DP analysis?
Ion suppression for TFV-DP is a form of matrix effect where undetected components co-eluting from the biological sample interfere with the ionization efficiency of the analyte.[3][4] The primary sources of these interfering components are endogenous materials from the sample matrix, such as:
-
Phospholipids: These are a major cause of ion suppression in plasma and blood samples and are often not sufficiently removed by simple protein precipitation.[3]
-
Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also negatively impact ionization.[3][7]
The electrospray ionization (ESI) process is particularly susceptible to these effects, as co-eluting compounds can compete for charge or affect the efficiency of droplet evaporation in the ion source.[3]
Q3: How can I determine if my assay is affected by ion suppression?
The most common method to evaluate the extent of matrix effects is the post-extraction spike analysis.[3] This involves comparing the peak response of TFV-DP spiked into an extracted blank matrix with the response of TFV-DP in a neat solution (pure solvent). The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
Troubleshooting Guides
Issue: Low Signal Intensity and Poor Sensitivity for TFV-DP
This issue is often a direct result of ion suppression. Here are some troubleshooting steps:
1. Enhance Sample Preparation:
Simple protein precipitation (PPT) may not be sufficient to remove interfering phospholipids.[3][8] Consider more rigorous sample preparation techniques.
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample extract by selectively isolating the analyte from matrix components.[1][3] Mixed-mode cation exchange SPE cartridges are often effective for polar compounds like tenofovir.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be used to effectively remove interfering components.[3]
-
Phospholipid Removal Plates/Cartridges: Specific products are designed to remove phospholipids from the sample extract.
-
Hexane Wash: A pre-precipitation wash with a non-polar solvent like hexane can significantly reduce ion suppression by removing lipids.[5][6]
2. Optimize Chromatographic Separation:
Improving the separation of TFV-DP from matrix components is crucial.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds like TFV-DP and can provide better retention and separation from non-polar matrix components.[1][10] An amino stationary phase is often used in HILIC mode for this analysis.[6][10]
-
Ion-Pair Chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention of ionic analytes like TFV-DP on reversed-phase columns.[11][12] However, be aware that some ion-pairing reagents, like trifluoroacetic acid (TFA), can cause ion suppression themselves.[13] Volatile ion-pairing reagents are recommended for MS applications.[14]
-
Column Choice: For reversed-phase chromatography, consider polar-embedded or polar-endcapped columns that offer better retention for polar analytes.[1]
3. Adjust Mass Spectrometry Parameters:
-
Optimize ESI Source Parameters: Fine-tune the capillary voltage, gas flow, and temperature to maximize the signal intensity for TFV-DP.[1]
-
Ionization Mode: While TFV-DP has electronegative phosphate groups, positive ion mode has been shown to provide the best sensitivity for measuring low biological concentrations.[6]
Issue: Inconsistent and Irreproducible Results
In addition to ion suppression, inconsistent results can be caused by analyte instability.
1. Ensure Sample Stability:
-
Control Enzymatic Degradation: The degradation of TFV-DP to TFV-MP and TFV can be mediated by phosphatases.[6][10] Performing sample preparation procedures on an ice bath can help mitigate this.[6]
-
pH Control: Acidifying the sample can help improve the stability of tenofovir and its prodrugs.[9]
2. Use an Appropriate Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for TFV-DP is highly recommended.[9] It will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ion suppression and improving the accuracy and precision of quantification.[4]
Comparative Data on Analytical Methods
The following table summarizes different approaches used for the analysis of tenofovir and its metabolites, highlighting key parameters and outcomes.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (HILIC) | Method 3 (Ion-Pair) |
| Analytes | Tenofovir, Tenofovir Alafenamide | Tenofovir, Tenofovir-diphosphate | Tenofovir |
| Column | Zorbax Eclipse Plus C18 | Luna NH2 | Phenomenex Synergi Polar-RP |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | Water with 0.025% Ammonia[1] | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] | Acetonitrile with 0.025% Ammonia[10] | 0.1% Formic Acid in Acetonitrile[9] |
| Sample Prep | Solid-Phase Extraction[1] | Protein Precipitation & Hexane Wash[10][15] | Solid-Phase Extraction[9] |
| Key Advantage | Good for less polar prodrugs. | Better retention for polar TFV-DP.[10] | Balances retention for multiple analytes.[9] |
| Potential Issue | Poor retention for TFV-DP.[1] | Requires careful method development. | Ion-pairing reagents can suppress signal.[13] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of tenofovir from human plasma and is effective at reducing matrix effects.[3][9]
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of HPLC-grade water containing 0.6% trifluoroacetic acid (TFA).[3]
-
Internal Standard: Add 50 µL of the working internal standard solution (a stable isotope-labeled version of the analyte is recommended) and vortex for 10 seconds.[3][9]
-
SPE Cartridge Conditioning: Precondition a mixed-mode cation exchange SPE cartridge with 200 µL of methanol followed by 200 µL of water.[9]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 250 µL of HPLC-grade water containing 0.6% TFA to remove polar interferences.[3]
-
Elution: Elute the analyte and internal standard with 500 µL of a methanol and acetonitrile solution (90:10, v/v).[3]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator at 50°C. Reconstitute the residue in 200 µL of a water–acetonitrile (95:5) solution for injection.[3]
Protocol 2: HILIC Method for TFV-DP Analysis
This protocol outlines a hydrophilic interaction liquid chromatography approach for the simultaneous analysis of tenofovir and tenofovir diphosphate.[6][10]
-
Sample Preparation (with Hexane Wash):
-
To a 200 µL whole blood sample, add the internal standard.
-
Add an equal volume of hexane, vortex, and centrifuge. Discard the upper hexane layer to remove lipids.[5][6]
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol), vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.025% Ammonia.[1]
-
Mobile Phase B: Acetonitrile with 0.025% Ammonia.[10]
-
Gradient: A typical HILIC gradient starts with a high percentage of organic mobile phase (e.g., 95% B), ramps down to a lower percentage to elute the polar analytes, and then returns to the initial conditions for re-equilibration.
-
Flow Rate: Dependent on column dimensions (e.g., 10 µL/min for a 150 x 0.3 mm column).[1]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
-
Visualizations
Caption: Workflow for identifying and mitigating ion suppression.
Caption: Troubleshooting decision tree for low TFV-DP signal.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Ultrapure Ion Pairing Reagents & Buffers | Regis Technologies [registech.com]
- 13. waters.com [waters.com]
- 14. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 15. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Direct Quantification of Tenofovir Diphosphate from Whole Blood
Welcome to the technical support center for the direct quantification of tenofovir diphosphate (TFV-DP) from whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the direct quantification of TFV-DP from whole blood?
A1: The direct quantification of TFV-DP, the active metabolite of tenofovir, from whole blood presents several analytical challenges. Due to its highly polar nature, TFV-DP exhibits poor retention on traditional reverse-phase chromatography columns.[1] A significant hurdle is the presence of severe matrix effects from endogenous components in blood, such as salts and proteins, which can lead to ion suppression or enhancement during mass spectrometry analysis.[2][3][4] Furthermore, conventional analytical methods are often complex and costly.[1][2] The inherent instability of TFV-DP in whole blood, where it can be enzymatically degraded, also poses a challenge to accurate measurement.[5][6]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for this assay?
A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-TFV-DP, is critical to ensure the accuracy and precision of the TFV-DP quantification.[2] A SIL-IS helps to correct for variability that can be introduced during sample preparation, such as inconsistent extraction recovery.[3] Most importantly, it effectively compensates for matrix-associated effects like ion suppression or enhancement in the mass spectrometer's ion source, as the SIL-IS co-elutes with the analyte and is affected similarly by the matrix components.[7]
Q3: What are the advantages of using dried blood spots (DBS) for TFV-DP quantification?
A3: Dried blood spots (DBS) offer several advantages for quantifying TFV-DP. This sample collection method is less invasive and requires a smaller volume of blood (approximately 25 µL), making it suitable for various patient populations.[8][9] DBS samples are generally easier and more cost-effective to collect, store, and transport compared to whole blood.[8] Analytes in DBS have been shown to have good stability, with TFV-DP being stable for extended periods when stored at -20°C or -80°C.[10][11]
Q4: What are the clinically relevant concentration thresholds of TFV-DP for adherence monitoring?
A4: The concentration of TFV-DP in red blood cells, often measured from DBS, is a reliable indicator of cumulative adherence to tenofovir-based therapies.[2] Specific thresholds have been established to correlate TFV-DP levels with dosing frequency. For instance, TFV-DP levels in DBS above 1250 fmol/punch are associated with daily dosing, while levels between 700–1249 fmol/punch suggest 4–6 doses per week.[2] Concentrations of 350–699 fmol/punch are indicative of 2 or 3 doses per week, and levels at or below 349 fmol/punch correspond to fewer than 2 doses per week.[2]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape or Low Retention of TFV-DP
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | TFV-DP is a highly polar compound and has poor retention on standard C18 columns.[1] Use an alternative chromatographic strategy such as an anion exchange column or Hydrophilic Interaction Liquid Chromatography (HILIC) with an amino stationary phase to improve retention and peak shape.[1][5] |
| Suboptimal Mobile Phase Composition | The pH and organic content of the mobile phase can significantly impact the retention and peak shape of polar analytes. Optimize the mobile phase pH and gradient to enhance interaction with the stationary phase. For HILIC, ensure proper solvent composition to facilitate hydrophilic partitioning. |
Issue 2: Significant Ion Suppression or Enhancement (Matrix Effects)
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | Endogenous compounds in whole blood like phospholipids, salts, and proteins are common sources of matrix effects.[3] Implement a more rigorous sample preparation method. Options include Solid-Phase Extraction (SPE), protein precipitation, or the use of specialized membranes for plasma separation and desalting to remove interfering components before LC-MS/MS analysis.[2][3][12] |
| Co-elution of Interfering Matrix Components | Even with sample cleanup, some matrix components may co-elute with TFV-DP. Adjust the chromatographic gradient to better separate TFV-DP from the interfering matrix components. A post-extraction spike analysis can help identify the presence and magnitude of matrix effects.[3] |
| Absence of an Appropriate Internal Standard | Without a suitable internal standard, it is difficult to correct for matrix effects. Always use a stable isotope-labeled internal standard (e.g., ¹³C-TFV-DP) that co-elutes with the analyte to compensate for ion suppression or enhancement.[7] |
Issue 3: Low or Inconsistent Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction from DBS or Whole Blood | The extraction solvent may not be optimal for the highly polar TFV-DP. A mixture of organic solvent and water (e.g., 70:30 acetonitrile/water or 70:30 methanol/water) is often used to efficiently lyse cells and extract the analyte.[2] Ensure sufficient vortexing and/or sonication time to facilitate complete extraction.[13] |
| Analyte Degradation During Sample Processing | TFV-DP is susceptible to enzymatic degradation in whole blood at room temperature.[5][6] Process samples on ice and add phosphatase inhibitors to the extraction solvent to prevent the dephosphorylation of TFV-DP to tenofovir monophosphate (TFV-MP) and tenofovir (TFV).[6] Store samples at -80°C to maintain long-term stability.[2] |
| Improper SPE Procedure | The chosen SPE sorbent, wash steps, or elution solvent may be incorrect for TFV-DP. Ensure the SPE protocol is optimized. For example, a weak anion exchange cartridge can be effective for retaining the negatively charged TFV-DP.[13] Optimize wash steps to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough for complete recovery. |
Issue 4: High Background or Interferences in the Chromatogram
| Potential Cause | Recommended Solution |
| Contamination from Sample Collection or Processing | Contaminants can be introduced from collection tubes, pipette tips, or solvents. Use high-purity solvents and pre-screen all materials for potential interferences. |
| Carryover from Previous Injections | TFV-DP or other sample components may adsorb to the column or other parts of the LC system. Implement a robust needle wash protocol and inject blank samples between analytical runs to check for and mitigate carryover. |
Quantitative Data Summary
Table 1: Comparison of Analytical Method Parameters for TFV-DP Quantification
| Parameter | Direct MS Method[2] | Direct LC-MS/MS Method[1] | Indirect LC-MS/MS Method[1] | Micro-LC-MS/MS Method[5] |
| Matrix | Whole Blood (DBS) | Dried Blood Spots (DBS) | Dried Blood Spots (DBS) | Whole Blood |
| Lower Limit of Quantification (LLOQ) | 171 fmol/punch | 50 fmol/punch | Lower than direct method | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 3416 fmol/punch | 6400 fmol/punch | Similar to direct method | 512 ng/mL |
| Linear Range | 171 - 3416 fmol/punch | 50 - 6400 fmol/punch | Not specified | 0.5 - 512 ng/mL |
| Precision (%RSD) | < 15% | Not specified | Not specified | 2.48 - 14.08% |
| Accuracy | Correlates well with reference (R²=0.9962) | Strong correlation with indirect method | Not specified | 91.63 - 109.18% |
Table 2: Stability of Tenofovir and its Metabolites in Blood Samples
| Analyte | Matrix | Storage Condition | Duration | Stability Outcome | Reference |
| TFV/FTC | Whole Blood | Room Temperature | Up to 24 hours | Stable (within ±15% of control) | [8] |
| TFV/FTC | Whole Blood | Room Temperature | 48 hours | Unstable (>15% deviation) | [8] |
| TFV-DP | Dried Blood Spots | Room Temperature | Up to 5 days | Stable | [10] |
| TFV-DP | Dried Blood Spots | 4°C | Several months | Comparable to -80°C | [10] |
| TFV-DP | Dried Blood Spots | -20°C or -80°C | Up to 18 months | Stable | [10] |
| TFV-DP | Dried Blood Spots | Freeze/Thaw (4 cycles) | -20°C or -80°C | Stable | [10] |
Experimental Protocols
Protocol 1: Direct Quantification of TFV-DP from Dried Blood Spots (DBS) via LC-MS/MS
This protocol is adapted from methods described for the direct analysis of TFV-DP from DBS.[1]
-
Sample Preparation:
-
Using a 3mm puncher, excise a disc from the center of the dried blood spot.
-
Place the disc into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of extraction solvent (e.g., 70:30 acetonitrile/water, v/v) containing a stable isotope-labeled internal standard (¹³C-TFV-DP).
-
Vortex the tube for 1 minute and sonicate for 15 minutes to lyse the cells and extract the analyte.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: Anion exchange column suitable for polar analytes.
-
Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A pH gradient elution optimized for the separation of TFV-DP.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Construct a matrix-matched calibration curve by spiking known amounts of TFV-DP onto blank DBS punches.
-
Calculate the peak area ratio of TFV-DP to the internal standard.
-
Quantify the TFV-DP concentration in the samples by interpolating from the calibration curve.
-
Protocol 2: Indirect Quantification of TFV-DP from DBS via Enzymatic Dephosphorylation
This protocol is based on the principle of converting TFV-DP to TFV for easier quantification.[2][14]
-
Sample Preparation and Extraction:
-
Punch a 3mm disc from the DBS into a microcentrifuge tube.
-
Add 200 µL of 70:30 methanol/water (v/v) to lyse the cells and extract the analytes.
-
Vortex and sonicate as described in Protocol 1.
-
Centrifuge and transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) - Analyte Isolation:
-
Condition a suitable SPE cartridge (e.g., weak anion exchange).
-
Load the extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute TFV-DP and other phosphorylated metabolites.
-
-
Enzymatic Dephosphorylation:
-
To the eluate, add alkaline phosphatase and incubate under optimized conditions (e.g., 37°C for 60 minutes) to convert TFV-DP to TFV.
-
-
SPE - Desalting and Concentration:
-
Perform a second SPE step (e.g., using a mixed-mode cation exchange cartridge) to desalt and concentrate the resulting TFV.
-
-
LC-MS/MS Analysis:
-
Analyze the final extract for TFV using a validated LC-MS/MS method for tenofovir.[8]
-
Visualizations
Caption: Workflow for direct TFV-DP quantification from DBS.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Intracellular metabolic activation of Tenofovir.
References
- 1. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 2. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Communication: Tenofovir Diphosphate in Dried Blood Spots As an Objective Measure of Adherence in HIV-Infected Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
protocol for preventing enzymatic degradation of tenofovir diphosphate post-collection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of tenofovir diphosphate (TFV-DP) in blood samples post-collection. Accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies, adherence monitoring in HIV pre-exposure prophylaxis (PrEP), and clinical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample collection, processing, and storage, leading to inaccurate TFV-DP measurements.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable TFV-DP levels despite known drug intake. | Enzymatic degradation of TFV-DP by phosphatases present in the blood sample. | Implement a robust enzymatic inhibition protocol from the point of collection. This includes using blood collection tubes containing a phosphatase inhibitor and immediate chilling of the sample. |
| Incomplete cell lysis during extraction. | Ensure the chosen lysis method (e.g., methanol:water solution) is effective for red blood cells (RBCs) or peripheral blood mononuclear cells (PBMCs). Sonication can aid in complete lysis. | |
| Suboptimal storage conditions. | Store samples at -80°C for long-term stability. TFV-DP is known to degrade at room temperature and even at 4°C over extended periods.[1] | |
| High variability in TFV-DP concentrations between replicate samples. | Inconsistent sample handling and processing times. | Standardize the time between blood collection, processing, and freezing. Rapidly chill samples on ice immediately after collection to slow down enzymatic activity. |
| Incomplete mixing with anticoagulants and/or inhibitors. | Gently invert the blood collection tube several times immediately after collection to ensure thorough mixing. | |
| Inaccurate punching of dried blood spots (DBS). | Ensure the punch is taken from a uniform area of the blood spot and that the puncher is cleaned between samples to prevent carryover. | |
| Interference peaks in LC-MS/MS analysis. | Matrix effects from blood components. | Optimize the solid-phase extraction (SPE) method to effectively remove interfering substances before LC-MS/MS analysis. |
| Contamination from collection tubes or processing materials. | Use high-quality, certified nuclease-free tubes and pipette tips throughout the protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of tenofovir diphosphate in blood samples?
A1: Phosphatases are the primary enzymes responsible for the dephosphorylation and subsequent degradation of tenofovir diphosphate (TFV-DP) in blood samples after collection.[1] These enzymes are naturally present in blood cells and plasma and can rapidly degrade phosphorylated nucleotides if not properly inhibited.
Q2: What is the recommended anticoagulant for blood collection for TFV-DP analysis?
A2: Ethylenediaminetetraacetic acid (EDTA) is a commonly used anticoagulant for collecting whole blood for TFV-DP analysis. It prevents clotting by chelating calcium ions, which are essential for the coagulation cascade.
Q3: How can I inhibit phosphatase activity in my blood samples?
A3: Phosphatase activity can be effectively inhibited by collecting blood in tubes containing a phosphatase inhibitor or by adding a phosphatase inhibitor cocktail to the sample immediately after collection. A common and effective phosphatase inhibitor is sodium fluoride. Commercially available phosphatase inhibitor cocktails often contain a mixture of inhibitors such as sodium fluoride, sodium orthovanadate, β-glycerophosphate, and sodium pyrophosphate to provide broad-spectrum protection.[2][3]
Q4: What is the optimal temperature for storing blood samples for TFV-DP analysis?
A4: For long-term storage, blood samples (whole blood, RBCs, PBMCs, or DBS) should be stored at -80°C.[1] Studies have shown that TFV-DP is stable for extended periods at this temperature. Storage at -20°C is also acceptable for several months, but room temperature storage leads to significant degradation within a few weeks.[1]
Q5: Is it necessary to process the blood sample immediately after collection?
A5: Ideally, yes. To minimize enzymatic degradation, it is best to process the blood sample as soon as possible after collection. This includes separating plasma and cellular components and then freezing them at -80°C. If immediate processing is not possible, the whole blood sample should be kept on ice to slow down enzymatic activity.
Q6: Can I use dried blood spots (DBS) for TFV-DP analysis, and how does that affect stability?
A6: Yes, DBS is a common and convenient method for collecting samples for TFV-DP analysis. The drying process helps to inactivate some enzymes, but proper storage is still crucial. DBS samples should be thoroughly dried and then stored in sealed bags with desiccant at -80°C for optimal stability.[1][4]
Experimental Protocols
Protocol 1: Whole Blood Collection with Phosphatase Inhibition
This protocol outlines the procedure for collecting whole blood with the addition of a phosphatase inhibitor to prevent ex vivo degradation of TFV-DP.
Materials:
-
Blood collection tubes containing EDTA and sodium fluoride.
-
Alternatively, separate EDTA tubes and a phosphatase inhibitor cocktail solution.
-
Ice bath
-
Centrifuge
-
Cryovials for storage
Procedure:
-
Collect whole blood directly into a pre-chilled blood collection tube containing both EDTA and sodium fluoride.
-
If using separate inhibitors, collect blood in an EDTA tube and immediately add a pre-prepared phosphatase inhibitor cocktail at the manufacturer's recommended concentration.
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.
-
Immediately place the tube on an ice bath.
-
Process the sample within one hour of collection.
-
For plasma separation, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma into a labeled cryovial.
-
Isolate red blood cells (RBCs) or peripheral blood mononuclear cells (PBMCs) as required by your specific assay protocol.
-
Store all fractions at -80°C until analysis.
Protocol 2: Extraction of TFV-DP from Red Blood Cells (RBCs)
This protocol describes the extraction of TFV-DP from isolated RBCs for subsequent LC-MS/MS analysis.
Materials:
-
Isolated and counted RBC pellet
-
Ice-cold 70% methanol in water (v/v)
-
Internal standard (e.g., stable isotope-labeled TFV-DP)
-
Vortex mixer
-
Centrifuge capable of reaching 14,000 x g and maintaining 4°C
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
-
LC-MS/MS system
Procedure:
-
To the RBC pellet, add a known volume of ice-cold 70% methanol containing the internal standard to achieve a specific cell concentration (e.g., 10 x 10^6 cells/mL).
-
Vortex the sample vigorously for 30 seconds to lyse the cells.
-
Incubate the lysate on ice for 30 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube for Solid Phase Extraction (SPE).
-
Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute TFV-DP using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes the stability of TFV-DP in dried blood spots under different storage conditions, highlighting the importance of proper temperature control.
| Storage Temperature | Duration | Mean Difference from -80°C | Reference |
| Room Temperature | ~2 weeks | -47% | [4] |
| 4°C | Up to 7 months | -6% | [4] |
| -20°C | Up to 7 months | -0.3% | [4] |
| -20°C or -80°C | Up to 18 months | Stable | [1] |
Visualizations
Caption: Enzymatic degradation pathway of tenofovir diphosphate and the point of inhibition.
Caption: Recommended workflow for blood sample handling to prevent TFV-DP degradation.
References
- 1. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Tenofovir and its Phosphate Metabolites
Welcome to the technical support center for the chromatographic separation of tenofovir and its phosphate metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of tenofovir and its phosphorylated metabolites?
The primary challenges in the LC-MS analysis of tenofovir and its phosphate metabolites (tenofovir monophosphate - TFV-MP, and tenofovir diphosphate - TFV-DP) stem from the high polarity of these compounds.[1][2][3] This high polarity leads to several issues:
-
Poor retention on reversed-phase columns: Tenofovir, and particularly its phosphate metabolites, are highly water-soluble and exhibit minimal retention on traditional C18 columns, often eluting in or near the solvent front.[1][2]
-
Co-elution with endogenous interferences: The lack of retention can cause the analytes to co-elute with other polar components from biological matrices, leading to ion suppression or enhancement in the mass spectrometer.[1]
-
Suboptimal peak shapes: The polar nature of the analytes can result in broad, tailing, or fronting peaks, which negatively impacts sensitivity and resolution.[2]
-
Analyte stability: Tenofovir diphosphate can be unstable in biological matrices and may degrade to the monophosphate or parent drug, requiring careful sample handling and preparation.[2]
Q2: What chromatographic strategies can be used to improve the retention and separation of these polar analytes?
To overcome the challenges of analyzing these highly polar compounds, several chromatographic approaches can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds. It utilizes a polar stationary phase (e.g., amide, amino, or silica) with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer.[1][2][4][5] This mode of chromatography has been successfully used for the simultaneous analysis of tenofovir and its phosphorylated metabolites.[2][4][5]
-
Ion-Pair Reversed-Phase Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. The ion-pairing reagent, typically a long-chain alkyl sulfonate or a quaternary amine, forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[6][7]
-
Anion-Exchange Chromatography: This method separates molecules based on their net negative charge. Since the phosphate groups of TFV-MP and TFV-DP are negatively charged at typical mobile phase pH, anion-exchange chromatography can provide excellent retention and separation.[1][3]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique stationary phase that can retain polar compounds through a combination of hydrophobic and electronic interactions. This can be an alternative for separating tenofovir and its metabolites.
Q3: How can I improve the sensitivity of my assay?
Low sensitivity can be a significant hurdle, especially when quantifying the low intracellular concentrations of tenofovir diphosphate. Here are some strategies to enhance sensitivity:
-
Optimize Sample Preparation: A robust sample preparation method is crucial. While protein precipitation is a simple technique, solid-phase extraction (SPE) often provides cleaner extracts, reducing matrix effects and improving sensitivity.[1]
-
Enhance Mass Spectrometry Response:
-
Ionization Source Optimization: Fine-tune the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the signal for your specific analytes.[1]
-
MRM Transition Selection: Carefully select and optimize the multiple reaction monitoring (MRM) transitions (precursor and product ions) for each analyte to ensure high specificity and intensity.
-
-
Mobile Phase Additives: The choice of mobile phase additive can influence ionization efficiency. While formic acid is common in positive ion mode, additives like ammonia or volatile ion-pairing reagents might improve signal in certain cases.[2][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape can compromise resolution and integration accuracy. Follow this guide to troubleshoot and resolve common peak shape issues.
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart to diagnose and resolve poor peak shape issues.
Issue 2: Poor Retention (Analyte Elutes at or Near the Void Volume)
This is a common problem when using standard reversed-phase columns for highly polar analytes like tenofovir and its phosphates.
Troubleshooting Workflow for Poor Retention
Caption: A decision tree for addressing poor retention of polar analytes.
Data Presentation
Table 1: Example LC Gradient Conditions for Tenofovir and Metabolite Separation
| Parameter | Method 1: HILIC | Method 2: Ion-Pair RP |
| Column | Amide or Amino Stationary Phase (e.g., Luna NH2, 150 x 0.3 mm, 3.0 µm)[2] | C18 (e.g., LiChrospher C18, 250 x 4 mm, 5 µm)[6] |
| Mobile Phase A | Water with 0.025% Ammonia[1] | 0.01 M Tetra-n-butylammonium hydrogen sulfate (TBAHS) in Water[6] |
| Mobile Phase B | Acetonitrile with 0.025% Ammonia[1] | Acetonitrile |
| Flow Rate | 10 µL/min[1] | 1.0 mL/min[6] |
| Gradient | Start at high %B, ramp down to elute | 50:50 (Isocratic)[6] |
| Analytes | Tenofovir, Tenofovir-diphosphate[2] | Tenofovir disoproxil fumarate |
Experimental Protocols
Protocol 1: HILIC-MS/MS for the Simultaneous Quantification of Tenofovir and Tenofovir-Diphosphate
This protocol is a generalized procedure based on published methods for the analysis of tenofovir and its highly polar metabolite, tenofovir-diphosphate, in biological matrices.[2][4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or lysed cells, add 300 µL of cold acetonitrile containing the internal standard (e.g., an isotopically labeled version of the analytes).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (high organic content).
2. LC-MS/MS Analysis
-
LC System: A micro-flow or standard HPLC/UHPLC system.
-
Column: A HILIC column, such as a Luna NH2 (150 x 0.3 mm, 3.0 µm).[2]
-
Mobile Phase A: Water with 0.025% ammonia.[1]
-
Mobile Phase B: Acetonitrile with 0.025% ammonia.[1]
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: Ramp to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate
-
-
Flow Rate: 10 µL/min.[1]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive or negative, depending on which provides a better signal for the analytes.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Protocol 2: Ion-Pair Reversed-Phase HPLC for Tenofovir
This protocol outlines a general approach for the analysis of tenofovir using ion-pair reversed-phase chromatography.
1. Sample Preparation
-
Perform sample extraction as required for your matrix (e.g., protein precipitation or solid-phase extraction).
-
Reconstitute the final extract in the mobile phase.
2. HPLC Analysis
-
LC System: A standard HPLC system.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous solution containing an ion-pairing reagent (e.g., 10 mM TBAHS) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A 50:50 (v/v) mixture can be a starting point.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm) or mass spectrometry.
-
Injection Volume: 20 µL.
Disclaimer: These protocols are intended as a general guide. Optimization of the gradient, mobile phase composition, and other parameters will be necessary for your specific application and instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
Technical Support Center: Intracellular Tenofovir Diphosphate (TFV-DP) Measurement
Welcome to the technical support center for the measurement of intracellular tenofovir diphosphate (TFV-DP). This resource is designed for researchers, scientists, and drug development professionals to address the complexities and potential challenges associated with the quantification of this key antiretroviral metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help ensure the accuracy and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying intracellular TFV-DP?
A1: The two main methods for quantifying intracellular TFV-DP are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.[1] LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.[1] Immunoassays are a newer alternative that may offer a simpler and higher-throughput workflow.[1]
Q2: What are the most common sample types for measuring intracellular TFV-DP?
A2: The most common sample types are peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS).[1][2] DBS are often preferred for clinical studies due to less invasive collection and easier storage and transport compared to PBMCs.[3]
Q3: What is the significance of measuring TFV-DP in red blood cells (via DBS) versus PBMCs?
A3: TFV-DP has a long intracellular half-life of approximately 17 days in red blood cells, making it an excellent biomarker for assessing long-term cumulative drug exposure and adherence to therapy.[1][4][5] Measuring TFV-DP in PBMCs provides insight into the concentration of the active drug in a key target cell for HIV, but the levels can be more variable and represent a shorter time frame of exposure compared to red blood cells.
Q4: What are the expected concentrations of TFV-DP in clinical samples?
A4: TFV-DP concentrations can vary significantly based on the tenofovir prodrug administered (TDF vs. TAF), dosing regimen, and patient population. For example, tenofovir alafenamide (TAF) results in significantly higher intracellular TFV-DP concentrations in PBMCs compared to tenofovir disoproxil fumarate (TDF).[6][7] See the data summary tables below for more specific quantitative information.
Q5: How can I minimize variability in my TFV-DP measurements?
A5: Minimizing variability requires careful control over pre-analytical (sample collection, processing, and storage), analytical (extraction, instrument performance), and post-analytical (data analysis, normalization) steps. Key factors to control include sample handling time and temperature, accurate cell counting for PBMC samples, and consistent extraction procedures. Using a validated analytical method and appropriate internal standards is also crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No TFV-DP Signal | Sample Degradation: Improper storage temperature or prolonged time at room temperature. | Ensure DBS are stored with desiccant at -80°C and PBMC pellets are stored at -80°C.[7][8] Minimize time samples spend at room temperature during processing.[8] |
| Inefficient Cell Lysis/Extraction: Incomplete breakdown of cells leading to poor analyte recovery. | Ensure complete cell lysis by using a validated lysis buffer (e.g., 70% methanol) and vortexing thoroughly.[6][9] Consider sonication for DBS punches to aid extraction.[1] | |
| Poor Analyte Recovery during SPE: Suboptimal loading, washing, or elution conditions during Solid Phase Extraction. | Optimize SPE protocol. Ensure the cartridge is conditioned properly and that the pH of the loading solution is appropriate for analyte binding. Use a validated elution solvent.[1] | |
| Mass Spectrometer Sensitivity Issues: Instrument not properly tuned or calibrated. | Perform routine maintenance and calibration of the LC-MS/MS system. Ensure the correct MRM transitions are being monitored.[10] | |
| High Variability Between Replicates | Inconsistent Sample Aliquoting: Inaccurate cell counting for PBMCs or inconsistent punch size for DBS. | Use a calibrated hemocytometer or automated cell counter for accurate PBMC counts.[1] Ensure the use of a sharp, clean punch for DBS and take punches from the center of the spot where possible, although studies show minimal difference between center and edge punches.[8] |
| Inconsistent Extraction Efficiency: Variable performance of the extraction procedure across samples. | Automate extraction steps where possible. Ensure thorough mixing and consistent incubation times for all samples. Use a stable isotope-labeled internal standard to normalize for extraction variability.[11] | |
| Matrix Effects: Co-eluting endogenous compounds suppressing or enhancing the analyte signal. | Optimize the chromatographic method to separate TFV-DP from interfering matrix components.[12] A thorough sample clean-up, such as SPE, is critical.[1] | |
| Unexpectedly High TFV-DP Concentrations | Co-administration of other drugs: Certain medications can influence tenofovir metabolism. | Review patient medication history. For example, combined use of sofosbuvir-containing DAA regimens with tenofovir has been associated with elevated intracellular TFV-DP.[13] |
| Contamination: Cross-contamination between high and low concentration samples. | Take care during sample preparation to avoid cross-contamination. Use fresh pipette tips for each sample and clean the DBS punch between samples. | |
| Poor Chromatographic Peak Shape | Column Overload: Injecting too much sample or analyte onto the column. | Dilute the sample extract and re-inject. Ensure the injection volume is appropriate for the column dimensions and capacity. |
| Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal for the analyte and column chemistry. | Optimize the mobile phase composition. TFV-DP is highly polar, and methods like HILIC or the use of ion-pairing reagents may be necessary.[12] |
Data Summaries
Table 1: Intracellular TFV-DP Concentrations in PBMCs
| Tenofovir Prodrug | Dosing Regimen | Mean TFV-DP Concentration (fmol/10⁶ cells) | Reference |
| Tenofovir Alafenamide (TAF) | 100% daily dosing | 593 | [6][7] |
| Tenofovir Disoproxil Fumarate (TDF) | 100% daily dosing | 81.7 | [6][7] |
| Tenofovir Alafenamide (TAF) | 67% daily dosing | 407 | [7] |
| Tenofovir Disoproxil Fumarate (TDF) | 67% daily dosing | 57.4 | [7] |
| Tenofovir Alafenamide (TAF) | 33% daily dosing | 215 | [6][7] |
| Tenofovir Disoproxil Fumarate (TDF) | 33% daily dosing | 32.3 | [6][7] |
Table 2: TFV-DP Concentrations in Dried Blood Spots (DBS) and Adherence Thresholds
| Adherence Level | TFV-DP Concentration (fmol/punch) | Associated Dosing | Reference |
| High/Protective | ≥700 | ≥4 doses/week | [5][14][15] |
| Perfect Adherence | >1246 | Daily Dosing | [16] |
| Adequate Adherence | 719-1246 | - | [16] |
| Suboptimal Adherence | <719 | - | [16] |
| Low Adherence | <350 | <2 doses/week | [16] |
Table 3: LC-MS/MS Method Parameters for TFV-DP Quantification
| Parameter | Example Value/Condition | Reference |
| Sample Type | Dried Blood Spot (3mm punch) | [10][17] |
| Extraction Solvent | 70% Methanol in Water | [3][9] |
| Internal Standard | ¹³C₅-TFV-DP or ¹³C-TFV-DP | [1][18] |
| Chromatographic Separation | Reversed-phase or HILIC | [11][12] |
| Mass Spectrometry Mode | ESI Positive or Negative | [1] |
| MRM Transition (TFV-DP) | m/z 448.0 -> 350.0 (protonated) | [10] |
| Lower Limit of Quantification (LLOQ) | 16.6 - 50 fmol/punch | [2][10] |
| Linear Range | 50 - 6400 fmol/punch | [10] |
Experimental Protocols
Protocol 1: Quantification of TFV-DP in PBMCs by LC-MS/MS
1. PBMC Isolation:
-
Dilute whole blood collected in EDTA tubes 1:1 with sterile Phosphate Buffered Saline (PBS).[1]
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.[1]
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[1]
-
Aspirate the upper plasma layer and carefully collect the mononuclear cell layer (buffy coat).[1]
-
Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes for each wash.[1]
-
Resuspend the final cell pellet in PBS and perform a cell count using a hemocytometer or automated cell counter.[1]
2. Cell Lysis and Extraction:
-
Centrifuge the counted cells to pellet them and discard the supernatant.[1]
-
Lyse the cell pellet by resuspending in a known volume of ice-cold 70% methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP).[1][6]
-
Vortex vigorously and incubate on ice for 30 minutes to ensure complete lysis.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube for further processing.[1]
3. Solid Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge according to the manufacturer's instructions.[1]
-
Load the cell lysate supernatant onto the conditioned cartridge.[1]
-
Wash the cartridge with a suitable wash buffer to remove interfering substances.[1]
-
Elute TFV-DP using an appropriate elution solvent.[1]
4. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[1]
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with appropriate mobile phases (e.g., acetonitrile and an aqueous buffer like ammonium acetate).[1]
-
Detect and quantify TFV-DP using Multiple Reaction Monitoring (MRM) mode.[1]
-
Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.[1]
Protocol 2: Quantification of TFV-DP in Dried Blood Spots (DBS) by LC-MS/MS
1. Sample Preparation:
-
Punch a 3-mm disc from the center of the dried blood spot using a clean, sharp punch.[3]
-
Place the punch into a clean microcentrifuge tube.
2. Extraction:
-
Add a precise volume (e.g., 500 µL) of extraction solution (e.g., 70% methanol in water) containing the internal standard to the tube.[3][9]
-
Vortex and sonicate the sample for 10-15 minutes to facilitate the extraction of TFV-DP from the paper matrix.[1]
-
Centrifuge to pellet the paper disc and any debris.
-
Transfer the supernatant to a new tube.
3. Sample Clean-up (if necessary):
-
Depending on the method, a sample clean-up step such as SPE (as described in Protocol 1) or protein precipitation may be required to remove matrix interferences.[9] Some methods proceed to direct analysis after extraction.[10]
4. LC-MS/MS Analysis:
-
Evaporate the supernatant to dryness and reconstitute in mobile phase.
-
Analyze the sample using an LC-MS/MS method as described in Protocol 1.
-
The final concentration is typically reported as fmol/punch.[8]
Visualizations
Caption: Metabolic activation pathway of tenofovir prodrugs.
Caption: General workflow for TFV-DP measurement by LC-MS/MS.
Caption: Key factors contributing to TFV-DP measurement variability.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Short Communication: Tenofovir Diphosphate in Dried Blood Spots As an Objective Measure of Adherence in HIV-Infected Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 11. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determinants of adherence to daily PrEP measured as intracellular tenofovir diphosphate concentrations over 24 months of follow-up among men who have sex with men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. repository.unar.ac.id [repository.unar.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Validation of Tenofovir Diphosphate in Dried Blood Spots as a Robust Biomarker of Cumulative Drug Exposure
A Comparative Guide for Researchers and Drug Development Professionals
The quantification of tenofovir diphosphate (TFV-DP) in dried blood spots (DBS) has emerged as a highly reliable and objective biomarker for monitoring cumulative exposure to tenofovir-based oral pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART).[1][2] This guide provides a comprehensive comparison of TFV-DP in DBS with alternative monitoring methods, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their study design and implementation. The long intracellular half-life of TFV-DP, approximately 17 days in red blood cells, makes it an invaluable tool for assessing long-term adherence patterns over the preceding 1-2 months.[3][4][5]
Performance Comparison of Adherence Biomarkers
The measurement of TFV-DP in DBS offers distinct advantages over other biomarkers such as tenofovir (TFV) in plasma or urine. While plasma and urine TFV provide a snapshot of recent dosing, their short half-lives of around 15 hours make them less suitable for assessing long-term adherence.[5] In contrast, the slow decay of TFV-DP in red blood cells provides a more integrated measure of cumulative drug exposure.[4]
Several studies have demonstrated a strong correlation between TFV-DP concentrations in DBS and virologic suppression in individuals with HIV.[2][6][7] Furthermore, established TFV-DP thresholds in DBS have been linked to protective efficacy against HIV acquisition in PrEP studies.[8] For instance, a concentration of greater than 700 fmol/punch is associated with a substantial reduction in HIV infection risk.[4][5]
Below is a summary of the performance characteristics of different analytical methods for measuring tenofovir and its metabolites.
| Biomarker | Matrix | Analytical Method | Key Performance Characteristics | Application |
| Tenofovir Diphosphate (TFV-DP) | Dried Blood Spots (DBS) | LC-MS/MS | Gold Standard: High sensitivity and specificity. Strong correlation with cumulative dosing and clinical outcomes.[9][10] | Long-term adherence monitoring (weeks to months) |
| RESTRICT Assay | Alternative Method: Enzymatic assay with good correlation to LC-MS/MS.[1][9] Offers a simpler, more accessible option.[11] | Long-term adherence monitoring in resource-limited settings | ||
| Tenofovir (TFV) | Plasma | LC-MS/MS | Short half-life (~15 hours).[5] Reflects recent dosing (within 1-2 days). Modestly correlated with TFV-DP in DBS.[4][5] | Short-term adherence monitoring, pharmacokinetic studies |
| Urine | Immunoassay / LC-MS/MS | Non-invasive. Reflects very recent dosing. Can be used for qualitative adherence checks.[9] | Recent dose confirmation, qualitative adherence screening | |
| Hair | LC-MS/MS | Measures long-term exposure (months). Moderately correlated with TFV-DP in DBS.[12] | Long-term adherence monitoring over several months |
Experimental Protocols
Accurate and reproducible measurement of TFV-DP in DBS is critical for its clinical and research utility. The following sections detail the methodologies for the gold-standard LC-MS/MS assay and the alternative RESTRICT enzymatic assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for TFV-DP in DBS
This method is considered the gold standard for its high sensitivity and specificity.[13]
1. Sample Preparation:
-
A 3 mm punch is taken from the center of the dried blood spot.[3]
-
The punch is placed in a microcentrifuge tube.
2. Extraction:
-
An extraction solution, typically 70:30 methanol:water, is added to the tube to lyse the red blood cells and extract TFV-DP.[3]
-
The sample is vortexed and sonicated to ensure complete extraction.[13]
-
The mixture is centrifuged to pellet the paper disc and cellular debris.[13]
-
The supernatant containing TFV-DP is transferred to a new tube.
3. Solid Phase Extraction (SPE) and Dephosphorylation (Indirect Method):
-
The extract is passed through a weak anion exchange SPE cartridge to purify the sample.[13]
-
TFV-DP is then dephosphorylated to tenofovir using a phosphatase enzyme.[3]
4. LC-MS/MS Analysis:
-
The resulting tenofovir is quantified using a validated LC-MS/MS method.[4][14]
-
A deuterated internal standard is used for accurate quantification.[14]
-
Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection.[13]
REverSe TRanscrIptase Chain Termination (RESTRICT) Assay
This enzymatic assay offers a simpler and more accessible alternative to LC-MS/MS.[1][9]
1. Sample Preparation and Extraction:
-
Similar to the LC-MS/MS method, a 3 mm DBS punch is used.
-
TFV-DP is extracted from the punch.
2. Enzymatic Reaction:
-
The assay is based on the principle of HIV reverse transcriptase (RT) inhibition by TFV-DP.
-
The extracted TFV-DP competes with a natural substrate for incorporation into a DNA strand by RT.
-
The extent of RT inhibition is proportional to the concentration of TFV-DP in the sample.
3. Detection:
-
The reaction product is typically quantified using a fluorescence-based method.[15]
-
The fluorescence signal is inversely proportional to the TFV-DP concentration.
4. Data Analysis:
-
A standard curve is generated using known concentrations of TFV-DP.
-
The concentration of TFV-DP in the clinical samples is determined by interpolating from the standard curve.[9]
Visualizing the Workflow and Pathway
The following diagrams illustrate the experimental workflow for TFV-DP measurement and the metabolic pathway of tenofovir.
Caption: Experimental workflow for LC-MS/MS measurement of TFV-DP in DBS.
Caption: Metabolic pathway of Tenofovir to its active form, TFV-DP.
Conclusion
The validation of tenofovir diphosphate in dried blood spots has established it as a superior biomarker for monitoring cumulative drug exposure and long-term adherence to tenofovir-based regimens. Its strong correlation with clinical outcomes, coupled with the convenience of DBS sampling, makes it an invaluable tool in both clinical practice and research settings. While LC-MS/MS remains the gold-standard for quantification, the development of simpler assays like RESTRICT holds promise for wider implementation, particularly in resource-limited settings. The choice of biomarker and analytical method should be guided by the specific research question, available resources, and the desired window of adherence assessment.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenofovir Diphosphate in Dried Blood Spots Predicts Virologic Failure and Resistance [natap.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of plasma efavirenz and tenofovir, dried blood spot tenofovir-diphosphate, and self-reported adherence to predict virologic suppression among South African women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Adherence biomarker measurements in older and younger HIV-infected adults receiving tenofovir-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 15. ovid.com [ovid.com]
Tenofovir Prodrugs: A Comparative Analysis of Intracellular Tenofovir Diphosphate Levels from TDF vs. TAF Administration
A Guide for Researchers and Drug Development Professionals
Tenofovir, a critical nucleotide reverse transcriptase inhibitor for the treatment and prevention of HIV, is administered as one of two prodrugs: tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[1] While both are converted to the active antiviral agent, tenofovir diphosphate (TFV-DP), their distinct pharmacokinetic profiles lead to significant differences in intracellular drug concentrations and systemic exposure.[2] TAF was designed to more efficiently deliver tenofovir into target cells, such as peripheral blood mononuclear cells (PBMCs), thereby achieving higher intracellular TFV-DP levels while reducing plasma tenofovir concentrations by approximately 90% compared to TDF.[1][3][4] This guide provides an objective comparison of intracellular TFV-DP levels following TDF and TAF administration, supported by experimental data and detailed methodologies.
Comparative Analysis of Intracellular TFV-DP Levels
Clinical studies consistently demonstrate that TAF administration leads to significantly higher concentrations of the active metabolite TFV-DP within PBMCs compared to TDF. This preferential loading of target cells is a key advantage of TAF.[5][6] The increased intracellular levels are observed across various adherence scenarios, suggesting greater pharmacological forgiveness for TAF.[5][6] A summary of findings from key comparative studies is presented below.
| Study Focus | TAF Formulation | TDF Formulation | Key Findings on Intracellular TFV-DP in PBMCs | Reference |
| Adherence Comparison | Emtricitabine (F)/TAF 200mg/25mg | Emtricitabine (F)/TDF 200mg/300mg | Steady-state TFV-DP concentrations were 6.7- to 7.3-fold higher with F/TAF vs. F/TDF across low, medium, and high adherence levels. | [5][6] |
| Intra-individual Switch Study | TAF 10mg/FTC/EVG/COBI | TDF 300mg/FTC/EVG/COBI | After switching from TDF to TAF, intracellular TFV-DP concentrations increased 2.41-fold (834.7 vs. 346.85 fmol/10⁶ cells). | [7] |
| Pharmacokinetic Study in Lymphoid Tissue | TAF-containing regimen | TDF-containing regimen | Median TFV-DP concentrations were ~7-fold higher in PBMCs with TAF compared to TDF (497 vs. 63 fmol/million cells). | [8] |
| Combined Analysis of Phase 2/3 Trials | Elvitegravir/Cobicistat/Emtricitabine/TAF (10mg) | Elvitegravir/Cobicistat/Emtricitabine/TDF (300mg) | TFV-DP levels in PBMCs were 4.4-fold higher with the TAF coformulation than with the TDF-based regimen. | [9] |
Intracellular Metabolic Pathway
The disparity in intracellular TFV-DP concentrations stems from the different metabolic activation pathways of TAF and TDF. TAF is designed for stability in plasma, allowing it to enter target cells like PBMCs more efficiently before being converted to tenofovir (TFV).[1][10] Conversely, TDF is largely hydrolyzed to TFV in the plasma before cellular uptake.[1][2] Once inside the cell, TFV from either prodrug is phosphorylated by cellular kinases to the active TFV-DP.[1]
Experimental Protocols
The quantification of intracellular TFV-DP is a critical procedure in pharmacokinetic studies. The gold standard method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11][12]
Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., EDTA).
-
Density Gradient Centrifugation: The blood sample is diluted with a buffered saline solution (e.g., PBS) and carefully layered over a density gradient medium (e.g., Ficoll-Paque).
-
Separation: Centrifugation separates the blood components into layers. The layer containing mononuclear cells (the "buffy coat") is carefully collected.[11]
-
Washing: The collected cells are washed multiple times with PBS to remove platelets and plasma proteins. This involves resuspending the cells and centrifuging at low speed (100-250 x g).[11]
-
Cell Counting: An aliquot of the cell suspension is used to determine the cell count, typically using a hemocytometer or an automated cell counter. This is crucial for normalizing the final TFV-DP concentration.[5][11]
Cell Lysis and Analyte Extraction
-
Pelleting: The counted cells are centrifuged to form a pellet, and the supernatant is discarded.
-
Lysis: The cell pellet is lysed to release the intracellular components. A common method involves adding and vortexing a cold solution of 70% methanol.[5]
-
Incubation: The mixture is incubated on ice (e.g., for 30 minutes) to ensure complete cell lysis.[11]
-
Debris Removal: The sample is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[11]
-
Supernatant Collection: The supernatant, containing the TFV-DP, is transferred to a new tube for analysis or further purification.
Quantification by LC-MS/MS
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The components of the mixture are separated as they travel through a column. A gradient elution with solvents like acetonitrile and an aqueous buffer is typically used.[11]
-
Ionization: The separated components exiting the column are ionized, commonly using Electrospray Ionization (ESI).[11]
-
Mass Spectrometry Detection: The ions are passed into a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high specificity by selecting a specific precursor ion (TFV-DP) and detecting a specific product ion after fragmentation.[11]
-
Data Analysis: The concentration of TFV-DP is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard. A calibration curve is generated using standards prepared in a similar biological matrix to ensure accurate quantification.[11][13]
References
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium and high adherence to emtricitabine/ tenofovir alafenamide vs. emtricitabine/ tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lymphoid tissue PKs of tenofovir-alafenamide vs. -disoproxil fumarate / Tenofovir levels in human PBMCs and lymph nodes higher with TAF than TDF [natap.org]
- 9. Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF [natap.org]
- 10. POPULATION MODELING HIGHLIGHTS DRUG DISPOSITION DIFFERENCES BETWEEN TENOFOVIR ALAFENAMIDE AND TENOFOVIR DISOPROXIL FUMARATE IN THE BLOOD AND SEMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Correlation of Tenofovir Diphosphate Concentrations with HIV Viral Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the correlation between tenofovir diphosphate (TFV-DP) concentrations and HIV viral suppression. It delves into the nuances of two major tenofovir prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), and presents supporting data on their intracellular active metabolite levels. Furthermore, it briefly explores the concentration-efficacy relationships of other key antiretroviral agents, offering a broader perspective for drug development and clinical research professionals.
Tenofovir Diphosphate: A Key Biomarker for HIV Management
Tenofovir, a cornerstone of antiretroviral therapy (ART), requires intracellular phosphorylation to its active metabolite, tenofovir diphosphate (TFV-DP), to exert its antiviral effect by inhibiting HIV reverse transcriptase.[1] The concentration of TFV-DP within peripheral blood mononuclear cells (PBMCs) or as measured in dried blood spots (DBS) has emerged as a critical biomarker for assessing treatment adherence and predicting virological outcomes.[2]
Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)
While both TDF and TAF are prodrugs of tenofovir, they exhibit distinct pharmacokinetic profiles. TAF, a newer formulation, was designed to more efficiently deliver tenofovir to target cells, resulting in higher intracellular TFV-DP concentrations and significantly lower plasma tenofovir levels compared to TDF.[3][4] This difference in distribution is believed to contribute to the improved renal and bone safety profile of TAF.[3]
Studies have consistently shown that TAF leads to substantially higher intracellular TFV-DP concentrations. One study found that intracellular TFV-DP levels were approximately 7-fold higher with TAF compared to TDF.[5] Another investigation reported that in patients switched from a TDF-containing regimen to a TAF-containing one, plasma tenofovir concentrations decreased by 90%, while intracellular TFV-DP concentrations increased by 2.41-fold.[6]
Despite the significant differences in intracellular concentrations, both TDF and TAF-based regimens demonstrate high rates of viral suppression.[7] A meta-analysis found no significant overall difference in viral suppression rates between TAF and TDF when used in unboosted regimens.[8] However, the higher intracellular TFV-DP levels achieved with TAF may offer a greater margin for forgiveness with suboptimal adherence.
Quantitative Data on TFV-DP Concentrations and Virological Outcomes
The following tables summarize the quantitative data from various studies on the correlation between TFV-DP concentrations and HIV viral suppression.
Table 1: TFV-DP Concentration Thresholds for HIV Viral Suppression (from TDF-based regimens)
| Study Population | TFV-DP Concentration Threshold (fmol/punch in DBS) | Associated Outcome |
| Adults on TDF-based therapy | ≥1850 | 73.5-fold increased odds of viral suppression (<20 copies/mL) compared to <350 fmol/punch |
| Adults on TDF-based therapy | >700 | Associated with 100% HIV risk reduction in a clinical cohort |
| Men who have sex with men (iPrEx study) | 16 fmol/million vPBMCs | Associated with a 90% reduction in HIV acquisition |
Note: fmol/punch and fmol/million cells are different units of measurement and depend on the specific laboratory assay.
Table 2: Comparative Intracellular TFV-DP Concentrations (TAF vs. TDF)
| Dosing Regimen | Median TFV-DP in PBMCs (fmol/10⁶ cells) - TDF | Median TFV-DP in PBMCs (fmol/10⁶ cells) - TAF | Fold Increase with TAF |
| Daily Dosing (100%) | 82 | 593 | 7.2 |
| 2/3 Dosing (67%) | 57 | 407 | 7.1 |
| 1/3 Dosing (33%) | 32 | 215 | 6.7 |
Source: Adapted from a study comparing intracellular drug levels.[5]
Comparison with Other Antiretroviral Agents
While TFV-DP serves as a robust intracellular biomarker, the concentration-efficacy relationships for other antiretrovirals are often monitored through plasma concentrations.
-
Emtricitabine (FTC): Similar to tenofovir, emtricitabine is a nucleoside reverse transcriptase inhibitor that requires intracellular phosphorylation to its active triphosphate form (FTC-TP). Quantifiable FTC-TP in DBS has been shown to be a strong predictor of viral suppression, independent of TFV-DP levels.[9] This suggests that monitoring both intracellular metabolites could provide a more comprehensive picture of adherence and efficacy.
-
Efavirenz (EFV): For this non-nucleoside reverse transcriptase inhibitor, a therapeutic range for mid-dosing interval plasma concentrations of 1,000 to 4,000 ng/mL has been proposed.[10] Concentrations below this range have been associated with a higher risk of virologic failure, while higher concentrations are linked to an increased risk of adverse effects.[11] However, some studies have not found a significant correlation between efavirenz plasma concentrations and viral suppression.[10]
-
Dolutegravir (DTG): This integrase inhibitor has demonstrated high rates of viral suppression.[12][13] Studies have shown that dolutegravir concentrations in cerebrospinal fluid (CSF) exceed the in vitro 50% inhibitory concentration for wild-type HIV, suggesting it achieves therapeutic levels in the central nervous system.[14] A recent study also suggested that doubling the dolutegravir dosage led to a significant decrease in the HIV reservoir, indicating a potential concentration-dependent effect on viral persistence.[15]
-
Darunavir (DRV): For this protease inhibitor, plasma concentrations are monitored. Studies have shown that darunavir levels in the CSF can exceed the concentration needed to inhibit wild-type virus replication.[16][17] One study found that median darunavir minimum plasma concentrations were significantly higher during periods of undetectable viremia compared to detectable viremia, although a specific therapeutic threshold could not be established.[18]
Experimental Protocols
Measurement of Tenofovir Diphosphate in Dried Blood Spots (DBS)
A common method for quantifying TFV-DP in DBS involves the following steps:
-
Sample Collection: Whole blood is spotted onto a filter paper card and allowed to dry completely.
-
Punching: A small disc (e.g., 3mm or 7mm) is punched from the center of the dried blood spot.
-
Extraction: The punched disc is placed in a solvent (e.g., methanol/water mixture) to extract the TFV-DP from the blood cells.
-
Quantification: The extracted sample is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of TFV-DP. Stable isotope-labeled internal standards are typically used for accurate quantification.
Quantification of HIV-1 RNA Viral Load
HIV-1 viral load is typically quantified using nucleic acid amplification techniques (NAATs). A widely used method is real-time polymerase chain reaction (RT-PCR):
-
Plasma Separation: Whole blood is centrifuged to separate the plasma, which contains the viral RNA.
-
RNA Extraction: HIV-1 RNA is extracted from the plasma sample.
-
Reverse Transcription: The viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR Amplification: The cDNA is then amplified in a real-time PCR instrument. Fluorescent probes that bind to the amplified DNA are used to monitor the amplification process in real-time.
-
Quantification: The amount of amplified DNA is proportional to the initial amount of viral RNA in the sample. By comparing the amplification signal to a standard curve, the viral load can be accurately quantified in copies/mL.
Visualizing the Workflow
Caption: Experimental workflow for correlating TFV-DP with HIV suppression.
Conclusion
The measurement of intracellular tenofovir diphosphate concentrations provides a valuable tool for monitoring adherence and predicting the efficacy of tenofovir-based antiretroviral therapy. While both TDF and TAF are highly effective, TAF achieves significantly higher intracellular TFV-DP levels, which may offer advantages in certain clinical scenarios. For other antiretroviral agents, plasma concentration monitoring remains a key aspect of ensuring therapeutic efficacy, highlighting the diverse pharmacokinetic and pharmacodynamic properties of the drugs used in the management of HIV. This comparative guide underscores the importance of understanding these concentration-efficacy relationships for optimizing patient outcomes and advancing the development of new antiretroviral therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tenofovir-Diphosphate and Emtricitabine-Triphosphate Adherence Benchmarks in Dried Blood Spots for Persons With HIV Receiving Tenofovir Alafenamide and Emtricitabine–Based Antiretroviral Therapy (QUANTI-TAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. One dose of TAF every three days gets more drug into cells than a daily dose of TDF | aidsmap [aidsmap.com]
- 6. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emtricitabine triphosphate in dried blood spots is a predictor of viral suppression in HIV infection and reflects short-term adherence to antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efavirenz Therapeutic Range in HIV-1 Treatment Naïve Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virological Suppression and Its Associated Factors of Dolutegravir Based Regimen in a Resource-Limited Setting: An Observational Retrospective Study in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV viral suppression in the era of dolutegravir use: Findings from a national survey in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Study of the Pharmacokinetics and Antiviral Activity of Dolutegravir in Cerebrospinal Fluid in HIV-1-Infected, ART-Naive Subjects [natap.org]
- 15. medrxiv.org [medrxiv.org]
- 16. Darunavir Concentrations in Cerebrospinal Fluid and Blood in HIV-1–Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Darunavir concentrations in cerebrospinal fluid and blood in HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Darunavir minimum plasma concentration and ritonavir-boosted darunavir monotherapy outcome in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of tenofovir diphosphate and lamivudine triphosphate in HIV inhibition
A definitive comparative analysis for researchers and drug development professionals on the in vitro efficacy of two cornerstone antiretroviral agents. This guide delves into their mechanisms of action, inhibitory concentrations, and the experimental frameworks used to determine their potency against HIV-1 reverse transcriptase.
In the landscape of antiretroviral therapy, tenofovir and lamivudine stand as pillars of combination regimens. Their active phosphorylated forms, tenofovir diphosphate (TFV-DP) and lamivudine triphosphate (3TC-TP), are potent inhibitors of HIV-1 reverse transcriptase (RT), the crucial enzyme for viral replication. This guide provides a detailed comparative analysis of their in vitro inhibitory activities, resistance profiles, and the methodologies employed in their evaluation.
Mechanism of Action: A Shared Strategy of Chain Termination
Both tenofovir diphosphate and lamivudine triphosphate are classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). Their primary mechanism of action involves the competitive inhibition of HIV-1 RT and termination of the growing viral DNA chain.
Tenofovir Diphosphate (TFV-DP): As an analog of deoxyadenosine triphosphate (dATP), TFV-DP competes with the natural substrate for incorporation into the nascent viral DNA strand.[1] Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination.[1]
Lamivudine Triphosphate (3TC-TP): Similarly, 3TC-TP, a deoxycytidine analog, competes with deoxycytidine triphosphate (dCTP) for incorporation by HIV-1 RT.[2][3] Its integration into the viral DNA also results in the termination of DNA synthesis due to the lack of a 3'-hydroxyl group.[2]
References
A Comparative Guide to the Cross-Validation of LC-MS/MS Methods for Tenofovir Diphosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, in peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS) is a critical biomarker for assessing adherence to pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART).[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[2] This guide provides a comparative overview of various validated LC-MS/MS methods, focusing on their experimental protocols and performance characteristics to aid researchers in selecting the most appropriate method for their clinical and research needs.
The primary challenge in quantifying TFV-DP lies in its polar nature, which can lead to poor retention on traditional reversed-phase chromatography columns.[3] To address this, two main analytical strategies have been developed: an indirect method and a direct method. The indirect method, a more traditional approach, involves the enzymatic conversion of TFV-DP back to tenofovir (TFV), which is then quantified.[1][3] The direct method aims to measure the intact TFV-DP molecule, offering a potentially more streamlined workflow.[3]
Experimental Protocols: A Detailed Look
The methodologies for TFV-DP quantification vary primarily in their sample preparation and chromatographic separation techniques. Below are summaries of protocols from published and validated methods.
Method 1: Indirect Quantification via Enzymatic Dephosphorylation
This widely used approach involves the isolation of intracellular TFV-DP, followed by an enzymatic reaction to convert it to TFV for subsequent LC-MS/MS analysis.
-
Sample Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll).[4]
-
The isolated PBMCs are counted and then lysed, typically with a methanol-based solution, to release the intracellular contents.[4][5]
-
For dried blood spots (DBS), a 3-mm punch is typically extracted using a methanol/water mixture.[1]
-
The cell lysate or DBS extract is then subjected to solid-phase extraction (SPE) for purification.[1]
-
The purified extract containing TFV-DP is then treated with an acid phosphatase to dephosphorylate TFV-DP to TFV.[1][6]
-
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of the resulting TFV.[7][8][9] For instance, a Zorbax Eclipse Plus C18 Narrow Bore RR, 2.1 × 50 mm, 3.5 μm column has been reported.[7][8][9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is typical.[10][11]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is used to generate ions for analysis.
-
Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is employed for its high selectivity and sensitivity.[12]
-
Method 2: Direct Quantification of Intact Tenofovir Diphosphate
This approach avoids the enzymatic conversion step, aiming for a more direct and potentially faster analysis.
-
Sample Preparation:
-
Similar to the indirect method, PBMCs are isolated and lysed, or DBS samples are extracted.
-
Protein precipitation is a common next step to remove interfering macromolecules.[4]
-
The supernatant containing the intact TFV-DP is then directly analyzed.
-
-
Chromatography:
-
Due to the high polarity of TFV-DP, alternative chromatographic techniques are necessary.
-
Anion Exchange Chromatography: This has been successfully used with a pH gradient to achieve retention and separation of the phosphorylated tenofovir moieties.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A novel micro-LC-MS/MS method utilized an amino stationary phase in HILIC mode to resolve the highly polar analytes.[2][13]
-
-
Mass Spectrometry:
-
Ionization: Positive ion ESI is used.
-
Detection: SRM is employed, with specific precursor-to-product ion transitions monitored for TFV-DP and its deuterated internal standard (e.g., m/z 448.0 → 350.0 for TFV-DP).[3]
-
Quantitative Performance Comparison
The validation of these methods in accordance with regulatory guidelines, such as those from the FDA, is crucial for their application in clinical studies.[7][8][9] The following table summarizes the key quantitative performance parameters from various published LC-MS/MS methods for tenofovir and its metabolites.
| Parameter | Indirect Method (TFV quantification post-dephosphorylation) | Direct Method (Intact TFV-DP) | Tenofovir & Prodrugs in Plasma |
| Analyte(s) | Tenofovir (representing TFV-DP) | Tenofovir Diphosphate (TFV-DP) | Tenofovir (TFV), Tenofovir Alafenamide (TAF) |
| Matrix | PBMCs, Dried Blood Spots | PBMCs, Dried Blood Spots, Whole Blood | Plasma, Cerebrospinal Fluid |
| Lower Limit of Quantification (LLOQ) | 10 fmol/million cells[6][14] | 50 fmol/punch (DBS)[3], 0.5 ng/mL (Whole Blood)[2][13] | 1.0 ng/mL (TFV), 0.03 ng/mL (TAF)[7][8][9] |
| Linearity Range | 50 - 10,000 fmol/sample[6][14] | 50 - 6400 fmol/punch[3] | 1.0 - 200 ng/mL (TFV), 0.03 - 150 ng/mL (TAF)[12] |
| Accuracy (% Bias or % Recovery) | Not explicitly stated in all abstracts | 91.63 - 109.18%[2][13] | Within ±7.95%[7][8][9] |
| Precision (% RSD or % CV) | Not explicitly stated in all abstracts | 2.48 - 14.08%[2][13] | ≤ 14.4%[7][8][9] |
General LC-MS/MS Workflow for Tenofovir Diphosphate Analysis
The following diagram illustrates a generalized workflow for the quantification of TFV-DP in biological matrices using LC-MS/MS.
References
- 1. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Tenofovir, Emtricitabine, and Tenofovir Diphosphate in Dried Blood Spots for Determining Recent and Cumulative Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: Tenofovir Diphosphate vs. Adefovir Diphosphate in HBV Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key nucleotide analog reverse transcriptase inhibitors, tenofovir diphosphate (TFV-DP) and adefovir diphosphate (ADV-DP), in their inhibition of Hepatitis B Virus (HBV) polymerase. The information presented herein is collated from peer-reviewed studies to assist in research and development efforts targeting chronic Hepatitis B.
Mechanism of Action: Competitive Inhibition and Chain Termination
Both tenofovir and adefovir are administered as prodrugs, which are metabolized intracellularly to their active diphosphate forms, TFV-DP and ADV-DP, respectively.[1][2] These active metabolites are structural analogs of the natural substrate, deoxyadenosine triphosphate (dATP).[1][2] Their primary mechanism of action involves the competitive inhibition of the HBV DNA polymerase.[2][3] TFV-DP and ADV-DP compete with dATP for the active site of the viral polymerase.[2] Once incorporated into the growing viral DNA chain, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA replication.[2][4]
Quantitative Comparison of Inhibitory Potency
The in vitro efficacy of tenofovir diphosphate and adefovir diphosphate against HBV polymerase has been quantified through biochemical and cell-based assays. The key parameters for comparison are the inhibitory constant (Ki) and the 50% effective concentration (EC50). The Ki value represents the binding affinity of the active drug metabolite to the viral polymerase, while the EC50 value indicates the concentration required to inhibit 50% of viral replication in cell culture.
| Parameter | Tenofovir Diphosphate (TFV-DP) | Adefovir Diphosphate (ADV-DP) | Reference |
| Ki (HBV Polymerase) | 0.18 µM | 0.10 µM | [3] |
| EC50 (Wild-Type HBV) | 1.1 µM (as Tenofovir) | 0.8 µM (as Adefovir) | [3] |
| Intracellular Half-life | 95 ± 6 hours | 75 ± 1 hours | [1][5] |
| Activity against Adefovir-Resistant Mutant (rtN236T) | 3- to 4-fold reduced susceptibility | 7.3- to 13.8-fold reduced susceptibility | [3] |
Note: Lower Ki and EC50 values generally indicate higher potency.
The data indicates that while both drugs exhibit potent inhibition of wild-type HBV polymerase, tenofovir maintains better activity against the common adefovir-resistant rtN236T mutant.[3] Furthermore, tenofovir diphosphate has a longer intracellular half-life, which may contribute to its sustained antiviral effect.[1][5]
Experimental Protocols
The following are representative methodologies for key experiments cited in the comparison of tenofovir and adefovir.
In Vitro HBV DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of tenofovir diphosphate and adefovir diphosphate against HBV DNA polymerase.
Materials:
-
Purified recombinant HBV DNA polymerase or intracellular HBV nucleocapsids from transfected HepG2 cells.
-
DNA template-primer (e.g., poly(dA)-oligo(dT)).
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, TTP).
-
Radiolabeled [α-³³P]TTP or [α-³²P]dATP.
-
Tenofovir diphosphate (TFV-DP) and Adefovir diphosphate (ADV-DP).
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl).
-
Glass fiber filters.
-
Trichloroacetic acid (TCA).
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and fixed concentrations of dCTP, dGTP, and a mix of TTP and [α-³³P]TTP.
-
Inhibitor and Substrate Addition: Add varying concentrations of TFV-DP or ADV-DP to the reaction tubes. To initiate the reaction, add a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period to allow for DNA synthesis.
-
Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitated DNA is collected on glass fiber filters.
-
Quantification: Wash the filters to remove unincorporated nucleotides. Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the Km for dATP and the Ki values for TFV-DP and ADV-DP using Lineweaver-Burk plots or non-linear regression analysis based on the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[3]
Cell-Based Antiviral Activity Assay
Objective: To determine the 50% effective concentration (EC50) of tenofovir and adefovir against HBV replication in cell culture.
Materials:
-
HBV-producing cell line (e.g., HepG2 2.2.15 cells).
-
Cell culture medium and supplements.
-
Tenofovir and Adefovir.
-
Reagents for DNA extraction and quantification (e.g., Southern blotting or qPCR).
Procedure:
-
Cell Seeding: Seed HepG2 2.2.15 cells in multi-well plates and allow them to adhere.
-
Drug Treatment: Treat the cells with a serial dilution of tenofovir or adefovir. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for an extended period (e.g., 2 weeks), replacing the medium with fresh drug-containing medium every 2-3 days to allow for multiple rounds of viral replication.[3]
-
Harvesting Viral DNA: After the incubation period, lyse the cells and extract replicating cytoplasmic HBV DNA.
-
Quantification of HBV DNA: Quantify the amount of HBV DNA using Southern blotting or quantitative PCR (qPCR).
-
Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the drug concentration. Calculate the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%.
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the intracellular activation and mechanism of action of tenofovir and adefovir, as well as the experimental workflow for determining their inhibitory activity.
Caption: Intracellular activation and inhibition of HBV polymerase by tenofovir and adefovir.
Caption: Workflow for determining the inhibitory activity of tenofovir and adefovir.
References
- 1. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ice-hbv.org [ice-hbv.org]
- 5. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
Tenofovir Diphosphate: A Comparative Analysis of Inhibitory Potency Against Diverse HIV Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, against various strains of the Human Immunodeficiency Virus (HIV). Tenofovir, administered as the prodrugs tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), is a cornerstone of highly active antiretroviral therapy (HAART).[1][2] Understanding the inhibitory profile of its active form, TFV-DP, against wild-type and mutant HIV strains is crucial for optimizing treatment strategies and developing next-generation antiretrovirals.
Mechanism of Action
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[3] After administration, prodrugs like TDF and TAF are metabolized to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[2][4] TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA.[3][4] By mimicking the natural substrate, deoxyadenosine 5'-triphosphate (dATP), TFV-DP gets incorporated into the growing viral DNA chain.[5] However, because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, it causes chain termination, effectively halting viral replication.[3][6]
References
- 1. Reverse Transcriptase Inhibitors & Their Resistance.pptx [slideshare.net]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. HIV Pre-Exposure Prophylaxis Adherence Test using Reverse Transcription Isothermal Amplification Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
A Comparative Guide to Tenofovir Adherence Monitoring: Point-of-Care Urine Assay vs. Laboratory-Based Tenofovir Diphosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of antiretroviral drug adherence is critical in both clinical management and drug development for HIV treatment and prevention. Tenofovir, a cornerstone of many antiretroviral regimens, and its active intracellular metabolite, tenofovir diphosphate (TFV-DP), serve as key biomarkers for assessing patient adherence. While laboratory-based methods for quantifying TFV-DP have long been the gold standard, the development of point-of-care (POC) assays for tenofovir offers a more immediate, real-time assessment of recent dosing. This guide provides a detailed comparison of a widely validated urine-based tenofovir point-of-care immunoassay and the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tenofovir diphosphate in dried blood spots (DBS).
Overview of Methodologies
Point-of-Care (POC) Urine Tenofovir Assay: This is typically a lateral flow immunoassay, analogous to a pregnancy test, designed for rapid, qualitative, or semi-quantitative detection of tenofovir in urine.[1][2] It provides a real-time indication of recent drug ingestion, making it a valuable tool for immediate adherence counseling and intervention.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tenofovir Diphosphate (TFV-DP) in Dried Blood Spots (DBS): This is a highly sensitive and specific laboratory-based method considered the gold standard for quantifying the long-acting intracellular metabolite of tenofovir, TFV-DP.[5][6] Measurement of TFV-DP in red blood cells, collected via DBS, provides an objective measure of cumulative drug exposure over the preceding weeks to months.[7][8]
Performance Characteristics
The following tables summarize the performance of the urine tenofovir POC assay in comparison to laboratory-based LC-MS/MS methods.
| Performance Metric | Urine Tenofovir POC Lateral Flow Assay (LFA) vs. LC-MS/MS | Urine Tenofovir ELISA vs. LC-MS/MS | Source |
| Analyte | Tenofovir (TFV) | Tenofovir (TFV) | [3][4] |
| Sample Matrix | Urine | Urine | [3][4] |
| Sensitivity | 99% | 94% - 96% | [3][4][9] |
| Specificity | 97% | 99% - 100% | [3][4][9] |
| Accuracy | 98% (classification of adherent dose within 24h) | High correlation (r=0.92 to 0.96) | [3][4][9] |
| Cut-off for Adherence | ~1500 ng/mL | ~1500 ng/mL | [3][4] |
| Method Comparison | Point-of-Care (POC) Urine Tenofovir Assay | LC-MS/MS for TFV-DP in Dried Blood Spots (DBS) |
| Time to Result | Minutes | Days to weeks |
| Setting | Clinic, field, or home | Centralized laboratory |
| Adherence Window | Short-term (approx. 1-3 days)[4] | Cumulative/Long-term (approx. 6-8 weeks)[8] |
| Sample Collection | Non-invasive (urine sample) | Minimally invasive (finger-prick for DBS)[10] |
| Equipment Required | Test strip only | High-performance liquid chromatograph, tandem mass spectrometer |
| Personnel | Minimal training required[1] | Highly trained laboratory technicians |
| Cost | Low | High[5] |
| Data Output | Qualitative (Yes/No) or semi-quantitative | Quantitative (e.g., fmol/punch)[11] |
Experimental Protocols
Point-of-Care Urine Tenofovir Lateral Flow Assay
This protocol is a generalized procedure for a competitive lateral flow immunoassay.
-
Sample Collection: Collect a urine specimen from the subject in a clean container.
-
Assay Preparation: Remove the lateral flow assay strip from its sealed pouch.
-
Sample Application: Apply a few drops of the urine specimen to the sample pad of the assay strip.[3]
-
Incubation: Allow the urine to migrate across the nitrocellulose membrane. This process typically takes a few minutes.
-
Result Interpretation:
-
Control Line: A visible control line must appear to indicate the test is valid.
-
Test Line: The presence or absence of a test line indicates the result. In a competitive assay format, the test line is striped with a tenofovir-antigen conjugate.
-
Negative for Tenofovir: The absence of tenofovir in the urine allows the antibody-gold nanoparticle conjugate to bind to the test line, resulting in a visible line.
-
Positive for Tenofovir: Tenofovir in the urine binds to the antibody-gold nanoparticle conjugate, preventing it from binding to the test line. The absence of a visible test line indicates a positive result for tenofovir.[3]
-
-
LC-MS/MS Quantification of Tenofovir Diphosphate from Dried Blood Spots
This protocol outlines a typical workflow for the laboratory-based quantification of TFV-DP.
-
Sample Collection: Collect a whole blood sample via finger-prick and spot it onto a Whatman 903 Protein Saver Card or similar DBS card. Allow the spots to dry completely for at least 2 hours at ambient temperature.[11]
-
Sample Preparation:
-
Extraction:
-
Add an extraction solution, typically a methanol/water mixture (e.g., 70:30 v/v), containing a stable isotope-labeled internal standard.[5]
-
Vortex and/or sonicate the sample to lyse the red blood cells and extract the TFV-DP.
-
Centrifuge the sample to pellet cellular debris.
-
-
Chromatographic Separation:
-
Transfer the supernatant to an autosampler vial.
-
Inject a specific volume of the extract onto a high-performance liquid chromatography (HPLC) system.
-
Separate TFV-DP from other matrix components using a suitable column (e.g., anion exchange) and a gradient mobile phase.[13]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC column is introduced into a tandem mass spectrometer.
-
Ionize the analyte using electrospray ionization (ESI).
-
Detect and quantify TFV-DP and the internal standard using Multiple Reaction Monitoring (MRM).[14]
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of TFV-DP in the sample by comparing this ratio to a standard curve prepared in a similar matrix.[11]
-
Visualizations
References
- 1. Urine Point-Of-Care Tenofovir Test Demonstrates Strong Predictive Clinical and Research Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and Validation of the First Point-of-Care Assay to Objectively Monitor Adherence to HIV Treatment and Prevention in Real-Time in Routine Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Urine Tenofovir Immunoassay for Adherence Monitoring to PrEP and ART and Establishing the Cut-Off for a Point-of-Care Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir Diphosphate in Dried Blood Spots Predicts Virologic Failure and Resistance [natap.org]
- 8. Tenofovir Diphosphate Concentrations in Dried Blood Spots From Pregnant and Postpartum Adolescent and Young Women Receiving Daily Observed Pre-exposure Prophylaxis in Sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Immunoassay for Tenofovir in Urine as a Real-Time Metric of Antiretroviral Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir, Emtricitabine, and Tenofovir Diphosphate in Dried Blood Spots for Determining Recent and Cumulative Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 14. Urine Assay for Tenofovir to Monitor Adherence in Real Time to TDF/FTC as PrEP - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation Between Plasma Tenofovir and Its Active Intracellular Metabolite: A Comparative Guide
A comprehensive analysis of the relationship between systemic tenofovir exposure and intracellular concentrations of its pharmacologically active form, tenofovir diphosphate, reveals a complex and prodrug-dependent association. While a direct positive correlation exists, the strength of this relationship varies significantly depending on the tenofovir prodrug administered, the patient population, and the cellular matrix analyzed.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the correlation between plasma tenofovir (TFV) and intracellular tenofovir diphosphate (TFV-DP). By summarizing key experimental data, detailing methodologies, and visualizing the underlying pharmacology, this document aims to facilitate a deeper understanding of tenofovir's pharmacokinetics and inform future research and development.
Data Summary: Plasma TFV vs. Intracellular TFV-DP
The correlation between plasma TFV and intracellular TFV-DP is a critical factor in understanding the efficacy and safety of tenofovir-based antiretroviral therapies. The following tables summarize quantitative data from key studies, highlighting the differences observed with the two primary prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).
Table 1: Correlation Between Plasma TFV and Intracellular TFV-DP in Dried Blood Spots (DBS)
| Study Population | Tenofovir Prodrug | Correlation Coefficient (r) | p-value | Reference |
| HIV-negative adults | TDF/FTC | 0.65 | <0.01 | [1][2][3][4] |
| HIV-negative adults | TDF/FTC | 0.50 (with urine TFV) | <0.01 | [1][2][3][4] |
Table 2: Comparative Pharmacokinetics of TDF vs. TAF
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Fold Change (TAF vs. TDF) | p-value | Reference |
| Plasma TFV Concentration | |||||
| Geometric Mean (ng/mL) | 99.98 | 10.2 | ~90% decrease | <0.001 | [5][6] |
| Intracellular TFV-DP Concentration (PBMCs) | |||||
| Geometric Mean (fmol/10⁶ cells) | 346.85 | 834.7 | 2.41-fold increase | 0.004 | [5][6] |
| Geometric Mean (fmol/10⁶ cells) | - | - | ~4-fold increase | - | [5] |
| Intracellular TFV-DP Concentration (PBMCs) - Adherence Study | |||||
| 100% Daily Dosing (fmol/10⁶ cells) | 71 | 685 | 9.6-fold increase | <0.001 | [7] |
| 67% Daily Dosing (fmol/10⁶ cells) | 46 | 354 | 7.7-fold increase | <0.001 | [7] |
| 33% Daily Dosing (fmol/10⁶ cells) | 21 | 194 | 9.2-fold increase | <0.001 | [7] |
Visualizing the Pharmacokinetic Pathway and Experimental Workflow
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the metabolic activation of tenofovir and the typical workflow for its quantification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tenofovir Diphosphate Disodium
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of Tenofovir Diphosphate Disodium, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
This compound is harmful if swallowed.[1] Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate Personal Protective Equipment (PPE), such as a lab coat, nitrile gloves, and safety eyewear.[2][3] All handling of this compound that could generate dust should be performed in a chemical fume hood to minimize inhalation exposure.[4]
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent hazardous reactions.
-
Incompatible Materials: Store this compound waste separately from incompatible chemicals. General guidelines for chemical storage include:
-
Waste Containers: Use only appropriate, chemically compatible containers for waste storage, preferably plastic.[6] The container must be in good condition, with a secure, leak-proof screw cap, and should not be filled beyond the neck to allow for expansion.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Satellite Accumulation Areas (SAAs): Store chemical waste in a designated SAA at or near the point of generation.[6][7] These areas must be inspected weekly for any signs of leakage.[5][8]
The following table summarizes the key quantitative limits for hazardous waste storage in a laboratory setting.
| Storage Parameter | Limit | Citation(s) |
| Maximum Hazardous Waste in SAA | 55 gallons | [6][7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Maximum Storage Time (Partial) | 12 months | [6] |
| Container Removal from SAA | Within 3 days after becoming full | [5] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, weigh paper), and any residual powder in a designated, properly labeled hazardous waste container.
-
For solutions containing this compound, collect the liquid waste in a separate, compatible, and labeled hazardous waste container. Do not dispose of solutions down the drain.[8]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, immediately alert others and evacuate the area.[4]
-
Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.[4]
-
Wearing appropriate PPE, gently cover solid spills with a damp paper towel to prevent dust from becoming airborne.[4]
-
Carefully scoop the material into a labeled hazardous waste container.[4]
-
For liquid spills, use a chemical absorbent pad to contain and absorb the material.[4]
-
Decontaminate the spill area with a suitable detergent and water. All cleanup materials must be disposed of as hazardous waste.[4]
-
-
Empty Container Disposal:
-
A container that has held this compound is considered hazardous waste.
-
To dispose of the empty container as regular trash, it must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble).[9]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous chemical waste.[9]
-
After triple-rinsing, deface or remove all hazardous labels from the container before disposal.[9]
-
-
Request for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time, complete and submit a hazardous waste disposal form to your institution's EHS or equivalent department for pickup.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Tenofovir Diphosphate Disodium
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Tenofovir diphosphate disodium. Adherence to these procedures is critical to ensure personal safety and prevent contamination.
This compound is an active antiretroviral agent and should be handled with care as a potent pharmaceutical compound.[1][2] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a conservative approach is warranted. For its prodrug, tenofovir disoproxil fumarate, an OEL of 200 µg/m³ as an 8-hour time-weighted average has been suggested by one manufacturer.[3] Given the pharmacological activity, all personnel must adhere to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE) Requirements
All personnel must use the following PPE when handling this compound, particularly when there is a risk of dust or aerosol generation.
| PPE Category | Item | Specification |
| Respiratory Protection | N95 Respirator or higher | Required when handling powder outside of a containment system. For highly potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[4][5] |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | Change gloves immediately if contaminated. Do not wear outside the laboratory. |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory. |
| Body Protection | Disposable Lab Coat or Gown | Long-sleeved and closing in the back.[4] Must be changed regularly and immediately if contaminated. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Shoe covers should be worn in designated areas and removed upon exiting.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:
Experimental Protocol: Weighing and Dissolving
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a glove box.[5] Assemble all necessary equipment, including vials, spatulas, and solvents. Don all required PPE as specified in the table above.
-
Weighing: Tare a clean, empty vial on an analytical balance inside a ventilated enclosure. Carefully transfer the required amount of this compound powder to the vial using a clean spatula. Avoid any actions that could generate dust.
-
Dissolving: While still in the containment area, add the desired solvent to the vial containing the powder. Add the solvent slowly to prevent splashing. Securely cap the vial and mix gently until the solid is fully dissolved.
-
Cleanup: After handling, decontaminate all surfaces and equipment. Wipe down the work area with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.
Disposal Plan
Proper disposal of this compound and all contaminated materials is imperative to prevent environmental release and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, wipes, and plasticware, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
